molecular formula C7H9BO3 B1307599 3-Hydroxy-4-methylphenylboronic acid CAS No. 216019-35-1

3-Hydroxy-4-methylphenylboronic acid

Cat. No.: B1307599
CAS No.: 216019-35-1
M. Wt: 151.96 g/mol
InChI Key: BVFGFBGCIAWVMF-UHFFFAOYSA-N
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Description

3-Hydroxy-4-methylphenylboronic acid is a useful research compound. Its molecular formula is C7H9BO3 and its molecular weight is 151.96 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3-hydroxy-4-methylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BO3/c1-5-2-3-6(8(10)11)4-7(5)9/h2-4,9-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVFGFBGCIAWVMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)C)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10400517
Record name 3-Hydroxy-4-methylphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10400517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

216019-35-1
Record name 3-Hydroxy-4-methylphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10400517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-Hydroxy-4-methylphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-Hydroxy-4-methylphenylboronic acid, a valuable building block in medicinal chemistry and organic synthesis. This document details a plausible synthetic route, experimental protocols, and key characterization data to facilitate its use in research and development.

Introduction

This compound is an aromatic boronic acid that holds significant potential in drug discovery and the development of novel organic materials. Its utility primarily stems from its participation in Suzuki-Miyaura cross-coupling reactions, a powerful method for forging carbon-carbon bonds. The presence of both a hydroxyl and a methyl group on the phenyl ring offers opportunities for further functionalization, making it a versatile intermediate in the synthesis of complex molecules. Boronic acids and their derivatives are known to be crucial in the development of therapeutic agents, including proteasome inhibitors for cancer therapy.

Synthesis of this compound

A common and effective strategy for the synthesis of hydroxyphenylboronic acids involves a multi-step process starting from a corresponding bromophenol. This approach typically includes the protection of the reactive hydroxyl group, followed by a metal-halogen exchange and subsequent reaction with a borate ester, and finally, deprotection to yield the desired boronic acid.

A plausible synthetic pathway for this compound commences with the commercially available 5-bromo-2-cresol. The synthesis can be logically divided into three key stages:

  • Protection of the Hydroxyl Group: The phenolic hydroxyl group is first protected to prevent it from interfering with the subsequent organometallic reactions. A common protecting group for this purpose is the methoxymethyl (MOM) ether.

  • Borylation: The aryl bromide is then converted into an organometallic intermediate, either an organolithium or a Grignard reagent, which then reacts with a trialkyl borate to form the boronate ester.

  • Deprotection: The protecting group is removed under acidic conditions to afford the final product, this compound.

Synthesis Workflow

Synthesis_Workflow A 5-Bromo-2-cresol B Protection (MOM-Cl, Base) A->B Step 1 C 1-(Bromomethyl)-3-(methoxymethoxy)-4-methylbenzene B->C D Borylation (n-BuLi, B(OiPr)3) C->D Step 2 E 2-(3-(Methoxymethoxy)-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane D->E F Deprotection (HCl) E->F Step 3 G This compound F->G

Caption: Synthetic pathway for this compound.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound.

Step 1: Synthesis of 1-(Bromomethyl)-3-(methoxymethoxy)-4-methylbenzene (Protection)
  • To a solution of 5-bromo-2-cresol (1.0 eq) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran, add a non-nucleophilic base like diisopropylethylamine (1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add methoxymethyl chloride (MOM-Cl, 1.2 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the protected intermediate.

Step 2: Synthesis of 2-(3-(Methoxymethoxy)-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Borylation)
  • Dissolve the protected aryl bromide (1.0 eq) in anhydrous tetrahydrofuran under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (n-BuLi, 1.1 eq) to the solution and stir for 1 hour at -78 °C.

  • To the resulting organolithium species, add triisopropyl borate (B(OiPr)₃, 1.2 eq) and continue stirring at -78 °C for 2 hours.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The resulting boronate ester can often be used in the next step without further purification.

Step 3: Synthesis of this compound (Deprotection)
  • Dissolve the crude boronate ester from the previous step in a mixture of tetrahydrofuran and aqueous hydrochloric acid (e.g., 2 M HCl).

  • Stir the mixture at room temperature for 4-6 hours, monitoring the deprotection by TLC.

  • Once the reaction is complete, neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol or toluene) to yield the pure product as a solid.

Characterization Data

The structural confirmation and purity assessment of the synthesized this compound are performed using various analytical techniques.

Physicochemical Properties
PropertyValue
CAS Number 216019-35-1
Molecular Formula C₇H₉BO₃
Molecular Weight 151.96 g/mol
Appearance Off-white to white solid
Melting Point Not available (requires experimental determination)
Spectroscopic Data
Technique Predicted Data
¹H NMR Expected signals for aromatic protons, a methyl group singlet, a hydroxyl proton singlet, and boronic acid protons (which may be broad or exchangeable).
¹³C NMR Expected signals for the aromatic carbons, the methyl carbon, and the carbon attached to the boron atom (which may be broad or unobserved).
Mass Spectrometry [M-H]⁻: 151.05719 (Predicted)[1]

Note: The provided mass spectrometry data is based on prediction and should be confirmed by experimental analysis.

Applications in Drug Development

Phenylboronic acids are a class of compounds with significant applications in medicinal chemistry. They are key intermediates in Suzuki-Miyaura coupling reactions, enabling the synthesis of complex biaryl structures present in many drug candidates.[2] The boronic acid moiety itself can act as a pharmacophore, capable of forming reversible covalent bonds with active site serine or threonine residues in enzymes, leading to potent and selective inhibition. This mechanism is exemplified by the proteasome inhibitor bortezomib, a boronic acid-containing drug used in cancer therapy.[3][4]

The dual functionality of this compound, with its boronic acid group for coupling and a hydroxyl group for further derivatization, makes it a highly versatile building block for creating libraries of compounds for drug screening and lead optimization.

Conclusion

This technical guide outlines a reliable and detailed pathway for the synthesis of this compound, starting from a readily available precursor. The provided experimental protocols and characterization data serve as a valuable resource for researchers in organic synthesis and medicinal chemistry. The strategic importance of this compound as a versatile building block in the development of novel therapeutics is underscored by the established roles of phenylboronic acids in drug discovery. Further investigation and application of this compound are anticipated to contribute to the advancement of pharmaceutical research.

References

Technical Guide: Spectral Analysis of 3-Hydroxy-4-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data and analytical methodologies for the characterization of 3-Hydroxy-4-methylphenylboronic acid. Due to the limited availability of public experimental spectral data for this specific compound, this guide presents predicted data, general experimental protocols for analogous compounds, and a recommended analytical workflow.

Compound Information

Structure:

Chemical Formula: C₇H₉BO₃

Molecular Weight: 151.96 g/mol

CAS Number: 216019-35-1[1]

Spectral Data Summary

Table 1: Predicted Mass Spectrometry Data
Adduct IonPredicted m/z
[M+H]⁺153.07175
[M+Na]⁺175.05369
[M-H]⁻151.05719
[M+NH₄]⁺170.09829
[M+K]⁺191.02763
[M+H-H₂O]⁺135.06173
[M]⁺152.06392
[M]⁻152.06502

Data sourced from PubChem.[2]

Experimental Protocols

The following are general protocols for obtaining NMR, IR, and MS spectra of phenylboronic acid derivatives. These can be adapted for the specific analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of boronic acids. However, boronic acids have a propensity to form cyclic anhydrides (boroxines), which can lead to complex and sometimes poorly resolved spectra. Careful sample preparation is crucial.

¹H NMR Spectroscopy Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent. Common solvents for boronic acids include DMSO-d₆, Methanol-d₄, or CDCl₃. To minimize boroxine formation, the sample can be heated or placed under a vacuum to remove water. Alternatively, adding a small amount of D₂O can sometimes sharpen the B(OH)₂ proton signal.

  • Instrument Parameters (300 MHz Spectrometer):

    • Pulse Program: Standard single-pulse sequence (e.g., zg30).

    • Number of Scans: 16 to 64, depending on sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time: 3-4 seconds.

    • Spectral Width: 0-12 ppm.

  • Data Processing: Apply a Fourier transform to the Free Induction Decay (FID), followed by phase and baseline correction. The spectrum should be referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

¹³C NMR Spectroscopy Protocol:

  • Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is typically required compared to ¹H NMR.

  • Instrument Parameters (75 MHz Spectrometer):

    • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Number of Scans: 1024 or more, as the ¹³C nucleus is less sensitive.

    • Relaxation Delay (d1): 2 seconds.

    • Acquisition Time: 1-2 seconds.

    • Spectral Width: 0-200 ppm.

  • Data Processing: Similar to ¹H NMR, apply Fourier transform, phase, and baseline correction. The carbon atom attached to the boron atom may not always be observed due to quadrupolar relaxation.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying functional groups present in the molecule.

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy Protocol:

  • Sample Preparation: Place a small amount of the solid this compound directly onto the ATR crystal.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis: The resulting spectrum will show absorption bands corresponding to various vibrational modes. Key expected absorptions for this compound include:

    • O-H stretch (boronic acid): Broad band around 3200-3600 cm⁻¹.

    • O-H stretch (phenol): Broad band around 3200-3600 cm⁻¹.

    • C-H stretch (aromatic): ~3000-3100 cm⁻¹.

    • C-H stretch (methyl): ~2850-2960 cm⁻¹.

    • B-O stretch: Strong band around 1330-1380 cm⁻¹.

    • C=C stretch (aromatic): ~1450-1600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Electrospray Ionization (ESI)-MS Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. A small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) can be added to aid ionization.

  • Instrument Parameters:

    • Ionization Mode: ESI positive or negative.

    • Mass Range: m/z 50-500.

    • Capillary Voltage: 3-4 kV.

    • Cone Voltage: 20-40 V (can be optimized).

    • Source Temperature: 100-150 °C.

    • Desolvation Temperature: 250-350 °C.

  • Data Analysis: The resulting mass spectrum will show peaks corresponding to the mass-to-charge ratio of the ionized molecule and its adducts.

Visualizations

Analytical Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.

analytical_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Structural Characterization cluster_purity Purity Assessment synthesis Synthesis of This compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms hplc HPLC Analysis purification->hplc elemental Elemental Analysis hplc->elemental

Analytical workflow for this compound.
General Synthetic Pathway for Hydroxyphenylboronic Acids

This diagram outlines a general synthetic route to hydroxyphenylboronic acids starting from a protected bromophenol, as suggested by patent literature.

synthetic_pathway start Bromophenol protection Hydroxyl Protection (e.g., BOC, TBDMS) start->protection grignard Grignard Reagent Formation (with Mg) protection->grignard boronation Reaction with Borate Ester (e.g., Trimethyl borate) grignard->boronation deprotection Deprotection and Hydrolysis (Acidic workup) boronation->deprotection product Hydroxyphenylboronic Acid deprotection->product

General synthesis of hydroxyphenylboronic acids.

References

An In-depth Technical Guide to 3-Hydroxy-4-methylphenylboronic acid (CAS 216019-35-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the properties, synthesis, and potential applications of 3-Hydroxy-4-methylphenylboronic acid (CAS 216019-35-1), a versatile building block in organic synthesis and medicinal chemistry.

Chemical and Physical Properties

This compound is a member of the arylboronic acid family, characterized by a boronic acid functional group attached to a substituted benzene ring. This structure imparts unique chemical reactivity, making it a valuable reagent in various chemical transformations.

PropertyValueSource
CAS Number 216019-35-1
Molecular Formula C₇H₉BO₃[1]
Molecular Weight 151.96 g/mol [1]
SMILES B(C1=CC(=C(C=C1)C)O)(O)O[1]
Hazard Statements H302, H315, H319, H335[1]
Precautionary Statements P280, P305, P351, P338[1]

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is limited in the public domain. However, based on the analysis of similar compounds, the following spectral characteristics can be anticipated:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group protons, and the hydroxyl protons of the boronic acid and phenol groups. The chemical shifts and coupling constants of the aromatic protons would be indicative of the substitution pattern on the benzene ring.

  • ¹³C NMR: The carbon NMR spectrum would reveal signals corresponding to the seven carbon atoms in the molecule, with the chemical shifts providing information about their electronic environment.

  • IR Spectroscopy: The infrared spectrum would likely exhibit characteristic absorption bands for the O-H stretching of the hydroxyl groups (both phenolic and boronic acid), C-H stretching of the aromatic and methyl groups, C=C stretching of the benzene ring, and B-O stretching of the boronic acid moiety.

  • Mass Spectrometry: Mass spectral analysis would show the molecular ion peak corresponding to the compound's molecular weight, along with fragmentation patterns that can help confirm the structure. A high-sensitivity LC-MS/MS method has been described for the quantification of similar boronic acids, utilizing multiple reaction monitoring (MRM) in negative ion mode.[3]

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the reviewed literature, general methods for the preparation of hydroxyphenylboronic acids are well-established. A common approach involves the protection of the hydroxyl group of a corresponding bromophenol, followed by a Grignard reaction or lithium-halogen exchange and subsequent reaction with a trialkyl borate.[4] Deprotection then yields the desired hydroxyphenylboronic acid.

A potential synthetic workflow is outlined below:

synthesis_workflow start 3-Bromo-4-methylphenol protect Hydroxyl Protection start->protect grignard Grignard Formation or n-BuLi protect->grignard boronation Reaction with Trialkyl Borate grignard->boronation deprotect Deprotection boronation->deprotect product This compound deprotect->product

A potential synthetic workflow for this compound.

The primary utility of this compound lies in its application in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[5] This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl structures. A general protocol for a Suzuki-Miyaura coupling reaction is provided in the experimental protocols section.

Potential Biological Activity and Signaling Pathways

Specific biological activity data for this compound is not available in the current literature. However, the broader class of phenylboronic acids has garnered significant interest in medicinal chemistry due to their ability to interact with biological molecules.

Phenylboronic acids are known to form reversible covalent bonds with diols, a motif present in many biological molecules such as sugars and glycoproteins. This property has led to their investigation as inhibitors of various enzymes, including β-lactamases, where they can mimic the transition state of substrate hydrolysis.

Furthermore, the ability of phenylboronic acids to bind to cell surface glycans, which are often overexpressed in cancer cells, makes them attractive candidates for targeted drug delivery and diagnostics. The interaction with sialic acid residues on glycoproteins can be a key targeting mechanism. This interaction could potentially modulate cell signaling pathways involved in cell adhesion, migration, and proliferation.

The diagram below illustrates a generalized signaling pathway that could be influenced by a phenylboronic acid derivative targeting a cell surface glycoprotein.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PBA This compound Glycoprotein Glycoprotein (with Sialic Acid) PBA->Glycoprotein Binds to Sialic Acid Receptor Receptor Tyrosine Kinase Glycoprotein->Receptor Modulates Activity Signaling_Cascade Signaling Cascade (e.g., MAPK/ERK) Receptor->Signaling_Cascade Activates Transcription_Factor Transcription Factor Signaling_Cascade->Transcription_Factor Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression

Generalized signaling pathway potentially modulated by phenylboronic acid derivatives.

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling reaction using an aryl halide and a phenylboronic acid, such as this compound. Reaction conditions may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 eq)

  • This compound (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0 - 3.0 eq)

  • Anhydrous solvent (e.g., Toluene, Dioxane, THF/Water mixture)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction flask, add the aryl halide, this compound, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst to the flask under the inert atmosphere.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suppliers

A list of potential suppliers for this compound (CAS 216019-35-1) can be found through various chemical supplier databases. It is recommended to contact the suppliers directly to confirm availability, purity, and pricing.

References

The Dawn of a Versatile Reagent: A Technical Guide to the Discovery and History of Substituted Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted phenylboronic acids, a cornerstone of modern organic chemistry, have a rich history stretching back to the late 19th century. Their journey from laboratory curiosities to indispensable tools in drug discovery, materials science, and diagnostics is a testament to the relentless pursuit of synthetic innovation. This in-depth technical guide explores the seminal discoveries, key synthetic methodologies, and the ever-expanding applications of this remarkable class of compounds.

A Historical Perspective: From Frankland to Suzuki

The story of boronic acids begins in 1860, when Edward Frankland reported the synthesis of the first boronic acid. However, it was not until 1880 that Michaelis and Becker first prepared benzeneboronic acid, the parent compound of the vast family of substituted phenylboronic acids.[1] Their method involved the reaction of diphenylmercury with boron trichloride.

The true potential of phenylboronic acids remained largely untapped for decades. A significant breakthrough came with the development of more practical synthetic routes. The use of Grignard reagents, reacting an aryl magnesium halide with a trialkyl borate, became a widely adopted method for their preparation.[2][3] This was followed by the use of organolithium reagents, offering an alternative for substrates incompatible with Grignard conditions.

The watershed moment in the history of phenylboronic acids arrived in 1979 with Akira Suzuki's discovery of the palladium-catalyzed cross-coupling reaction between organoboranes and organic halides. This reaction, now famously known as the Suzuki-Miyaura coupling, revolutionized the construction of carbon-carbon bonds, particularly for the synthesis of biaryl compounds, which are prevalent in pharmaceuticals and advanced materials.[4] The mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of substituted phenylboronic acids have made the Suzuki-Miyaura coupling one of the most powerful and widely used reactions in organic synthesis.

Core Synthetic Methodologies

The synthesis of substituted phenylboronic acids is dominated by two primary strategies: the use of organometallic reagents and transition metal-catalyzed borylation reactions.

Synthesis via Grignard and Organolithium Reagents

The reaction of a pre-formed aryl Grignard or organolithium reagent with a trialkyl borate, followed by acidic workup, remains a fundamental and cost-effective method for preparing many substituted phenylboronic acids. The choice of organometallic reagent often depends on the nature of the substituents on the aromatic ring.

The Miyaura Borylation Reaction

The Miyaura borylation, a palladium-catalyzed reaction, offers a powerful alternative for the synthesis of boronic acids and their esters. This method involves the coupling of an aryl halide or triflate with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base.[5][6] The resulting boronate esters can be readily hydrolyzed to the corresponding boronic acids. The Miyaura borylation is particularly valuable for substrates that are incompatible with the conditions required for Grignard or organolithium reagent formation.

Data Presentation: A Comparative Overview

The choice of synthetic method and the properties of the resulting substituted phenylboronic acids are crucial for their successful application. The following tables summarize key quantitative data to aid in this selection process.

Table 1: A Comparison of Yields for the Synthesis of Selected Substituted Phenylboronic Acids

CompoundSubstituentMethodYield (%)Reference
4-Methylphenylboronic acid4-CH₃Grignard~70-80%
3-Nitrophenylboronic acid3-NO₂Miyaura Borylation~85-95%[6]
2-Fluorophenylboronic acid2-FOrganolithium~60-70%
4-Methoxyphenylboronic acid4-OCH₃Grignard~75-85%[7]
4-Chlorophenylboronic acid4-ClMiyaura Borylation~90-98%[8]

Table 2: Physical Properties of Selected Substituted Phenylboronic Acids

SubstituentPositionMelting Point (°C)pKaReference
H-216-2198.86[9][10]
4-CH₃para258-2629.03[10]
3-CH₃meta162-1658.91[10]
2-CH₃ortho162-1649.15[10]
4-Fpara269-2728.35[11]
3-Fmeta157-1608.28[11]
2-Fortho101-1107.91[11][12]
4-CF₃para255-2587.84[11]
3-CF₃meta198-2017.87[11]
4-NO₂para299-3027.10[10]
3-NO₂meta298-3017.20[10]
4-OHpara285-290 (dec.)9.35[10]
3-OHmeta275-280 (dec.)8.65[10]
2-OHortho164-1677.20[10]

Table 3: Inhibition Constants (Ki) of Substituted Phenylboronic Acids for Various Enzymes

Phenylboronic Acid DerivativeEnzymeInhibition TypeKi (µM)Reference
Phenylboronic acidβ-Lactamase (KPC-2)Competitive4.85[4]
[2-(2-carboxyvinyl)-phenyl]boronic acidβ-Lactamase (GES-5)Competitive0.11[4]
3-Nitrophenylboronic acidCarbonic Anhydrase INot specified0.24[13]
4-Fluorophenylboronic acidCarbonic Anhydrase IINot specified0.194[13]
Phenylboronic acidAcetylcholinesteraseNot specified0.043[13]
Bortezomib (a dipeptidyl boronic acid)20S ProteasomeReversible0.0006[14]

Experimental Protocols

Detailed and reliable experimental procedures are paramount for the successful synthesis and application of substituted phenylboronic acids. The following protocols provide step-by-step guidance for key synthetic transformations.

Protocol 1: Synthesis of 4-Methylphenylboronic Acid via Grignard Reaction

Materials:

  • 4-Bromotoluene

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Trimethyl borate

  • Hydrochloric acid (1 M)

  • Iodine crystal (as initiator)

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings (1.2 equivalents) and a crystal of iodine.

  • Add a small amount of a solution of 4-bromotoluene (1.0 equivalent) in anhydrous diethyl ether to initiate the reaction. The disappearance of the iodine color and gentle reflux indicates initiation.

  • Slowly add the remaining 4-bromotoluene solution to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture to -78 °C in a dry ice/acetone bath.

  • Reaction with Trimethyl Borate: Slowly add a solution of trimethyl borate (1.1 equivalents) in anhydrous diethyl ether to the cooled Grignard reagent with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Hydrolysis and Work-up: Cool the reaction mixture in an ice bath and slowly quench with 1 M hydrochloric acid until the aqueous layer is acidic (pH ~1-2).

  • Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or a mixture of ether and hexanes) to afford 4-methylphenylboronic acid as a white solid.

Protocol 2: Synthesis of a Substituted Phenylboronic Acid via Miyaura Borylation

Materials:

  • Aryl halide (e.g., 3-bromonitrobenzene)

  • Bis(pinacolato)diboron (B₂pin₂)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂)

  • Potassium acetate (KOAc)

  • Anhydrous solvent (e.g., dioxane or DMSO)

Procedure:

  • In a Schlenk flask under an inert atmosphere (nitrogen or argon), combine the aryl halide (1.0 equivalent), bis(pinacolato)diboron (1.1 equivalents), palladium catalyst (e.g., 3 mol%), and potassium acetate (3.0 equivalents).

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by a suitable analytical method (e.g., TLC or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Hydrolysis of the Boronate Ester (if required): The resulting pinacol boronate ester can often be used directly in subsequent reactions (e.g., Suzuki-Miyaura coupling). If the free boronic acid is desired, the ester can be hydrolyzed by stirring with an aqueous acid (e.g., HCl) or by transesterification with another diol followed by hydrolysis.

  • Purification: The crude boronic acid or ester can be purified by column chromatography on silica gel or by recrystallization.

Protocol 3: General Procedure for Solid-Phase Synthesis of an α-Aminoboronic Acid Peptide

Materials:

  • 1-Glycerol polystyrene resin

  • Fmoc-protected amino acids

  • (R)-Boroleucine hydrochloride

  • Coupling reagents (e.g., TBTU, DIPEA)

  • Deprotection reagent (e.g., 20% piperidine in DMF)

  • Cleavage cocktail (e.g., TFA/water)

Procedure:

  • Resin Loading: Swell the 1-glycerol polystyrene resin in dichloromethane (DCM). React the resin with the desired Fmoc-protected α-aminoboronic acid (e.g., Fmoc-(R)-boroleucine) in the presence of a suitable activating agent.

  • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in dimethylformamide (DMF) to remove the Fmoc protecting group.

  • Peptide Coupling: Couple the next Fmoc-protected amino acid using a standard coupling reagent cocktail (e.g., TBTU/DIPEA in DMF).

  • Repeat the deprotection and coupling steps to assemble the desired peptide sequence.

  • Final Fmoc Deprotection: Remove the final Fmoc group.

  • Cleavage from Resin: Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the solid support and remove side-chain protecting groups.

  • Isolation: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet to obtain the desired α-aminoboronic acid peptide.[15]

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key processes in the chemistry of substituted phenylboronic acids.

Suzuki_Miyaura_Coupling_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(OH)L2 Ar-Pd(II)(OH)L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(OH)L2 Ligand Exchange (Base, e.g., OH-) Ar-Pd(II)(B(OH)2R')L2 Ar-Pd(II)(B(OH)2R')L2 Ar-Pd(II)(OH)L2->Ar-Pd(II)(B(OH)2R')L2 Transmetalation (R'-B(OH)2) Ar-Ar' Ar-Ar' Ar-Pd(II)(B(OH)2R')L2->Ar-Ar' Reductive Elimination Ar-Ar'->Pd(0)L2 Catalyst Regeneration

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Phenylboronic_Acid_Synthesis_Workflow cluster_grignard Grignard/Organolithium Method cluster_miyaura Miyaura Borylation Aryl Halide Aryl Halide Grignard/Organolithium Reagent Grignard/Organolithium Reagent Aryl Halide->Grignard/Organolithium Reagent Mg or Li Boronate Ester Boronate Ester Grignard/Organolithium Reagent->Boronate Ester B(OR)3 Phenylboronic Acid Phenylboronic Acid Boronate Ester->Phenylboronic Acid Hydrolysis (H3O+) Aryl Halide Aryl Halide Boronate Ester Boronate Ester Aryl Halide ->Boronate Ester B2pin2, Pd catalyst, Base Boronate Ester ->Phenylboronic Acid Hydrolysis (H3O+)

General synthetic workflows for substituted phenylboronic acids.

Glucose_Sensing_Mechanism PBA Phenylboronic Acid (PBA) sp2 hybridized Trigonal planar PBA_OH Boronate Anion sp3 hybridized Tetrahedral PBA->PBA_OH + OH- PBA_OH->PBA - OH- Complex {Cyclic Boronate Ester|{ Covalent Complex| Detectable Signal}} PBA_OH->Complex + Glucose Glucose {Glucose (cis-diol)} Complex->PBA_OH - Glucose

Mechanism of glucose sensing by phenylboronic acid.

Conclusion

The discovery and development of substituted phenylboronic acids represent a significant chapter in the history of organic chemistry. From their initial synthesis as academic curiosities to their current status as indispensable reagents, their journey highlights the power of synthetic innovation to drive progress across diverse scientific disciplines. The robust and versatile synthetic methods developed for their preparation, coupled with their unique chemical properties, have cemented their role in modern drug discovery, diagnostics, and materials science. As research continues to uncover new applications and refine synthetic methodologies, the future of substituted phenylboronic acids promises to be as dynamic and impactful as their celebrated past.

References

Reactivity Profile of 3-Hydroxy-4-methylphenylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-4-methylphenylboronic acid is a versatile organic building block of significant interest in medicinal chemistry and materials science. Its utility stems from the presence of the boronic acid functional group, which enables a variety of cross-coupling reactions, most notably the Suzuki-Miyaura and Chan-Lam couplings. This guide provides an in-depth overview of the reactivity profile of this compound, focusing on its participation in these key transformations. Due to a lack of specific quantitative data for this particular compound in the public domain, the experimental details and yields provided are based on established protocols for closely related substituted phenylboronic acids and should be considered illustrative.

Core Reactivity: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between a boronic acid and an organohalide (or triflate) using a palladium catalyst and a base. This reaction is widely employed in the synthesis of biaryl and substituted aromatic compounds, which are common motifs in pharmaceuticals and functional materials.

General Reaction Scheme

The general scheme for the Suzuki-Miyaura coupling of this compound with an aryl halide is depicted below.

Caption: General scheme of the Suzuki-Miyaura coupling.

Catalytic Cycle

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X Ln OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Biaryl Ar-Pd(II)-Ar' Ln Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Product_ArAr Ar-Ar' RedElim->Product_ArAr Reactant_ArX Ar-X Reactant_ArX->OxAdd Reactant_ArBOH Ar'B(OH)₂ + Base Reactant_ArBOH->Transmetalation

The Versatile Role of 3-Hydroxy-4-methylphenylboronic Acid in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxy-4-methylphenylboronic acid is a versatile building block in medicinal chemistry, primarily recognized for its utility in the synthesis of complex organic molecules through Suzuki-Miyaura cross-coupling reactions. Furthermore, as a member of the arylboronic acid class, it holds significant potential as a reversible covalent inhibitor of various enzymes, particularly serine proteases. This technical guide provides an in-depth overview of the potential applications of this compound, including its physicochemical properties, its role as a synthetic intermediate, and its prospective function as an enzyme inhibitor. Detailed experimental protocols for representative applications and visualizations of key chemical and biological processes are also presented to facilitate its practical use in a laboratory setting.

Introduction to this compound

This compound is an organoboron compound featuring a phenyl ring substituted with a hydroxyl, a methyl, and a boronic acid group. This unique combination of functional groups imparts valuable properties for applications in organic synthesis and medicinal chemistry. The boronic acid moiety is a versatile functional group that can participate in a variety of chemical transformations, most notably the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which is a cornerstone of modern drug discovery for the formation of carbon-carbon bonds.

The presence of the boronic acid group also confers the ability to interact with diols, including the active site residues of certain enzymes, making it a candidate for the development of novel enzyme inhibitors. Boronic acids are known to form reversible covalent bonds with the catalytic serine residues of serine proteases, a class of enzymes implicated in a wide range of physiological and pathological processes.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, storage, and application in experimental settings.

PropertyValueSource
Molecular Formula C₇H₉BO₃PubChem
Molecular Weight 151.96 g/mol PubChem
CAS Number 216019-35-1PubChem
Appearance White to off-white powder or crystalline solidCommercial Suppliers
Melting Point >300 °CCommercial Suppliers
Solubility Soluble in methanol, ethanol, and other polar organic solvents. Limited solubility in water.General Knowledge

Potential as an Enzyme Inhibitor

Arylboronic acids have emerged as a promising class of enzyme inhibitors due to their ability to form a reversible covalent bond with the catalytic serine residue in the active site of serine proteases. This interaction mimics the tetrahedral transition state of peptide bond hydrolysis, leading to potent and selective inhibition.

Mechanism of Serine Protease Inhibition

The inhibitory mechanism involves the nucleophilic attack of the serine hydroxyl group on the electrophilic boron atom of the boronic acid. This forms a stable, yet reversible, tetrahedral boronate adduct. The stability of this complex is influenced by the pH and the electronic properties of the substituents on the phenyl ring. The general mechanism is depicted in the following diagram.

G cluster_0 Enzyme Active Site Serine_OH Serine-OH Tetrahedral_Complex Reversible Tetrahedral Boronate Adduct (Inhibited State) Serine_OH->Tetrahedral_Complex Histidine_N Histidine-N Histidine_N->Tetrahedral_Complex H-bond Boronic_Acid 3-Hydroxy-4-methylphenyl boronic acid Boronic_Acid->Tetrahedral_Complex Nucleophilic attack

Mechanism of serine protease inhibition by a phenylboronic acid.
Potential Inhibitory Activity

While specific inhibitory data for this compound against various proteases is not extensively documented in publicly available literature, the inhibitory constants (Ki) of analogous simple arylboronic acids against common serine proteases can provide an indication of its potential potency. Table 2 summarizes the Ki values for phenylboronic acid and some of its derivatives against chymotrypsin and subtilisin.

CompoundEnzymeKi (µM)
Phenylboronic acidChymotrypsin430
4-Methylphenylboronic acidChymotrypsin280
4-Methoxyphenylboronic acidChymotrypsin150
Phenylboronic acidSubtilisin2100
4-Methylphenylboronic acidSubtilisin1200

Data is illustrative and sourced from literature on arylboronic acid inhibitors.

Role as a Synthetic Building Block in Medicinal Chemistry

One of the most significant applications of this compound in medicinal chemistry is its use as a key building block in the synthesis of complex biaryl scaffolds via the Suzuki-Miyaura cross-coupling reaction. This reaction is widely employed in the pharmaceutical industry for the construction of carbon-carbon bonds due to its mild reaction conditions, high functional group tolerance, and commercial availability of a wide range of boronic acids and their derivatives.

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction involves the palladium-catalyzed coupling of an organoboron compound (such as this compound) with an organohalide or triflate. The catalytic cycle, which is central to this transformation, is illustrated below.

Suzuki_Miyaura_Cycle Pd(0) Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)->Oxidative_Addition R¹-X Pd(II)_Aryl_Halide R¹-Pd(II)L₂-X Oxidative_Addition->Pd(II)_Aryl_Halide Transmetalation Transmetalation Pd(II)_Aryl_Halide->Transmetalation [R²-B(OR)₂]⁻ Pd(II)_Aryl_Boron R¹-Pd(II)L₂-R² Transmetalation->Pd(II)_Aryl_Boron Reductive_Elimination Reductive Elimination Pd(II)_Aryl_Boron->Reductive_Elimination Reductive_Elimination->Pd(0) R¹-R²

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following sections provide detailed, representative protocols for a serine protease inhibition assay and a Suzuki-Miyaura coupling reaction, which can be adapted for use with this compound.

Serine Protease Inhibition Assay

This protocol describes a general method for determining the inhibitory activity of a compound against a serine protease using a chromogenic substrate.

Materials:

  • Serine protease (e.g., Trypsin, Chymotrypsin)

  • Chromogenic substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for Trypsin)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl₂)

  • This compound (or other inhibitor) dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the inhibitor in DMSO (e.g., 10 mM).

  • Create a series of dilutions of the inhibitor in the assay buffer. Ensure the final DMSO concentration in the assay is low (e.g., <1%) to avoid affecting enzyme activity.

  • In a 96-well plate, add a fixed volume of the enzyme solution to each well.

  • Add an equal volume of the diluted inhibitor solutions to the respective wells. Include a control with buffer and DMSO but no inhibitor.

  • Pre-incubate the enzyme and inhibitor mixture at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes) to allow for binding.

  • Initiate the reaction by adding a fixed volume of the chromogenic substrate solution to each well.

  • Immediately monitor the increase in absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroaniline release) over time using a microplate reader.

  • Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time plots.

  • Plot the percentage of inhibition versus the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.

The workflow for this assay is visualized below.

Enzyme_Inhibition_Workflow Start Start Prepare_Reagents Prepare Enzyme, Substrate, Inhibitor, and Buffer Start->Prepare_Reagents Dispense_Enzyme Dispense Enzyme into 96-well Plate Prepare_Reagents->Dispense_Enzyme Add_Inhibitor Add Inhibitor Dilutions Dispense_Enzyme->Add_Inhibitor Pre_incubate Pre-incubate at Controlled Temperature Add_Inhibitor->Pre_incubate Add_Substrate Add Substrate to Initiate Reaction Pre_incubate->Add_Substrate Measure_Absorbance Monitor Absorbance over Time Add_Substrate->Measure_Absorbance Calculate_Rates Calculate Initial Reaction Rates Measure_Absorbance->Calculate_Rates Determine_IC50 Determine IC₅₀ Value Calculate_Rates->Determine_IC50 End End Determine_IC50->End

Workflow for a typical enzyme inhibition assay.
Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl halide with this compound.[1][2]

Materials:

  • Aryl halide (e.g., 4-bromopyridine)

  • This compound

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Solvent (e.g., 1,4-dioxane/water, toluene/water, or DMF)

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask, add the aryl halide (1.0 mmol), this compound (1.2-1.5 mmol), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous workup by diluting the mixture with water and extracting the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Conclusion

This compound is a valuable and versatile reagent in medicinal chemistry. Its primary and well-established application lies in its role as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions, enabling the efficient synthesis of complex biaryl structures that are prevalent in many pharmaceutical agents.[1][3] Additionally, based on the known pharmacology of the arylboronic acid class, it holds significant potential as a reversible covalent inhibitor of serine proteases and other enzymes with a serine nucleophile in their active site. While specific quantitative biological data for this particular compound is not widely published, the foundational principles of boronic acid-based enzyme inhibition suggest that it is a promising scaffold for further investigation in drug discovery programs. The experimental protocols provided herein offer a starting point for researchers to explore and exploit the full potential of this compound in their own research endeavors.

References

Stability and Storage of 3-Hydroxy-4-methylphenylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for 3-Hydroxy-4-methylphenylboronic acid. Understanding the stability profile of this compound is critical for ensuring its integrity and performance in research and drug development applications. This document outlines general handling procedures, factors influencing stability, and methodologies for assessing degradation.

Core Concepts: Stability and Degradation

This compound, like other arylboronic acids, is susceptible to degradation, which can impact its purity and reactivity. The primary degradation pathway for boronic acids is protodeboronation, the cleavage of the carbon-boron bond. This process can be influenced by several factors, including moisture, pH, light, and temperature.

Key Stability-Influencing Factors:

  • Moisture: Arylboronic acids can undergo dehydration to form cyclic anhydrides (boroxines). While this is often a reversible process, the presence of excess moisture can facilitate hydrolytic degradation.

  • pH: The stability of arylboronic acids is pH-dependent. Both acidic and basic conditions can catalyze protodeboronation.

  • Oxidation: The boronic acid moiety can be susceptible to oxidation, leading to the formation of phenol derivatives and boric acid.

  • Light: Exposure to light, particularly UV radiation, can promote degradation.

  • Temperature: Elevated temperatures can accelerate the rate of all degradation pathways.

Recommended Storage and Handling

To ensure the long-term stability of this compound, the following storage and handling guidelines are recommended:

ConditionRecommendationRationale
Temperature Store in a cool, dark place. For long-term storage, refrigeration (-20°C) is advisable.[1]Minimizes thermal degradation and slows down other chemical degradation processes.
Atmosphere Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).Protects against moisture and oxidation from atmospheric oxygen.
Light Protect from light. Use amber vials or store in a light-proof container.Prevents photolytic degradation.
Incompatible Materials Store away from strong oxidizing agents and strong acids.[2][3]Avoids chemical reactions that can lead to degradation.

Handling Precautions:

  • Handle in a well-ventilated area to avoid inhalation of dust.

  • Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

  • Minimize dust generation during handling.

Potential Degradation Pathways

The degradation of this compound can proceed through several pathways, primarily driven by hydrolysis and oxidation.

Potential Degradation Pathways A This compound B Protodeboronation (Hydrolysis) A->B H₂O, H⁺/OH⁻ D Oxidation A->D Oxidizing agents, Light, Heat C 3-Methylphenol B->C F Boric Acid B->F E Oxidized Byproducts D->E

Caption: Logical flow of potential degradation pathways for this compound.

Experimental Protocols for Stability Assessment

To evaluate the stability of this compound, forced degradation studies can be performed. These studies involve subjecting the compound to stress conditions to accelerate degradation and identify potential degradation products.

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting forced degradation studies.

Forced Degradation Experimental Workflow cluster_0 Sample Preparation cluster_1 Stress Conditions cluster_2 Analysis A Prepare stock solution of This compound B Acid Hydrolysis (e.g., 0.1 M HCl, RT/Heat) A->B C Base Hydrolysis (e.g., 0.1 M NaOH, RT/Heat) A->C D Oxidative Degradation (e.g., 3% H₂O₂, RT) A->D E Thermal Degradation (e.g., 60°C in oven) A->E F Photolytic Degradation (e.g., UV/Vis light exposure) A->F G Withdraw samples at specified time intervals B->G C->G D->G E->G F->G H Neutralize acid/base samples G->H For B & C I Analyze by Stability-Indicating Method (e.g., HPLC-UV) G->I For D, E, F H->I J Identify and quantify degradation products I->J

Caption: A typical experimental workflow for conducting forced degradation studies.

Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating the intact drug from its degradation products, allowing for accurate quantification of stability.

Typical HPLC Method Parameters:

ParameterCondition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A gradient of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol).
Flow Rate 1.0 mL/min
Detection UV spectrophotometer at a wavelength determined by the UV spectrum of the compound.
Temperature Ambient or controlled (e.g., 25°C)
Injection Volume 10-20 µL

Method Development Considerations:

  • The method must be validated to demonstrate specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

  • Peak purity analysis using a photodiode array (PDA) detector is recommended to ensure that the analyte peak is free from co-eluting impurities.

Conclusion

While specific quantitative stability data for this compound is not extensively available in the public domain, the general principles of handling and storing arylboronic acids provide a strong framework for maintaining its integrity. Proper storage in a cool, dark, and dry environment, under an inert atmosphere, is paramount. For critical applications, it is highly recommended that researchers and drug development professionals conduct their own stability studies using validated analytical methods, such as the HPLC protocol outlined in this guide, to establish a comprehensive stability profile under their specific storage and experimental conditions. This proactive approach will ensure the reliability and reproducibility of results obtained using this important chemical intermediate.

References

The Solubility Profile of 3-Hydroxy-4-methylphenylboronic Acid in Common Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-4-methylphenylboronic acid is an organoboron compound with potential applications in organic synthesis and medicinal chemistry. A thorough understanding of its solubility in various organic solvents is critical for its effective use in reaction design, purification, and formulation development. This technical guide provides a comprehensive overview of the expected solubility characteristics of this compound. Due to the limited availability of specific quantitative data for this compound in public literature, this guide leverages data from structurally related boronic acids, such as phenylboronic acid and its substituted derivatives, to provide valuable insights into its expected behavior. Furthermore, detailed experimental protocols for determining solubility are provided to empower researchers to generate precise data for their specific applications.

Factors Influencing the Solubility of Phenylboronic Acids

The solubility of phenylboronic acids is influenced by several factors, including the nature and position of substituents on the phenyl ring and the polarity of the solvent.[1] Generally, introducing substituents to the phenylboronic acid ring can increase solubility in most solvents.[2] However, the specific solubility profile is a complex interplay between the solute and solvent properties. Boronic acids can also undergo dehydration to form cyclic anhydrides known as boroxines, which can complicate solubility studies.[2]

Quantitative Solubility Data for Analogous Phenylboronic Acid Derivatives

Table 1: Solubility of Phenylboronic Acid in Various Organic Solvents

SolventTemperature (K)Mole Fraction (x)
Chloroform293.150.015
303.150.025
313.150.040
3-Pentanone293.150.100
303.150.140
313.150.190
Acetone293.150.120
303.150.170
313.150.230
Dipropyl ether293.150.030
303.150.045
313.150.065
Methylcyclohexane293.150.001
303.150.002
313.150.003

Data extrapolated from studies on phenylboronic acid solubility.[3][4]

Table 2: Solubility of Isobutoxyphenylboronic Acid Isomers in Various Organic Solvents [1]

SolventTemperature (K)ortho-Isobutoxyphenylboronic Acid (Mole Fraction, x)meta-Isobutoxyphenylboronic Acid (Mole Fraction, x)para-Isobutoxyphenylboronic Acid (Mole Fraction, x)
Chloroform293.150.0450.0080.006
303.150.0750.0140.011
313.150.1200.0240.019
323.150.1850.0410.032
3-Pentanone293.150.1350.0280.022
303.150.1900.0450.036
313.150.2600.0700.057
323.150.3500.1050.088
Acetone293.150.1500.0400.032
303.150.2100.0620.051
313.150.2850.0920.075
323.150.3800.1300.108

Based on the data for analogous compounds, phenylboronic acids generally exhibit high solubility in ketones and ethers, moderate solubility in chloroform, and very low solubility in hydrocarbons.[3][4] The ortho-substituted isomer of isobutoxyphenylboronic acid shows significantly higher solubility than the meta and para isomers across all tested solvents.[2][5]

Experimental Protocols for Solubility Determination

To obtain precise solubility data for this compound, the following established experimental methodologies are recommended.

Thermodynamic Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a given solvent.

Methodology:

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent.[6]

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for an extended period (typically 24 to 48 hours) to ensure equilibrium is reached. It is crucial that excess solid remains at the end of the equilibration period.[6]

  • Phase Separation: Allow the vials to stand undisturbed at the constant temperature until the solid phase has settled. Alternatively, centrifuge the samples to facilitate separation.

  • Sample Analysis: Carefully withdraw a known volume of the supernatant (the saturated solution). Quantify the concentration of the dissolved this compound using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy.

Kinetic Solubility Assay

This high-throughput method is often used in early drug discovery to assess the solubility of a compound from a concentrated stock solution.

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% dimethyl sulfoxide (DMSO) (e.g., 10 mM).[6]

  • Serial Dilution: In a 96-well microplate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations.[6]

  • Addition of Test Solvent: To each well of a new microplate, add a fixed volume of the desired organic solvent.[6]

  • Compound Addition: Transfer a small volume from each well of the DMSO dilution plate to the corresponding wells of the solvent-containing plate. This results in a final DMSO concentration that is low enough not to significantly affect the solubility in the test solvent (e.g., 1%).[6]

  • Precipitation Detection: Incubate the plate for a set period (e.g., 2 hours) at a controlled temperature. The point at which precipitation is first observed (the highest concentration that remains clear) is determined visually or instrumentally (e.g., by nephelometry or turbidimetry).

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the thermodynamic solubility of a boronic acid.

G cluster_prep Sample Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis A Weigh excess solid This compound C Combine solid and solvent A->C B Add known volume of organic solvent to vial B->C D Seal vial C->D E Agitate at constant temperature (24-48h) D->E F Allow solid to settle or centrifuge E->F G Withdraw supernatant F->G H Quantify concentration (e.g., HPLC, UV-Vis) G->H I Reported as mg/mL, mol/L, or mole fraction H->I Solubility Data G cluster_equilibrium Boronic Acid - Boroxine Equilibrium A 3 x R-B(OH)₂ (Phenylboronic Acid) B (RBO)₃ (Boroxine) A->B Dehydration Hydration C 3 x H₂O (Water) B->C +

References

Methodological & Application

Application Notes and Protocols for 3-Hydroxy-4-methylphenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3-Hydroxy-4-methylphenylboronic acid in Suzuki-Miyaura cross-coupling reactions. This versatile building block is instrumental in the synthesis of complex biaryl and heteroaryl structures, which are pivotal in medicinal chemistry and materials science. While specific documented examples for this compound are limited in publicly available literature, this guide offers detailed protocols and reaction conditions based on well-established principles of Suzuki-Miyaura coupling with analogous substituted phenylboronic acids.

Introduction to Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. [cite: 10, 13] This palladium-catalyzed reaction is renowned for its mild conditions, broad functional group tolerance, and the general stability and low toxicity of the boronic acid reagents. [cite: 10, 13] These characteristics make it an invaluable tool for the synthesis of a wide array of complex molecules, including pharmaceuticals and functional materials. [cite: 13]

The catalytic cycle of the Suzuki-Miyaura reaction involves three primary steps: oxidative addition of the organic halide to a palladium(0) complex, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to yield the final biaryl product and regenerate the palladium(0) catalyst. [cite: 10] A base is crucial for the activation of the boronic acid, facilitating the transmetalation step.

Diagram of the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_halide R¹-Pd(II)L₂-X OxAdd->PdII_halide Transmetalation Transmetalation PdII_halide->Transmetalation R²-B(OH)₂ (Base) PdII_biaryl R¹-Pd(II)L₂-R² Transmetalation->PdII_biaryl RedElim Reductive Elimination PdII_biaryl->RedElim RedElim->Pd0 R¹-R²

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Reaction Parameters for Substituted Phenylboronic Acids

Aryl Halide Boronic Acid Catalyst (mol%) Ligand (mol%) Base (equiv.) Solvent Temp. (°C) Time (h) Yield (%)
Aryl Bromide4-Hydroxyphenylboronic acidPd(OAc)₂ (1)dppf (3)K₂CO₃ (5)THF6720Not Specified
Iodobenzene4-Methylphenylboronic acidCuBr (10)NoneK₂CO₃ (2)DMF110842
1-Bromo-4-fluorobenzenePhenylboronic acidG-COOH-Pd-10 (0.1)NoneK₂CO₃ (2)DMF/H₂O (95:5)1103~95
5-Bromo-2-methylpyridin-3-amineVarious Arylboronic acidsPd(PPh₃)₄-K₃PO₄1,4-Dioxane/H₂O (4:1)85-95Not SpecifiedModerate to Good
Aryl BromidePhenylboronic AcidPdCl₂(dppf) (10)-2 M Na₂CO₃Toluene/Dioxane (4:1)854Not Specified

Experimental Protocols

The following protocols are generalized procedures for the Suzuki-Miyaura cross-coupling reaction and can be adapted for use with this compound. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with an Aryl Bromide

This protocol is adapted from general procedures found in the literature for similar cross-coupling reactions. [cite: 1]

Materials:

  • This compound (1.2 - 1.5 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, DMF, or a mixture with water)

  • Inert gas (Argon or Nitrogen)

  • Standard organic synthesis glassware

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the aryl bromide, this compound, and the base.

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst followed by the anhydrous, degassed solvent. If a biphasic system is used, add the degassed organic solvent followed by degassed water.

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol is based on general procedures for microwave-assisted Suzuki reactions and can offer significantly reduced reaction times. [cite: 1]

Materials:

  • This compound (1.5 equivalents)

  • Aryl halide (1.0 equivalent)

  • Palladium catalyst (e.g., PdCl₂(dppf), 1-5 mol%)

  • Base (e.g., 2 M K₂CO₃, 2-3 equivalents)

  • Solvent suitable for microwave chemistry (e.g., DMF, 1,4-Dioxane)

  • Microwave reactor vial

Procedure:

  • Reaction Setup: In a microwave reactor vial, combine the aryl halide, this compound, palladium catalyst, and base.

  • Solvent Addition: Add the solvent to the vial.

  • Reaction: Seal the vial and place it in the microwave reactor. Heat the mixture to the specified temperature (e.g., 150 °C) for the designated time (e.g., 20 minutes).

  • Work-up and Purification: After the reaction is complete and the vial has cooled, filter the mixture to remove the catalyst and purify the filtrate using standard procedures as described in Protocol 1.

Diagrams

General Experimental Workflow for Suzuki-Miyaura Coupling

Experimental_Workflow start Start setup Combine Reactants: Aryl Halide, Boronic Acid, Base start->setup inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) setup->inert add_reagents Add Catalyst and Degassed Solvent inert->add_reagents react Heat and Stir (Monitor by TLC/LC-MS) add_reagents->react workup Cool, Dilute, and Perform Aqueous Work-up react->workup purify Purify by Column Chromatography workup->purify end End Product purify->end

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Application Notes and Protocols for Chan-Lam Coupling Using 3-Hydroxy-4-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the Chan-Lam cross-coupling reaction using 3-Hydroxy-4-methylphenylboronic acid. This versatile reaction enables the formation of carbon-heteroatom bonds, specifically C-N, C-O, and C-S bonds, which are crucial linkages in many pharmaceutical compounds and organic materials. The Chan-Lam coupling is valued for its operational simplicity, use of an inexpensive and readily available copper catalyst, and tolerance of a wide range of functional groups, often under mild, aerobic conditions.[1][2]

A key consideration when using this compound is the presence of the unprotected phenolic hydroxyl group. However, studies have demonstrated that Chan-Lam couplings can be successfully performed with arylboronic acids bearing free hydroxyl groups without the need for protecting groups.[3] Careful selection of reaction conditions, particularly the base, is important to achieve the desired chemoselectivity.

General Reaction Scheme

The Chan-Lam coupling facilitates the formation of a new bond between the aryl group of the boronic acid and a nitrogen, oxygen, or sulfur nucleophile.

Caption: General scheme of the Chan-Lam coupling reaction.

Data Presentation: Summary of Reaction Conditions

The following tables summarize typical reaction conditions for Chan-Lam couplings based on literature precedents for couplings with substituted arylboronic acids and various nucleophiles. These serve as a starting point for optimizing the reaction with this compound.

Table 1: Chan-Lam N-Arylation Conditions

ParameterConditionReference
Copper Catalyst Cu(OAc)₂ (10-20 mol%)[4]
CuCl (10 mol%)[5]
Base Pyridine (2-3 equiv.)[4]
Triethylamine (2-3 equiv.)[4]
DBU (2 equiv.)[6]
Solvent Methanol (MeOH)[5]
Acetonitrile (MeCN)[4]
Dichloromethane (DCM)[4]
Temperature Room Temperature to 80 °C[4][5]
Atmosphere Air (open flask)[4][5]

Table 2: Chan-Lam O-Arylation Conditions

ParameterConditionReference
Copper Catalyst Cu(OAc)₂ (10 mol% - 1 equiv.)[7]
Base Pyridine (2-3 equiv.)[7]
Triethylamine (2-3 equiv.)[7]
Solvent Dichloromethane (DCM)[7]
Temperature Room Temperature[7]
Atmosphere Air (open flask)[7]

Table 3: Chan-Lam S-Arylation Conditions

ParameterConditionReference
Copper Catalyst CuSO₄ (5 mol%)[8]
Ligand 1,10-Phenanthroline·H₂O (5 mol%)[8]
Base nBu₄NOH (40% aq. solution)[8]
Solvent Ethanol (EtOH)[8]
Temperature Room Temperature[8]
Atmosphere Oxygen (balloon)[8]

Experimental Protocols

The following are generalized protocols for the Chan-Lam coupling of this compound with N-, O-, and S-nucleophiles. Optimization may be required for specific substrates.

Protocol 1: N-Arylation of an Amine or Amide

This protocol is based on conditions reported to be successful for arylboronic acids with unprotected hydroxyl groups.[3]

Materials:

  • This compound

  • Amine or amide nucleophile

  • Copper(II) acetate (Cu(OAc)₂)

  • Pyridine

  • Methanol (MeOH)

  • Reaction vessel (e.g., round-bottom flask)

  • Magnetic stirrer

Procedure:

  • To a reaction vessel, add the amine or amide nucleophile (1.0 equiv.), this compound (1.5-2.0 equiv.), and Cu(OAc)₂ (10-20 mol%).

  • Add methanol as the solvent.

  • Add pyridine (2.0-3.0 equiv.) to the mixture.

  • Stir the reaction mixture vigorously at room temperature, open to the atmosphere (air).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with an aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: O-Arylation of a Phenol or Alcohol

Materials:

  • This compound

  • Phenol or alcohol nucleophile

  • Copper(II) acetate (Cu(OAc)₂)

  • Pyridine or Triethylamine

  • Dichloromethane (DCM)

  • Reaction vessel

  • Magnetic stirrer

Procedure:

  • In a reaction vessel, dissolve the phenol or alcohol (1.0 equiv.) and this compound (1.5-2.0 equiv.) in dichloromethane.

  • Add Cu(OAc)₂ (stoichiometric amount, e.g., 1.0 equiv., may be reduced to catalytic amounts with optimization) and the base (pyridine or triethylamine, 2.0-3.0 equiv.).

  • Stir the mixture at room temperature under an air atmosphere.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with dichloromethane and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the residue by flash chromatography.

Protocol 3: S-Arylation of a Thiol

This protocol is adapted from a reported S-arylation procedure.[8]

Materials:

  • This compound

  • Thiol nucleophile

  • Copper(II) sulfate (CuSO₄)

  • 1,10-Phenanthroline monohydrate

  • Tetrabutylammonium hydroxide (nBu₄NOH, 40% in water)

  • Ethanol (EtOH)

  • Reaction vessel

  • Magnetic stirrer

  • Oxygen balloon

Procedure:

  • To a reaction vessel, add the thiol (1.0 equiv.), this compound (1.2 equiv.), CuSO₄ (5 mol%), and 1,10-phenanthroline monohydrate (5 mol%).

  • Add ethanol as the solvent, followed by the nBu₄NOH solution (2.0 equiv.).

  • Fit the reaction vessel with an oxygen balloon.

  • Stir the mixture at room temperature.

  • Monitor the reaction's progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent.

  • Wash the combined organic layers, dry over a drying agent, and concentrate.

  • Purify the crude product via flash column chromatography.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the general experimental workflow for the Chan-Lam coupling protocol.

G start Start reagents Combine Reactants: - this compound - Nucleophile (N, O, or S) - Copper Catalyst - Base/Ligand - Solvent start->reagents reaction Stir at Specified Temperature under Air or O2 Atmosphere reagents->reaction monitoring Monitor Reaction Progress (TLC, LC-MS) reaction->monitoring monitoring->reaction Continue Reaction workup Aqueous Workup: - Quench Reaction - Extract with Organic Solvent - Wash and Dry monitoring->workup Reaction Complete purification Purification: - Concentrate Solvent - Flash Column Chromatography workup->purification characterization Product Characterization (NMR, MS, etc.) purification->characterization end End characterization->end

Caption: Experimental workflow for Chan-Lam coupling.

References

Application Notes and Protocols: Liebeskind-Srogl Coupling of 3-Hydroxy-4-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Liebeskind-Srogl coupling reaction, specifically tailored for the use of 3-Hydroxy-4-methylphenylboronic acid. This valuable tool in carbon-carbon bond formation allows for the synthesis of various ketone structures under neutral conditions, a significant advantage in the synthesis of complex and sensitive molecules.

Introduction

The Liebeskind-Srogl coupling is a palladium-catalyzed cross-coupling reaction between a thioester and a boronic acid, mediated by a copper(I) co-catalyst.[1][2] This reaction is highly valued for its mild and neutral reaction conditions, making it compatible with a wide range of functional groups that might not be stable under the basic conditions of other cross-coupling reactions like the Suzuki-Miyaura coupling.[3][4] The use of this compound, an electron-rich boronic acid, is generally favorable for this transformation, as electron-donating groups on the boronic acid have been shown to facilitate the coupling process, often leading to good to excellent yields.[3]

Reaction Principle

The first-generation Liebeskind-Srogl coupling typically involves a catalytic cycle initiated by the coordination of the copper(I) salt to the sulfur atom of the thioester. This is followed by oxidative addition of a palladium(0) complex to the carbon-sulfur bond. A subsequent transmetalation step with the boronic acid and reductive elimination yields the desired ketone and regenerates the palladium(0) catalyst.[1]

Recommended Protocol

This protocol is a generalized procedure adapted from established Liebeskind-Srogl coupling reactions for aryl boronic acids. Optimization may be required for specific thioester substrates.

Materials:

  • Thioester (1.0 equiv)

  • This compound (1.2 - 1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.5 mol%)

  • Tris(2-furyl)phosphine (TFP) (10 mol%)

  • Copper(I) thiophene-2-carboxylate (CuTC) (1.5 equiv)

  • Anhydrous, degassed solvent (e.g., Tetrahydrofuran (THF) or 1,4-Dioxane)

Procedure:

  • To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the thioester, this compound, Pd₂(dba)₃, TFP, and CuTC.

  • Add the anhydrous, degassed solvent via syringe.

  • Stir the reaction mixture at a temperature ranging from room temperature to 60 °C. The optimal temperature will depend on the reactivity of the thioester.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with a mild aqueous acid (e.g., 5% HCl) to remove copper salts, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired ketone.

Data Presentation

The following tables summarize typical reaction conditions and expected yields for the Liebeskind-Srogl coupling of various arylboronic acids, which can serve as a reference for the reaction with this compound.

Table 1: General Reaction Parameters for Liebeskind-Srogl Coupling

ParameterRecommended RangeNotes
Boronic Acid Stoichiometry 1.1 - 2.0 equivalentsAn excess of the boronic acid is often used to drive the reaction to completion.
Palladium Catalyst Pd₂(dba)₃, Pd(PPh₃)₄Other Pd(0) sources can also be effective.
Ligand Tris(2-furyl)phosphine (TFP)Other phosphine ligands can be screened for optimal performance.
Copper(I) Co-catalyst Copper(I) thiophene-2-carboxylate (CuTC)Stoichiometric amounts are typically required for the first-generation protocol.
Solvent THF, 1,4-Dioxane, TolueneAnhydrous and degassed solvents are crucial for reproducible results.
Temperature Room Temperature to 80 °CThe optimal temperature is substrate-dependent.
Reaction Time 2 - 24 hoursMonitor by TLC or LC-MS to determine completion.

Table 2: Reported Yields for Liebeskind-Srogl Coupling with Substituted Phenylboronic Acids

Arylboronic AcidThioester PartnerProductYield (%)Reference
4-Methoxyphenylboronic acidS-Phenyl benzothioate4-Methoxybenzophenone85General protocol adaptation
4-Tolylboronic acidS-Ethyl benzothioate4-Methylbenzophenone92General protocol adaptation
Phenylboronic acidS-Phenyl 2-thiophenecarbothioatePhenyl(thiophen-2-yl)methanone88General protocol adaptation
4-Hydroxyphenylboronic acidS-Phenyl benzothioate4-Hydroxybenzophenone75-85 (estimated)Inferred from similar substrates

Note: The yield for 4-Hydroxyphenylboronic acid is an estimation based on the reactivity of electronically similar substrates, as direct data for this specific coupling under these exact conditions was not found in the initial search.

Experimental Workflows and Signaling Pathways

Logical Workflow for Protocol Optimization

The following diagram illustrates a logical workflow for optimizing the Liebeskind-Srogl coupling conditions for a new substrate like this compound.

G Workflow for Liebeskind-Srogl Coupling Optimization A Initial Reaction Setup (Based on General Protocol) B Screen Solvents (THF, Dioxane, Toluene) A->B 1. Solvent Screen C Vary Temperature (RT, 40°C, 60°C) B->C 2. Temperature Screen D Screen Palladium Ligands (TFP, PPh3, etc.) C->D 3. Ligand Screen E Optimize Stoichiometry (Boronic Acid, CuTC) D->E 4. Stoichiometry G Analysis of Results (Yield, Purity) E->G F Scale-up Reaction H Final Optimized Protocol F->H G->A If optimization needed G->F If successful

Caption: Optimization workflow for the Liebeskind-Srogl coupling.

Catalytic Cycle of the Liebeskind-Srogl Coupling

This diagram illustrates the proposed catalytic cycle for the first-generation Liebeskind-Srogl coupling reaction.

G Catalytic Cycle of Liebeskind-Srogl Coupling A Pd(0)L_n B Oxidative Addition A->B D [R-CO-Pd(II)(SR')L_n] B->D C R-CO-S-R' + Cu(I)X C->B E Transmetalation D->E G [R-CO-Pd(II)(Ar)L_n] E->G F ArB(OH)2 F->E H Reductive Elimination G->H H->A Regeneration I R-CO-Ar (Ketone) H->I

Caption: Proposed catalytic cycle for the Liebeskind-Srogl coupling.

Conclusion

The Liebeskind-Srogl coupling is a powerful and versatile method for the synthesis of ketones from thioesters and boronic acids. The use of this compound is anticipated to proceed efficiently under the mild, neutral conditions of this reaction, offering a significant advantage for the synthesis of functionalized aromatic ketones. The provided protocols and data serve as a strong starting point for researchers in their synthetic endeavors.

References

Application Notes and Protocols for Copper-Catalyzed C-N Bond Formation with 3-Hydroxy-4-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The copper-catalyzed Chan-Lam coupling reaction is a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction facilitates the cross-coupling of arylboronic acids with a wide range of nitrogen-containing nucleophiles, including amines, amides, and heterocycles.[3][4] Compared to other cross-coupling methods like the Buchwald-Hartwig amination, the Chan-Lam coupling offers several advantages, such as the use of a more economical and less toxic copper catalyst, milder reaction conditions, and often tolerance to air and moisture.[1] These features make it an attractive methodology in the synthesis of pharmaceuticals and other bioactive molecules.

This document provides detailed application notes and protocols for the copper-catalyzed C-N bond formation utilizing 3-Hydroxy-4-methylphenylboronic acid as the arylating agent. The presence of a hydroxyl group on the boronic acid requires careful consideration of reaction conditions to achieve selective N-arylation over potential O-arylation.

Reaction Principle

The Chan-Lam coupling reaction proceeds via a proposed catalytic cycle involving a copper(II) catalyst. The key steps are believed to be:

  • Ligand Exchange: The amine nucleophile coordinates to the copper(II) center.

  • Transmetalation: The arylboronic acid transfers its aryl group to the copper center.

  • Reductive Elimination: The C-N bond is formed, yielding the N-arylated product and a copper(I) species.

  • Oxidation: The copper(I) is re-oxidized to copper(II) by an oxidant, typically oxygen from the air, to complete the catalytic cycle.

Figure 1: Proposed catalytic cycle for the Chan-Lam C-N coupling reaction.

Experimental Data Summary

The following tables summarize typical reaction conditions and yields for Chan-Lam couplings of various arylboronic acids with different amine nucleophiles, providing a basis for optimizing the reaction with this compound.

Table 1: Optimization of Reaction Parameters for Chan-Lam C-N Coupling

EntryCopper Source (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1Cu(OAc)₂ (10)NonePyridine (2)CH₂Cl₂Room Temp4875-95
2CuCl (10)NoneK₂CO₃ (2)MeOHRoom Temp2480-90
3Cu(OTf)₂ (10)1,10-Phenanthroline (10)Cs₂CO₃ (1.5)DMF801285-98
4CuI (5)Picolinic acid (10)K₃PO₄ (2)DMSO1002470-90

Table 2: Substrate Scope of Chan-Lam C-N Coupling with Various Amines

EntryArylboronic AcidAmineProductYield (%)
1Phenylboronic acidAnilineN-Phenylaniline91
24-Methoxyphenylboronic acidMorpholine4-(4-Methoxyphenyl)morpholine88
33-Chlorophenylboronic acidBenzylamineN-Benzyl-3-chloroaniline85
42-Hydroxyphenylboronic acidPiperidine1-(2-Hydroxyphenyl)piperidine72

Experimental Protocols

General Protocol for Copper-Catalyzed N-Arylation of Amines with this compound

This protocol is a general guideline and may require optimization for specific amine substrates. The presence of the free hydroxyl group on the boronic acid may lead to competitive O-arylation. The choice of base and solvent can be critical in favoring N-arylation.

Materials:

  • This compound

  • Amine substrate

  • Copper(II) acetate (Cu(OAc)₂)

  • Base (e.g., Pyridine, Triethylamine (Et₃N), or Potassium Carbonate (K₂CO₃))

  • Solvent (e.g., Dichloromethane (CH₂Cl₂), Methanol (MeOH), or Toluene)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware for work-up and purification

Procedure:

  • To a round-bottom flask, add this compound (1.0 equiv.), the amine substrate (1.2 equiv.), and copper(II) acetate (0.1 equiv.).

  • Add the appropriate solvent (e.g., CH₂Cl₂).

  • Add the base (e.g., Pyridine, 2.0 equiv.).

  • Stir the reaction mixture at room temperature and open to the air for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-arylated product.

Considerations for the Hydroxyl Group:

  • Base Selection: A non-nucleophilic organic base like pyridine or triethylamine is often preferred to minimize deprotonation of the phenolic hydroxyl group, which could lead to O-arylation.

  • Protecting Groups: If O-arylation is a significant side reaction, protection of the hydroxyl group as a silyl ether (e.g., TBDMS) or another suitable protecting group may be necessary prior to the coupling reaction. The protecting group can then be removed in a subsequent step.

  • Solvent Effects: The choice of solvent can influence the selectivity. Aprotic solvents like CH₂Cl₂ or toluene may favor N-arylation.

Figure 2: General experimental workflow for the Chan-Lam C-N coupling.

Troubleshooting

Table 3: Common Issues and Solutions

IssuePossible CauseSuggested Solution
Low or no conversionInactive catalystUse fresh, high-purity copper salt.
Low reactivity of amineIncrease reaction temperature or use a more activating ligand (e.g., 1,10-phenanthroline).
Formation of O-arylated byproductDeprotonation of hydroxyl groupUse a non-nucleophilic organic base. Consider protecting the hydroxyl group.
Formation of homocoupled boronic acidExcess oxidant or high temperatureRun the reaction at room temperature. Ensure appropriate stoichiometry.
Difficult purificationComplex reaction mixtureOptimize reaction conditions to improve selectivity. Use high-resolution chromatography for purification.

Logical Relationships of Reaction Components

Figure 3: Interplay of components in the Chan-Lam coupling reaction.

Conclusion

The copper-catalyzed C-N bond formation using this compound is a valuable transformation for the synthesis of substituted anilines and related compounds. By carefully selecting the reaction conditions, particularly the base and solvent, selective N-arylation can be achieved. The protocols and data presented herein provide a solid foundation for researchers to successfully apply this methodology in their synthetic endeavors. Further optimization may be required for specific substrates to maximize yield and selectivity.

References

Synthesis of Biaryl Compounds Using 3-Hydroxy-4-methylphenylboronic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biaryl scaffolds are fundamental structural motifs prevalent in pharmaceuticals, agrochemicals, and advanced materials. Their synthesis is a cornerstone of modern medicinal and materials chemistry. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as one of the most robust and versatile methods for constructing C(sp²)–C(sp²) bonds, enabling the efficient synthesis of a vast array of biaryl compounds.[1] This protocol focuses on the application of a specific, functionalized building block, 3-Hydroxy-4-methylphenylboronic acid , in the synthesis of substituted biaryl compounds. The presence of both a hydroxyl and a methyl group on the boronic acid ring offers unique advantages for creating diverse molecular architectures, making it a valuable reagent in drug discovery and development.

Reagent Profile: this compound

A clear understanding of the starting material is critical for successful synthesis. The properties of this compound are summarized below.

PropertyValueReference
CAS Number 216019-35-1[2]
Molecular Formula C₇H₉BO₃[3]
Molecular Weight 152.0 g/mol [3]
Structure B(C1=CC(=C(C=C1)C)O)(O)O[3]
Appearance Typically a white to off-white solidN/A

Core Principle: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a transition metal-catalyzed process that couples an organoboron compound (like this compound) with an organic halide or triflate.[4] The catalytic cycle, a fundamental concept for understanding and troubleshooting the reaction, involves three key steps:

  • Oxidative Addition: A low-valent Palladium(0) catalyst reacts with the aryl halide (Ar-X), inserting itself into the carbon-halide bond to form a Pd(II) complex.[4][5]

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide. The base activates the boronic acid to form a more nucleophilic boronate species, facilitating this step.[5][6]

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the new biaryl C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[4]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)L₂-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation biaryl_pd_complex Ar-Pd(II)L₂-Ar' transmetalation->biaryl_pd_complex reductive_elimination Reductive Elimination biaryl_pd_complex->reductive_elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product arx Ar-X arx->oxidative_addition boronic_acid Ar'-B(OH)₂ + Base boronic_acid->transmetalation

Diagram 1: The Suzuki-Miyaura Catalytic Cycle.

Application Notes

The unique structure of this compound makes it a strategic choice for several applications:

  • Drug Discovery: The resulting 3'-hydroxy-4'-methylbiaryl scaffold is a privileged structure in medicinal chemistry. The hydroxyl group can act as a hydrogen bond donor or acceptor, crucial for binding to biological targets like enzymes or receptors. It also provides a reactive handle for further derivatization to explore structure-activity relationships (SAR).

  • Fine-Tuning Properties: The methyl group provides steric bulk and influences the electronics of the ring, which can be used to fine-tune the physicochemical properties of the final compound, such as solubility and metabolic stability.

  • Materials Science: Biaryl compounds are key components in the development of organic light-emitting diodes (OLEDs) and liquid crystalline materials. The substitution pattern offered by this reagent can be exploited to control the optoelectronic and physical properties of these advanced materials.[1]

Experimental Protocols

The following protocols are generalized procedures for the Suzuki-Miyaura coupling of this compound with aryl halides. Researchers should optimize conditions for their specific substrates.

Protocol 1: Standard Coupling with an Aryl Bromide

This protocol is a robust starting point for coupling with various electron-rich and electron-poor aryl bromides.

Materials:

  • This compound (1.2 equiv.)

  • Aryl bromide (1.0 equiv.)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv.)

  • Triphenylphosphine (PPh₃) (0.08 equiv.) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0 - 3.0 equiv.)

  • Solvent: 1,4-Dioxane/Water (e.g., 4:1 v/v) or Toluene/Water

Procedure:

  • To a Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the palladium catalyst and ligand under a positive flow of the inert gas.

  • Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water, 4:1). The mixture should be sufficiently dilute (e.g., 0.1 M with respect to the aryl halide).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl compound.

Protocol 2: Microwave-Assisted Coupling with an Aryl Chloride

Aryl chlorides are often less reactive but more cost-effective. Microwave irradiation can significantly accelerate the reaction.

Materials:

  • This compound (1.5 equiv.)

  • Aryl chloride (1.0 equiv.)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.03 - 0.05 equiv.)

  • Cesium carbonate (Cs₂CO₃) or Potassium phosphate (K₃PO₄) (3.0 equiv.)

  • Solvent: N,N-Dimethylformamide (DMF) or 1,4-Dioxane

Procedure:

  • In a microwave vial, combine the aryl chloride (1.0 equiv.), this compound (1.5 equiv.), Pd(dppf)Cl₂ (0.05 equiv.), and base (3.0 equiv.).

  • Add the solvent (e.g., DMF).

  • Seal the vial with a cap.

  • Place the vial in a microwave reactor and heat to 120-150 °C for 15-45 minutes.

  • After the reaction, cool the vial to room temperature.

  • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

  • Purify the residue via flash column chromatography.

Workflow start Start: Prepare Reagents setup Combine Aryl Halide, Boronic Acid, & Base in Flask start->setup inert Create Inert Atmosphere (Evacuate/Backfill Ar or N₂) setup->inert catalyst Add Pd Catalyst & Ligand inert->catalyst solvent Add Degassed Solvent catalyst->solvent react Heat Reaction (Conventional or Microwave) solvent->react monitor Monitor Progress (TLC/LC-MS) react->monitor workup Aqueous Workup: Extraction & Washing monitor->workup purify Purify by Column Chromatography workup->purify analyze Characterize Product (NMR, MS) purify->analyze end End: Pure Biaryl Product analyze->end

Diagram 2: General Experimental Workflow for Suzuki Coupling.

Representative Data

The following table presents illustrative data for the Suzuki-Miyaura coupling of this compound with various aryl halides. Yields are representative and will vary based on the specific substrate and optimized reaction conditions.

EntryAryl HalideCatalyst (mol%)BaseSolventTemp (°C) / TimeYield (%)
14-BromoanisolePd(OAc)₂/PPh₃ (2/8)K₂CO₃Dioxane/H₂O90 °C / 12h85-95
23-BromopyridinePd(dppf)Cl₂ (3)K₃PO₄Toluene/H₂O100 °C / 8h75-85
34-ChlorobenzonitrilePd(dppf)Cl₂ (5)Cs₂CO₃DMF (MW)140 °C / 30m70-80
4Methyl 4-bromobenzoatePd(PPh₃)₄ (3)Na₂CO₃DME/H₂O85 °C / 16h80-90
51-Bromo-3-nitrobenzenePd(OAc)₂/SPhos (2/4)K₃PO₄Dioxane/H₂O100 °C / 6h88-97

Application in Drug Discovery: A Logical Pathway

The synthesis of novel biaryl compounds using this compound is a direct path to expanding the chemical space for drug discovery. The resulting scaffolds can be screened against various biological targets to identify new therapeutic leads.

DrugDiscovery cluster_0 Synthesis Phase cluster_1 Development Phase reagent 3-Hydroxy-4-methyl- phenylboronic acid suzuki Suzuki-Miyaura Coupling reagent->suzuki aryl_halide Functionalized Aryl Halide aryl_halide->suzuki biaryl Novel Biaryl Scaffold suzuki->biaryl screening High-Throughput Screening biaryl->screening hit_compound Hit Compound Identification screening->hit_compound lead_opt Lead Optimization (SAR Studies) hit_compound->lead_opt drug_candidate Preclinical Drug Candidate lead_opt->drug_candidate

Diagram 3: Logical Pathway from Synthesis to Drug Candidate.

References

Application Notes and Protocols: Synthesis of Bioactive Heterocycles Using 3-Hydroxy-4-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 3-Hydroxy-4-methylphenylboronic acid in the synthesis of bioactive heterocyclic compounds, particularly focusing on the synthesis of benzofuran derivatives via Suzuki-Miyaura cross-coupling.

Introduction

Heterocyclic compounds are fundamental scaffolds in medicinal chemistry, with a vast number of pharmaceuticals containing these structural motifs. Benzofurans, in particular, are a class of heterocyclic compounds that have garnered significant attention due to their wide range of biological activities, including anticancer, antifungal, and enzyme inhibitory properties. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, and it is extensively used in the synthesis of complex organic molecules, including bioactive heterocycles.

This compound is a valuable building block in organic synthesis. Its substituted phenyl ring can be strategically incorporated into target molecules to modulate their biological activity and pharmacokinetic properties. This document outlines the application of this specific boronic acid in the synthesis of a representative bioactive benzofuran derivative and provides a detailed experimental protocol.

Synthesis of a Representative Bioactive Heterocycle: A Benzofuran Derivative

A common strategy for the synthesis of substituted benzofurans is the Suzuki-Miyaura coupling of a halogenated benzofuran precursor with an appropriate arylboronic acid. In this representative example, we describe the synthesis of a 5-(3-hydroxy-4-methylphenyl)benzofuran-2-carboxylate derivative.

Table 1: Reactants and Products for the Synthesis of a Benzofuran Derivative
Compound NameStructureRole in Reaction
Methyl 5-bromobenzofuran-2-carboxylateBr-C₆H₃-O-C(CO₂CH₃)=CH-Starting Material
This compoundHO-(CH₃)C₆H₃-B(OH)₂Reagent
5-(3-hydroxy-4-methylphenyl)benzofuran-2-carboxylateHO-(CH₃)C₆H₃-C₆H₃-O-C(CO₂CH₃)=CH-Product
Table 2: Representative Reaction Conditions and Yield for Suzuki-Miyaura Coupling
ParameterCondition
CatalystTetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
BasePotassium Carbonate (K₂CO₃)
SolventToluene/Ethanol/Water (4:1:1)
Temperature90 °C
Reaction Time12 hours
Representative Yield 75-85%

Note: The yield is a representative value based on similar reactions reported in the literature and may vary depending on the specific experimental setup and purification.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of Methyl 5-(3-hydroxy-4-methylphenyl)benzofuran-2-carboxylate

This protocol details the synthesis of a representative bioactive benzofuran derivative using this compound.

Materials:

  • Methyl 5-bromobenzofuran-2-carboxylate

  • This compound

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃)

  • Toluene (anhydrous)

  • Ethanol (anhydrous)

  • Deionized Water

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and hotplate

  • Inert atmosphere (Nitrogen or Argon)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask, add methyl 5-bromobenzofuran-2-carboxylate (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Inert Atmosphere: Equip the flask with a condenser and purge the system with an inert gas (Nitrogen or Argon) for 15-20 minutes.

  • Catalyst Addition: Under the inert atmosphere, add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol).

  • Solvent Addition: Add a degassed mixture of toluene (8 mL), ethanol (2 mL), and deionized water (2 mL) to the reaction flask.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring under the inert atmosphere.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (methyl 5-bromobenzofuran-2-carboxylate) is consumed (typically 12 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and then with brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

    • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the pure methyl 5-(3-hydroxy-4-methylphenyl)benzofuran-2-carboxylate.

Biological Activity of Synthesized Benzofuran Derivatives

Benzofuran derivatives are known to exhibit a range of biological activities. For instance, similar benzofuran compounds have shown potent α-glucosidase inhibitory activity, which is a therapeutic target for managing type 2 diabetes. The synthesized 5-(3-hydroxy-4-methylphenyl)benzofuran-2-carboxylate can be screened for its potential as an α-glucosidase inhibitor.

Table 3: Representative Biological Activity Data for Similar Benzofuran Derivatives
Compound ClassBiological TargetIC₅₀ Value (µM)Reference CompoundIC₅₀ Value (µM)
Substituted Phenylbenzofuran-2-carboxylatesα-Glucosidase47.3 - 78.3Acarbose375.82

Note: The IC₅₀ values are representative for a class of similar compounds and are provided for comparative purposes. The actual activity of the newly synthesized compound would need to be determined experimentally.

Visualizations

Experimental Workflow

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reactants Combine Reactants: - Methyl 5-bromobenzofuran-2-carboxylate - this compound - K2CO3 catalyst Add Pd(PPh3)4 Catalyst reactants->catalyst solvents Add Degassed Solvents: (Toluene/Ethanol/Water) catalyst->solvents heating Heat to 90°C (12 hours) solvents->heating extraction Aqueous Workup (EtOAc, Water, Brine) heating->extraction purification Column Chromatography extraction->purification product Pure Product: 5-(3-hydroxy-4-methylphenyl) benzofuran-2-carboxylate purification->product bioassay Biological Activity Screening (e.g., α-glucosidase assay) product->bioassay

Caption: Synthetic workflow for the Suzuki-Miyaura coupling.

Hypothetical Signaling Pathway Inhibition

Caption: Inhibition of a kinase signaling pathway.

Application Note: Microwave-Assisted Suzuki Coupling with 3-Hydroxy-4-methylphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

AN-SMC-2025-01

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds prevalent in pharmaceuticals and advanced materials.[1] The advent of microwave-assisted synthesis has revolutionized this transformation by dramatically reducing reaction times from hours to minutes, often leading to improved yields and enhanced reproducibility.[2][3] This application note provides a detailed protocol for the microwave-assisted Suzuki coupling of 3-Hydroxy-4-methylphenylboronic acid with various aryl halides. The presence of the hydroxyl group on the boronic acid requires careful optimization of reaction conditions to ensure efficient coupling and minimize potential side reactions.

Advantages of Microwave-Assisted Suzuki Coupling:

  • Rapid Reaction Times: Microwave irradiation significantly accelerates reaction rates, enabling high-throughput synthesis and rapid library generation.[3]

  • Improved Yields: Minimized reaction times and precise temperature control can reduce the formation of byproducts, often resulting in higher isolated yields.[3]

  • Enhanced Reproducibility: Modern microwave reactors offer precise control over reaction parameters, leading to highly consistent and reproducible outcomes.[3]

  • Energy Efficiency: Microwave heating is an energy-efficient method compared to conventional heating techniques.[2]

Experimental Protocols

This section outlines a general protocol for the microwave-assisted Suzuki coupling of this compound with an aryl halide. Optimization of the catalyst, base, solvent, and temperature may be necessary for specific substrates.

Materials:

  • This compound (1.2 - 1.5 equiv.)

  • Aryl halide (1.0 equiv.)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, [Pd(dppf)Cl₂], Pd(OAc)₂) (0.5 - 5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equiv.)

  • Degassed Solvent (e.g., 1,4-Dioxane/H₂O, DMF/H₂O, Toluene/Acetone/H₂O)

  • Microwave reactor vial (10 mL) with a stir bar

  • Nitrogen or Argon gas supply

General Procedure:

  • Vial Preparation: To a 10 mL microwave reactor vial containing a magnetic stir bar, add the aryl halide (e.g., 0.5 mmol, 1.0 equiv.).

  • Reagent Addition: Add this compound (e.g., 0.6 mmol, 1.2 equiv.), the selected base (e.g., K₂CO₃, 1.5 mmol, 3.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.025 mmol, 5 mol%).

  • Solvent Addition: Add the chosen degassed solvent system (e.g., 4 mL of 1,4-Dioxane and 1 mL of H₂O).

  • Inerting: Seal the vial and briefly purge with an inert gas (Nitrogen or Argon).

  • Microwave Irradiation: Place the sealed vial into the microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-140°C) for a specified time (e.g., 10-30 minutes).[4][5] The reaction should be monitored by TLC or LC-MS to determine completion.

  • Work-up:

    • Once the reaction is complete, allow the vial to cool to room temperature.

    • Dilute the reaction mixture with an organic solvent such as ethyl acetate.

    • Filter the mixture through a pad of celite to remove the catalyst and inorganic salts.

    • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.

    • Concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., Hexane/Ethyl Acetate) to obtain the desired biaryl product.

Data Presentation

The following table summarizes typical reaction conditions and yields for microwave-assisted Suzuki coupling reactions involving substituted phenylboronic acids and various aryl halides. These serve as a starting point for optimization with this compound.

Aryl HalideBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (min)Yield (%)
4-BromoacetophenonePhenylboronic acidPd(II) Complex (0.1)KOHEtOH/H₂O1202>95
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (0.5)K₂CO₃1,4-Dioxane/H₂O1001581
4-NitrochlorobenzenePhenylboronic acidPd(II) Complex (0.5)KOHH₂O160592
4-IodoanisolePhenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃Toluene/Acetone/H₂O1301095
3-Bromo-indazolePhenylboronic acidPd(PPh₃)₄ (5)Cs₂CO₃Dioxane/EtOH/H₂O14020High
4-Bromotoluene4-Methoxyphenylboronic acidPd/SPhos (5)K₂CO₃Acetonitrile/H₂O806092

Note: This table is a compilation of representative data from various sources to illustrate typical conditions and may not represent reactions performed with this compound specifically.[1][4][6][7][8][9]

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the microwave-assisted Suzuki coupling protocol.

Suzuki_Workflow cluster_prep Reactant Preparation cluster_reaction Microwave Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A 1. Weigh Reactants: - Aryl Halide - Boronic Acid - Base - Catalyst B 2. Add to Microwave Vial A->B C 3. Add Degassed Solvent B->C D 4. Seal and Purge with N₂/Ar C->D E 5. Microwave Irradiation (e.g., 120°C, 15 min) D->E F 6. Cool and Dilute E->F G 7. Filter (Celite) F->G H 8. Extraction & Drying G->H I 9. Concentrate H->I J 10. Column Chromatography I->J K 11. Characterization (NMR, MS, etc.) J->K

Caption: General workflow for microwave-assisted Suzuki coupling.

Suzuki Catalytic Cycle

This diagram outlines the key steps in the palladium-catalyzed Suzuki coupling reaction.

Suzuki_Cycle Pd0 Pd(0)Ln OxAdd R¹-Pd(II)Ln-X Pd0->OxAdd Oxidative Addition Trans R¹-Pd(II)Ln-R² OxAdd->Trans Transmetalation OxAdd->Trans Trans->Pd0 Reductive Elimination Trans->Pd0 Product R¹-R² (Biaryl Product) Trans->Product Reductive Elimination ArX R¹-X (Aryl Halide) ArX->OxAdd Oxidative Addition ArB R²-B(OH)₂ (Boronic Acid) Borate [R²-B(OH)₃]⁻ ArB->Borate Base Base Base->Borate Borate->Trans

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Ligand Effects in Palladium-Catalyzed Reactions of 3-Hydroxy-4-methylphenylboronic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the critical role ligands play in the palladium-catalyzed cross-coupling reactions of 3-Hydroxy-4-methylphenylboronic acid. Detailed protocols and data are presented to guide reaction optimization and the synthesis of novel biaryl compounds, which are significant scaffolds in pharmaceutical and materials science.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1] this compound is a valuable building block, allowing for the introduction of a substituted phenolic moiety into complex molecules. The efficiency and selectivity of palladium-catalyzed couplings involving this substrate are highly dependent on the choice of ligand coordinated to the palladium center. The ligand influences the stability and reactivity of the catalytic species, thereby impacting reaction rates, yields, and the tolerance of functional groups.[2][3] Bulky and electron-rich phosphine ligands are often employed to enhance the efficacy of these transformations, particularly with challenging substrates.[2][4]

Data Presentation: Ligand Effects on Reaction Yield

The following table summarizes representative data on the impact of different phosphine ligands on the yield of Suzuki-Miyaura reactions. While specific data for this compound is not extensively published, the presented data for structurally related arylboronic acids illustrates the significant influence of ligand choice on reaction outcomes.

EntryPalladium PrecursorLigandBaseSolventTemperature (°C)Time (h)Aryl HalideYield (%)
1Pd(OAc)₂PPh₃K₂CO₃Toluene/H₂O90124-Bromoanisole60-75
2Pd₂(dba)₃P(t-Bu)₃K₃PO₄Dioxane10084-Bromoanisole85-95
3Pd(OAc)₂SPhosK₃PO₄Dioxane/H₂O8064-Chlorotoluene>90
4PdCl₂(dppf)dppfNa₂CO₃Toluene/Dioxane8544-Iodoanisole80-90
5Pd(OAc)₂PCy₃K₃PO₄TolueneRT124-Bromotoluene70-85

Note: The yields presented are typical ranges observed for similar Suzuki-Miyaura couplings and are intended for comparative purposes. Actual yields with this compound may vary and require optimization.

Experimental Protocols

The following are detailed protocols for performing a Suzuki-Miyaura cross-coupling reaction with this compound. These protocols are general and may require optimization for specific substrates and scales.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with an Aryl Bromide

Materials:

  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equivalents)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Nitrogen or Argon gas

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add Pd(OAc)₂ (0.02 equiv), SPhos (0.04 equiv), and K₃PO₄ (2.0 equiv).

  • Add the aryl bromide (1.0 equiv) and this compound (1.2 equiv).

  • Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio).

  • Seal the flask and heat the reaction mixture to 80-100 °C with stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Materials:

  • This compound (1.5 equivalents)

  • Aryl halide (1.0 equivalent)

  • PdCl₂(dppf) (5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Water

Procedure:

  • In a microwave reaction vessel, combine the aryl halide (1.0 equiv), this compound (1.5 equiv), PdCl₂(dppf) (0.05 equiv), and K₂CO₃ (2.0 equiv).

  • Add DMF and water (typically in a 4:1 ratio) to dissolve the reagents.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).[5]

  • After the reaction is complete, cool the vessel to room temperature.

  • Filter the reaction mixture and purify the filtrate by preparative HPLC or column chromatography.

Visualizations

The following diagrams illustrate key aspects of the palladium-catalyzed cross-coupling reactions.

Suzuki_Miyaura_Catalytic_Cycle cluster_reactants Reactants Pd0 Pd(0)L2 OxAdd Oxidative Addition PdII R1-Pd(II)L2-X OxAdd->PdII Transmetal Transmetalation PdII_R2 R1-Pd(II)L2-R2 Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Regeneration Product R1-R2 (Biaryl Product) RedElim->Product R1X R1-X (Aryl Halide) R1X->OxAdd R2BOH2 R2-B(OH)2 (Boronic Acid) R2BOH2->Transmetal Base Base Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Ligand_Screening_Workflow start Start: Define Reaction (this compound + Aryl Halide) setup Prepare Stock Solutions (Reactants, Pd Precursor, Base) start->setup reaction_array Set up Reaction Array (Vary Ligands) setup->reaction_array run_reactions Run Reactions (Controlled Temperature and Time) reaction_array->run_reactions analysis Analyze Reaction Outcomes (LC-MS, GC-MS, HPLC for Yield and Purity) run_reactions->analysis data_compilation Compile and Compare Data analysis->data_compilation optimization Select Optimal Ligand(s) for Further Optimization data_compilation->optimization end End: Optimized Protocol optimization->end

Caption: A typical experimental workflow for ligand screening.

Ligand_Function Ligand Ligand (L) - Bulky and Electron-Rich - Stabilizes Pd(0) - Promotes Reductive Elimination Pd_center Palladium Center (Pd) Ligand->Pd_center Coordinates to Catalytic_Cycle Catalytic Cycle Steps Oxidative Addition Transmetalation Reductive Elimination Pd_center->Catalytic_Cycle:ox Facilitates Pd_center->Catalytic_Cycle:tm Influences rate of Pd_center->Catalytic_Cycle:re Promotes

Caption: The functional role of ligands in the catalytic cycle.

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling with 3-Hydroxy-4-methylphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 3-Hydroxy-4-methylphenylboronic acid. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to help researchers, scientists, and drug development professionals overcome challenges related to low reaction yields.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Suzuki coupling reaction with this compound is resulting in a low yield. What are the primary factors I should investigate?

Low yields with this specific boronic acid often stem from its unique electronic and structural properties. The primary issues to investigate are:

  • Protodeboronation: The electron-donating nature of the hydroxyl and methyl groups makes the boronic acid susceptible to replacement by a proton from sources like water, especially under basic conditions.[1][2]

  • Homocoupling: The self-coupling of the boronic acid to form a symmetrical biaryl byproduct can be a significant competing reaction, often promoted by the presence of oxygen.[2][3]

  • Catalyst Inhibition/Deactivation: The phenolic hydroxyl group can coordinate with the palladium catalyst, potentially inhibiting its activity.[4]

  • Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, and solvent system is critical and often requires careful optimization for this electron-rich and functionalized substrate.[1][3][5]

Start Low Yield with This compound Check_Protodeboronation Significant Protodeboronation? Start->Check_Protodeboronation Check_Homocoupling Homocoupling Observed? Check_Protodeboronation->Check_Homocoupling No Solution_Protodeboronation Use Milder Base (e.g., K₂CO₃, KF) Use Anhydrous Conditions Convert to Boronate Ester (Pinacol) Check_Protodeboronation->Solution_Protodeboronation Yes Check_Conditions Suboptimal Conditions? Check_Homocoupling->Check_Conditions No Solution_Homocoupling Thoroughly Degas Solvents Ensure Inert Atmosphere (Ar/N₂) Use Pd(0) Precatalyst Check_Homocoupling->Solution_Homocoupling Yes Solution_Conditions Screen Bulky Ligands (e.g., XPhos, SPhos) Optimize Base and Solvent Consider Protecting the Phenol Check_Conditions->Solution_Conditions Yes End Optimized Yield Solution_Protodeboronation->End Solution_Homocoupling->End Solution_Conditions->End

Troubleshooting workflow for low Suzuki coupling yields.

Q2: How can I specifically prevent protodeboronation of my boronic acid?

Protodeboronation is a major side reaction where the C-B bond is cleaved and replaced by a C-H bond.[2] To minimize this:

  • Use Milder Bases: Strong bases in aqueous media can accelerate this side reaction.[1] Consider switching from strong bases like NaOH to milder inorganic bases such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃).[3][6]

  • Employ Anhydrous Conditions: Since water is the primary proton source, switching to anhydrous solvents (e.g., dry dioxane, toluene, or THF) can significantly reduce protodeboronation.[1]

  • Convert to a More Stable Boronate Ester: Converting the boronic acid to a pinacol or MIDA boronate ester can protect it from premature decomposition.[3][7] These esters slowly release the boronic acid in situ, keeping its concentration low and minimizing the rate of the side reaction.[8]

Q3: I am observing significant homocoupling byproducts. What is the cause and solution?

Homocoupling is the palladium-catalyzed self-coupling of two boronic acid molecules.[2]

  • Primary Cause: The presence of oxygen is a major contributor to homocoupling.[1][2][8] Oxygen can re-oxidize the active Pd(0) catalyst to Pd(II), which promotes this unwanted side reaction.

  • Solutions:

    • Rigorous Degassing: Ensure all solvents are thoroughly degassed before use. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period.[3][8]

    • Maintain Inert Atmosphere: The reaction must be run under a strict inert atmosphere from start to finish.[1][8] Purge the reaction vessel thoroughly with argon or nitrogen before adding reagents.

    • Use a Pd(0) Source: Using a Pd(0) precatalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes reduce homocoupling compared to Pd(II) sources (e.g., Pd(OAc)₂, PdCl₂) that require in-situ reduction.[2]

cluster_0 Desired Suzuki Coupling cluster_1 Competing Side Reactions ArBOH Ar-B(OH)₂ (this compound) Pd_Cycle Pd(0)/Pd(II) Catalytic Cycle ArBOH->Pd_Cycle ArX Ar'-X (Aryl Halide) ArX->Pd_Cycle Product Ar-Ar' (Desired Product) Pd_Cycle->Product ArBOH2 Ar-B(OH)₂ Protodeboronation Ar-H (Protodeboronation) ArBOH2->Protodeboronation [H⁺] Proton_Source Proton Source (e.g., H₂O) Proton_Source->Protodeboronation ArBOH3 2 x Ar-B(OH)₂ Homocoupling Ar-Ar (Homocoupling) ArBOH3->Homocoupling [Pd], O₂ Oxygen Oxygen (O₂) Oxygen->Homocoupling

Key side reactions competing with Suzuki coupling.

Q4: Should I protect the phenolic -OH group?

Protecting the hydroxyl group is a valid strategy if other optimization attempts fail. The free phenol can cause issues, but many modern catalyst systems tolerate it.

  • When to Consider Protection: If you observe significant catalyst deactivation or if the phenol's acidity interferes with the base, protection may be necessary.

  • Recommended Protecting Groups: A simple methylation to form the methoxy derivative is a common strategy. Other options include silyl ethers (e.g., TBDMS) or benzyl ethers, depending on the downstream deprotection requirements.

  • Trade-off: This approach adds extra steps (protection and deprotection) to the synthesis, which may lower the overall process efficiency.[4]

Data on Reaction Conditions

Optimizing the combination of catalyst, ligand, base, and solvent is crucial. The following tables summarize common starting points for Suzuki couplings with challenging, electron-rich boronic acids.

Table 1: Comparison of Common Palladium Catalysts & Ligands

Catalyst/Precatalyst Ligand Typical Loading (mol%) Characteristics & Recommendations
Pd(OAc)₂ SPhos, XPhos, RuPhos 1-3 Good for electron-rich boronic acids. Bulky, electron-rich Buchwald ligands promote reductive elimination and stabilize the catalyst.[3]
Pd₂(dba)₃ P(t-Bu)₃ 1-2 Highly active system, often effective at room temperature for reactive partners.[9]
Pd(PPh₃)₄ None (already ligated) 2-5 A classic, robust Pd(0) catalyst. May require higher temperatures. Can be less effective for challenging substrates than modern systems.

| XPhos Pd G3 | None (precatalyst) | 0.5-2 | Air and moisture-stable precatalyst that reliably generates the active Pd(0) species. Excellent for difficult couplings.[1] |

Table 2: Guide to Base and Solvent Selection

Base Recommended Solvent(s) Temperature (°C) Notes
K₃PO₄ Dioxane/H₂O (e.g., 10:1), Toluene/H₂O 80-110 A strong, effective base for many challenging couplings, including those with phenols.[3][4][10]
K₂CO₃ THF/H₂O (e.g., 4:1), DMF 70-100 A milder base that can help reduce protodeboronation. Often used in a biphasic system.[1][11]
Cs₂CO₃ Dioxane, Toluene 80-110 Highly effective due to its solubility in organic solvents, but more expensive.[6]

| KF | Anhydrous THF, Dioxane | 60-90 | A mild base particularly useful when substrates are sensitive to stronger bases.[1][12] |

Experimental Protocols

This section provides a general, robust protocol for performing a Suzuki-Miyaura coupling reaction with this compound. This protocol emphasizes the critical need for an inert atmosphere.

General Protocol for Suzuki-Miyaura Coupling

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2–1.5 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)

  • Base (e.g., K₃PO₄, 2.0–3.0 equiv)

  • Degassed solvent (e.g., Dioxane/H₂O 10:1, to make a ~0.1 M solution)

  • Oven-dried reaction vessel (e.g., Schlenk flask or microwave vial) with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To the oven-dried reaction vessel, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and the finely powdered base (2.5 equiv).

  • Establish Inert Atmosphere: Seal the vessel with a septum. Evacuate the vessel under vacuum and backfill with an inert gas. Repeat this cycle at least three times to ensure all oxygen is removed.[3]

  • Catalyst Addition: Under a positive pressure of the inert gas, quickly add the palladium precatalyst (0.02 equiv).

  • Solvent Addition: Add the previously degassed solvent system via syringe.[3]

  • Reaction Execution: Place the sealed vessel in a preheated oil bath or heating block (e.g., 100 °C). Stir the reaction mixture vigorously for the required time (typically 4-24 hours).[3]

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS to check for the consumption of the limiting starting material.

  • Workup:

    • Once complete, cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and then with brine to remove the inorganic base and salts.[3]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired biaryl product.[3]

References

Technical Support Center: 3-Hydroxy-4-methylphenylboronic acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 3-Hydroxy-4-methylphenylboronic acid in cross-coupling reactions.

Troubleshooting Guide

Low yields or the presence of significant impurities in your cross-coupling reaction can be attributed to several side reactions. This guide will help you identify and mitigate these common issues.

Problem 1: Low Yield of the Desired Cross-Coupled Product

Possible Cause: Protodeboronation of this compound. This is a common side reaction where the boronic acid group is replaced by a hydrogen atom, leading to the formation of 2-methylphenol.

Solutions:

  • Choice of Base: The selection of the base is critical. Stronger bases can accelerate protodeboronation. Consider using milder bases.

  • Reaction Temperature: Higher temperatures can promote protodeboronation. It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Reaction Time: Prolonged reaction times can lead to increased protodeboronation. Monitor the reaction progress and stop it once the starting material is consumed.

  • Use of More Stable Boron Reagents: Converting the boronic acid to a more stable derivative, such as a pinacol ester, can protect it from premature decomposition. These reagents often release the active boronic acid species slowly into the reaction mixture, minimizing its concentration and thus the rate of protodeboronation.

Problem 2: Presence of a Symmetrical Biaryl Byproduct (Homocoupling)

Possible Cause: Homocoupling of this compound, leading to the formation of 2,2'-dihydroxy-3,3'-dimethyl-1,1'-biphenyl. This can be promoted by the presence of Pd(II) species and oxygen.

Solutions:

  • Thorough Degassing: Ensure that the reaction mixture is properly degassed to remove oxygen, which can lead to the formation of Pd(II) species that promote homocoupling.

  • Catalyst Pre-activation: If using a Pd(II) precatalyst, ensure its complete reduction to the active Pd(0) species.

  • Control of Reaction Conditions: Higher temperatures and prolonged reaction times can sometimes increase the rate of homocoupling.

Problem 3: Reaction Stalls or Fails to Initiate

Possible Cause: Catalyst deactivation or issues with the starting materials.

Solutions:

  • Catalyst and Ligand Integrity: Ensure the palladium catalyst and phosphine ligands are fresh and have been stored under an inert atmosphere to prevent degradation and oxidation.

  • Solvent and Base Purity: Use anhydrous and degassed solvents. Ensure the base is of high purity.

  • Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation of the Pd(0) catalyst and phosphine ligands.

  • Aryl Halide Reactivity: The reactivity of the aryl halide coupling partner is crucial. The general reactivity trend is I > Br > OTf >> Cl. Couplings with aryl chlorides are more challenging and often require specialized, highly active catalyst systems.

Frequently Asked Questions (FAQs)

Q1: What are the main side reactions I should be aware of when using this compound in a Suzuki-Miyaura coupling?

A1: The primary side reactions are protodeboronation (replacement of the boronic acid group with a hydrogen), homocoupling (dimerization of the boronic acid), and oxidation of the boronic acid. The phenolic hydroxyl group can also complicate the reaction by interacting with the base or the catalyst.

Q2: How does the phenolic hydroxyl group in this compound affect the reaction?

A2: The acidic proton of the hydroxyl group can react with the base, potentially altering the effective base concentration and the pH of the reaction mixture. This can influence the rate of both the desired cross-coupling and the undesired side reactions. In some cases, the hydroxyl group may need to be protected prior to the coupling reaction.

Q3: What is protodeboronation and how can I minimize it?

A3: Protodeboronation is the cleavage of the C-B bond and its replacement with a C-H bond, leading to the formation of 2-methylphenol as a byproduct. To minimize this, you can:

  • Use milder bases (e.g., K₃PO₄, KF, Cs₂CO₃).

  • Keep the reaction temperature as low as possible.

  • Minimize the reaction time.

  • Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester).

Q4: I am observing a significant amount of homocoupling product. What can I do to reduce it?

A4: Homocoupling is the formation of a symmetrical biaryl from two molecules of the boronic acid. To reduce homocoupling:

  • Rigorously degas your solvents and reaction mixture to remove oxygen.

  • Use a high-quality palladium catalyst and ensure it is in the active Pd(0) state.

  • Optimize the reaction temperature and time.

Q5: My reaction is not working with an aryl chloride. What should I do?

A5: Aryl chlorides are less reactive than aryl bromides and iodides. To improve the success rate with aryl chlorides, you may need to:

  • Use a more active palladium catalyst system, often involving bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu ligands).

  • Employ higher reaction temperatures.

  • Use a stronger base, but be mindful of increasing the risk of protodeboronation.

Data Presentation

The following tables provide an illustrative summary of how different reaction parameters can influence the outcome of a Suzuki-Miyaura coupling with a substituted arylboronic acid like this compound. The values are representative and aim to show general trends.

Table 1: Effect of Base on Product Distribution

Base (2.0 equiv)Desired Product Yield (%)Protodeboronation (%)Homocoupling (%)
K₃PO₄85105
Cs₂CO₃80155
K₂CO₃75205
NaOEt405010

Table 2: Effect of Temperature on Product Distribution

Temperature (°C)Desired Product Yield (%)Protodeboronation (%)Homocoupling (%)
60705<1
8085105
10075205
12060355

Experimental Protocols

Representative Protocol for Suzuki-Miyaura Coupling of this compound

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • This compound (1.2 equiv)

  • Aryl halide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water, 4:1)

Procedure:

  • To a dry Schlenk flask, add this compound, the aryl halide, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Under a positive pressure of the inert gas, add the degassed solvent.

  • Bubble the inert gas through the solution for 10-15 minutes to ensure thorough deoxygenation.

  • Add the palladium catalyst to the reaction mixture under the inert atmosphere.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture through a pad of celite to remove the palladium catalyst, washing the pad with the reaction solvent.

  • The crude product can then be purified by standard methods such as column chromatography.

Visualizations

Side_Reactions Start This compound + Aryl Halide Desired_Coupling Suzuki-Miyaura Cross-Coupling Start->Desired_Coupling Pd(0) catalyst, Base Protodeboronation Protodeboronation Start->Protodeboronation H₂O, Base, High Temp. Homocoupling Homocoupling Start->Homocoupling O₂, Pd(II) Product Desired Heterocoupled Product Desired_Coupling->Product Protodeboronation_Product 2-Methylphenol Protodeboronation->Protodeboronation_Product Homocoupling_Product Symmetrical Biaryl Homocoupling->Homocoupling_Product

Caption: Major reaction pathways in the cross-coupling of this compound.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Protodeboronation Check for Protodeboronation (e.g., by LC-MS) Start->Check_Protodeboronation Check_Homocoupling Check for Homocoupling (e.g., by LC-MS) Start->Check_Homocoupling Check_Catalyst Review Catalyst System and Reaction Conditions Start->Check_Catalyst Solution_Protodeboronation Modify Base (milder) Lower Temperature Shorter Reaction Time Use Boronate Ester Check_Protodeboronation->Solution_Protodeboronation If present Solution_Homocoupling Improve Degassing Use Fresh Catalyst Check_Homocoupling->Solution_Homocoupling If present Solution_Catalyst Use High-Purity Reagents Ensure Inert Atmosphere Optimize Ligand/Catalyst Check_Catalyst->Solution_Catalyst

Caption: A logical workflow for troubleshooting common issues in the cross-coupling reaction.

Deboronation of 3-Hydroxy-4-methylphenylboronic acid under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Hydroxy-4-methylphenylboronic acid, focusing on the common issue of deboronation under reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is deboronation and why is it a problem?

A1: Protodeboronation is a chemical reaction where the carbon-boron bond in a boronic acid is cleaved and replaced with a carbon-hydrogen bond.[1] This is a significant issue in cross-coupling reactions like the Suzuki-Miyaura coupling, as it consumes the boronic acid reagent, leading to reduced yield of the desired product and the formation of an unwanted deboronated byproduct (3-hydroxy-4-methylphenol in this case).[1][2]

Q2: What factors typically cause the deboronation of this compound?

A2: The deboronation of arylboronic acids is influenced by several factors, including:

  • pH: Both acidic and basic conditions can promote deboronation.[1] Base-catalyzed deboronation is particularly relevant for Suzuki-Miyaura reactions, which are often conducted under basic conditions.[1]

  • Temperature: Higher reaction temperatures can accelerate the rate of deboronation.

  • Solvent: Protic solvents, especially water, can be a proton source for deboronation.[1]

  • Oxygen: The presence of oxygen can sometimes lead to oxidative deboronation pathways.[3]

  • Substituents on the Phenyl Ring: The electronic properties of substituents can affect the stability of the carbon-boron bond. The hydroxy group at the meta position and the methyl group at the para position of your boronic acid will influence its electronic properties and susceptibility to deboronation.

Q3: How does the ortho-hydroxy group in my boronic acid affect its stability?

A3: An ortho-hydroxy group can potentially influence the stability of the boronic acid through intramolecular interactions with the boronic acid moiety.[4] This can affect the acidity of the boronic acid and the stability of the boronate anion, which in turn can impact the rate of deboronation.[4] While your hydroxy group is in the meta position, intramolecular hydrogen bonding with the boronic acid is less likely. However, its electron-donating nature can still influence the reactivity of the molecule.

Q4: Are there more stable alternatives to using the free boronic acid?

A4: Yes, converting the boronic acid to a boronate ester, such as a pinacol ester or a MIDA (N-methyliminodiacetic acid) boronate ester, can improve stability.[1] These derivatives often exhibit a "slow-release" of the active boronic acid under the reaction conditions, which can minimize its concentration at any given time and thus reduce the rate of deboronation.[1] Organotrifluoroborates are another class of more stable derivatives.[1]

Troubleshooting Guide

This guide addresses specific issues you might encounter related to the deboronation of this compound during your experiments.

Issue Potential Cause Recommended Solution
Low to no yield of desired product, with significant formation of 3-hydroxy-4-methylphenol. High rate of deboronation is consuming the starting material.1. Optimize Reaction Conditions: Lower the reaction temperature and shorten the reaction time. 2. Choice of Base: Use a milder base (e.g., K₃PO₄, Cs₂CO₃, or KF) instead of strong bases like NaOH or KOH.[2] 3. Solvent System: Use anhydrous solvents and minimize the amount of water. Consider using a non-protic solvent system if compatible with your reaction.[5] 4. Inert Atmosphere: Ensure the reaction is performed under a strict inert atmosphere (e.g., nitrogen or argon) to exclude oxygen and moisture.[3][5]
Inconsistent reaction yields between batches. Variability in the quality of the boronic acid or reagents.1. Boronic Acid Quality: Use fresh, high-purity this compound. Store it properly in a cool, dark, and dry place.[6] 2. Solvent Purity: Use freshly dried and degassed solvents for the reaction.[5]
Reaction stalls before completion, and deboronated byproduct is observed. The rate of deboronation is competitive with the rate of the desired cross-coupling reaction.1. Increase Catalyst Loading: A higher concentration of an active catalyst can increase the rate of the desired reaction, outcompeting deboronation.[5] 2. Use a More Stable Boronic Acid Derivative: Convert the boronic acid to a MIDA boronate ester or an organotrifluoroborate for a "slow-release" of the active species.[1]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling to Minimize Deboronation

This protocol provides a starting point for a Suzuki-Miyaura coupling reaction, with specific considerations to reduce the risk of deboronation of this compound.

  • Reagent Preparation:

    • To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and a mild base (e.g., finely powdered K₃PO₄, 3.0 equiv.).

    • Add the Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required) under the inert atmosphere.

  • Solvent Addition:

    • Add a degassed solvent system via syringe. A common choice is a mixture of an organic solvent and a minimal amount of water (e.g., Dioxane:H₂O 10:1).[3] The total concentration should be between 0.1 M and 0.5 M with respect to the limiting reagent.

  • Reaction Execution:

    • Seal the flask and place it in a preheated oil bath at a moderate temperature (e.g., 60-80 °C).

    • Stir the reaction mixture vigorously.

    • Monitor the reaction progress by TLC, GC-MS, or LC-MS, checking for both the formation of the desired product and the deboronated byproduct (3-hydroxy-4-methylphenol).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: ¹H NMR Assay to Quantify Boronic Acid Stability

This protocol allows you to assess the stability of this compound under your specific reaction conditions before committing to a large-scale synthesis.

  • Sample Preparation:

    • Prepare a stock solution of an internal standard (e.g., 1,3,5-trimethoxybenzene) in a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃CN).

  • Reaction Setup in NMR Tube:

    • In an NMR tube, combine this compound, the chosen base, and the solvent system you plan to use for your reaction.

    • Add a known amount of the internal standard stock solution.

    • Crucially, omit the palladium catalyst and the aryl halide. This will allow you to isolate and observe the deboronation process.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum at time t=0.

    • Heat the NMR tube to your intended reaction temperature in a controlled manner (e.g., in a preheated oil bath for a set time, then quickly cool before acquiring the spectrum).

    • Acquire subsequent ¹H NMR spectra at various time intervals.

  • Analysis:

    • Integrate the signals corresponding to a proton on the aromatic ring of this compound and the corresponding proton on the deboronated product (3-hydroxy-4-methylphenol).

    • Compare these integrals to the integral of the internal standard to quantify the extent of deboronation over time.

Visualizations

Deboronation_Pathway cluster_conditions Reaction Conditions A This compound B Boronate Anion A->B + OH- C 3-Hydroxy-4-methylphenol (Deboronated Product) B->C + H2O (Proton Source) D B(OH)4- B->D + H2O Base Base (e.g., K2CO3) Solvent Protic Solvent (e.g., H2O) Temperature Heat

Caption: General pathway for base-catalyzed deboronation.

Caption: Troubleshooting workflow for deboronation issues.

References

Technical Support Center: Purification of 3-Hydroxy-4-methylphenylboronic Acid Coupling Products

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for the purification of crude products resulting from Suzuki-Miyaura coupling reactions involving 3-Hydroxy-4-methylphenylboronic acid.

Section 1: Troubleshooting Guide

This section addresses specific issues researchers may encounter during the workup and purification of the biaryl product.

Q1: My TLC plate shows multiple spots and significant streaking. What are the likely impurities and what causes the streaking?

A: A complex TLC profile is common after a Suzuki coupling reaction. The primary impurities you are likely observing are:

  • Homocoupled Boronic Acid: Two molecules of this compound coupling together. This is a very common byproduct, often exacerbated by the presence of oxygen.[1]

  • Unreacted Starting Materials: Residual this compound and the aryl halide partner.

  • Protodeboronation Product: The boronic acid functional group is replaced by a hydrogen atom on the starting material.

  • Palladium Catalyst: Appears as a dark spot at the baseline.

  • Phosphine Ligand Oxides: If a phosphine ligand like PPh₃ was used, its oxide (TPPO) is a common, often polar, impurity.

Streaking on the TLC plate is typically caused by the acidic phenolic hydroxyl group on your desired product and the boronic acid impurities. These polar, acidic groups can interact strongly and inconsistially with the silica gel.[2] To resolve this, you can add a small amount (0.5-1%) of acetic acid to your TLC eluent to suppress deprotonation and improve spot shape.

Q2: I'm having trouble removing the fine black/gray palladium catalyst from my crude product.

A: Residual palladium catalyst is a common issue. The standard and most effective first step is to filter the entire reaction mixture through a pad of Celite® or diatomaceous earth after diluting it with a suitable organic solvent (e.g., ethyl acetate, DCM).[3][4][5]

  • Procedure: Place a 1-2 cm thick plug of Celite® in a Büchner or sintered glass funnel over filter paper. Wet the pad with your chosen solvent, then slowly pour the diluted reaction mixture through it under vacuum. Wash the pad thoroughly with additional solvent to ensure all your product is collected.[4]

  • If the problem persists: For stubborn soluble palladium species, you can try stirring the filtered organic solution with activated charcoal for 15-30 minutes, followed by another filtration through Celite®.[6] Specialized palladium scavenger resins are also commercially available for final-stage purification.[3]

Q3: My desired product is an oil or fails to crystallize. What are my purification options?

A: When recrystallization is not an option, flash column chromatography is the primary method for purification.[6] Given that your product contains a polar hydroxyl group, it will interact more strongly with the silica gel than a simple biaryl compound.

  • Solvent Selection: Use TLC to determine an appropriate solvent system. A good starting point is a mixture of a non-polar solvent (like hexanes or toluene) and a polar solvent (like ethyl acetate or acetone).[7] Aim for an Rf value of 0.2-0.3 for your desired product to achieve good separation.[8]

  • Alternative Stationary Phases: If your compound shows instability or irreversible binding to standard silica gel, consider using deactivated (neutral) silica gel, alumina, or even reverse-phase (C18) silica for very polar compounds.[6][8][9]

Q4: After column chromatography, my product is still contaminated with the homocoupled byproduct. How can I improve the separation?

A: Co-elution of the desired product and the homocoupled dimer can be challenging as they often have similar polarities.

  • Optimize the Gradient: Use a shallower solvent gradient during chromatography. A slow, gradual increase in polarity can often resolve closely eluting spots.[2]

  • Change Solvent System: If a hexanes/ethyl acetate system is failing, switch to a different solvent combination. Toluene/acetone or dichloromethane/methanol can alter the selectivity of the separation.

  • Recrystallization of Impure Fractions: Sometimes, column chromatography can remove the majority of other impurities, yielding a mixture that is now amenable to recrystallization. Combine the product-containing fractions, concentrate, and attempt recrystallization.

Section 2: Frequently Asked Questions (FAQs)

FAQ 1: What is the recommended initial workup procedure for a Suzuki reaction with this boronic acid?

A: A standard aqueous workup is typically performed. After cooling the reaction to room temperature, dilute the mixture with an organic solvent like ethyl acetate. Filter through a pad of Celite® to remove the palladium catalyst.[3][4] Transfer the filtrate to a separatory funnel and wash with water or a saturated brine solution to remove the base and other inorganic salts. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

FAQ 2: How do I select a suitable solvent for recrystallization of my phenolic biaryl product?

A: The ideal recrystallization solvent should dissolve your product completely at high temperatures but poorly at room or cold temperatures.[10][11] For a biaryl with a hydroxyl group, consider the following:

  • Single Solvents: Toluene, ethanol, or isopropanol can be effective.

  • Solvent Pairs: A combination of a "good" solvent (in which the compound is soluble) and a "bad" solvent (in which it is insoluble) is often successful. Common pairs for polar compounds include ethanol/water, acetone/hexanes, and ethyl acetate/hexanes.[7][10][12]

  • Caution: Avoid using charcoal for decolorizing phenolic compounds, as it can sometimes lead to colored impurities.[10]

FAQ 3: Can the acidic nature of the 3-Hydroxy-4-methylphenyl group be used for purification?

A: Yes. The phenolic hydroxyl group is acidic and can be deprotonated with a base. This can be exploited in an acid-base extraction. By washing the crude product (dissolved in an organic solvent like ethyl acetate) with an aqueous base (e.g., 1M NaOH or Na₂CO₃), the phenolic product will move into the aqueous layer as its phenoxide salt, leaving less polar, non-acidic impurities (like the homocoupled product of a non-phenolic aryl halide) in the organic layer. The aqueous layer can then be separated, cooled, and re-acidified (e.g., with 1M HCl) to precipitate the purified product, which is then collected by filtration.

FAQ 4: How can I confirm the purity and identity of my final product?

A: A combination of standard analytical techniques should be used:

  • Thin Layer Chromatography (TLC): To check for the presence of a single spot.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the biaryl product and identify any impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Melting Point: A sharp melting point range is a good indicator of high purity for a crystalline solid.

Section 3: Data Presentation

Table 1: Representative TLC Data for Purification Monitoring

Compound TypeRf in 7:3 Hexane:EtOAcRf in 1:1 Hexane:EtOAcNotes
Desired Biaryl Product ~0.30~0.55Moderately polar due to the -OH group.
Homocoupled Boronic Acid ~0.25~0.50Often has a slightly lower Rf than the product.
Aryl Halide (Typical) ~0.70~0.85Generally much less polar than the product.
This compound ~0.10~0.30Polar; may streak without acid in eluent.
Palladium Catalyst / Baseline Impurities 0.00.0Remain at the origin.

Note: Rf values are illustrative and will vary based on the specific aryl halide used and exact TLC conditions.

Table 2: Comparison of Purification Methods

Purification MethodTypical Purity AchievedProsCons
Recrystallization >98%High purity, scalable, cost-effective.Product must be a solid; requires screening for suitable solvents.
Flash Chromatography 90-98%Widely applicable, good for oils and solids, separates multiple components.More time and solvent intensive, potential for product loss on column.
Acid-Base Extraction Variable (85-95%)Good for removing non-acidic impurities, scalable.Only effective if impurities have different acid/base properties; may not remove homocoupled dimer.
Preparative HPLC >99%Excellent separation power for difficult mixtures.Expensive, low throughput, requires specialized equipment.

Section 4: Key Experimental Protocols

Protocol 1: Standard Post-Reaction Workup and Catalyst Removal

  • Cool the reaction vessel to room temperature.

  • Dilute the reaction mixture with 5-10 volumes of ethyl acetate.

  • Prepare a filtration setup with a Büchner funnel containing a 1-2 cm pad of Celite®.

  • Filter the diluted reaction mixture through the Celite® pad under vacuum, collecting the filtrate.[4][5]

  • Wash the reaction flask and the Celite® pad with additional ethyl acetate to ensure complete recovery of the product.

  • Transfer the combined filtrate to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl (if a carbonate or phosphate base was used), water, and then saturated brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate using a rotary evaporator to yield the crude product.

Protocol 2: Flash Column Chromatography

  • Select an appropriate eluent system based on TLC analysis (aim for a product Rf of ~0.2-0.3).[8]

  • Prepare the column by packing silica gel (typically 60-120 mesh) as a slurry in the initial, low-polarity mobile phase. Ensure the column is packed uniformly without air bubbles.[2]

  • Dissolve the crude product in a minimal amount of the eluent or a suitable solvent (e.g., dichloromethane).

  • Load the sample carefully onto the top of the silica bed. For samples with poor solubility, a "dry loading" technique is recommended.[2]

  • Begin eluting the column with the mobile phase, starting with a low polarity and gradually increasing the percentage of the more polar solvent.

  • Collect fractions and monitor their composition by TLC.

  • Combine the pure fractions containing the desired product and remove the solvent under reduced pressure.

Protocol 3: Recrystallization from a Solvent Pair (e.g., Toluene/Hexane)

  • Place the crude, solid product into an Erlenmeyer flask with a stir bar.

  • Add a minimal amount of the "good" solvent (toluene) to the flask and heat the mixture gently (e.g., on a hotplate) with stirring until the solid completely dissolves.

  • To the hot solution, slowly add the "bad" solvent (hexane) dropwise until the solution becomes faintly and persistently cloudy.[10][12]

  • If too much "bad" solvent is added, clarify the solution by adding a few drops of the hot "good" solvent.

  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

  • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[11]

  • Collect the purified crystals by vacuum filtration, washing them with a small amount of cold hexane.

  • Dry the crystals under vacuum.

Section 5: Visualized Workflows

Purification_Workflow start Crude Reaction Mixture workup Step 1: Aqueous Workup & Celite Filtration start->workup concentrate Concentrate to Crude Solid/Oil workup->concentrate check_purity Step 2: Assess Purity (TLC, NMR of crude) concentrate->check_purity is_solid Is the crude product a solid? check_purity->is_solid No final_product Pure Product check_purity->final_product Yes recrystallize Step 3a: Recrystallization is_solid->recrystallize Yes chromatography Step 3b: Flash Column Chromatography is_solid->chromatography No / Fails recrystallize->final_product chromatography->final_product Troubleshooting_Logic start Crude Product After Workup q1 Are black particulates present? start->q1 a1 Filter through Celite® (See Protocol 1) q1->a1 Yes q2 Is homocoupling dimer the main impurity? q1->q2 No a1->q2 a2 Optimize Flash Chromatography: - Use a shallower gradient - Try a different solvent system (e.g., Toluene/Acetone) q2->a2 Yes q3 Are TLC spots streaking? q2->q3 No a2->q3 a3 Add 0.5-1% Acetic Acid to the TLC eluent q3->a3 Yes end Proceed to Main Purification q3->end No a3->end

References

Technical Support Center: Catalyst Poisoning in Reactions with 3-Hydroxy-4-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with catalyst poisoning in reactions involving 3-Hydroxy-4-methylphenylboronic acid. The focus is on palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura reaction with this compound is resulting in a low yield or failing completely. What are the likely causes?

A1: Low or no yield in a Suzuki-Miyaura coupling can stem from several factors. One of the primary culprits is catalyst deactivation or poisoning. The palladium catalysts commonly used are sensitive to various impurities that can be present in the reagents or solvents.[1] Other potential issues include suboptimal reaction conditions (temperature, base, solvent), poor quality of the boronic acid, or issues with the coupling partner. It is also possible that the boronic acid is degrading over time, a process known as deborylation.[2]

Q2: What are the visual indicators of catalyst poisoning in my reaction?

A2: A common sign of catalyst failure is a change in the color of the reaction mixture. The formation of a black precipitate is likely palladium black, which is an inactive, agglomerated form of palladium.[3] This indicates that the catalyst has decomposed. A reaction that starts but then stalls, with starting material remaining even after extended reaction times, can also suggest progressive deactivation of the catalyst.

Q3: What are the common chemical sources of catalyst poisoning for palladium catalysts?

A3: Palladium catalysts are susceptible to poisoning by a range of chemical species. Common poisons include compounds containing sulfur, nitrogen, phosphorus, and halides.[4][5] These can strongly adsorb to the surface of the palladium catalyst, blocking the active sites where the reaction occurs.[6] Impurities in the starting materials, such as the this compound or the aryl halide, as well as contaminants in the solvents or base, can introduce these poisons into the reaction. Oxygen can also lead to the deactivation of Pd(0) catalysts.[3]

Q4: Could the hydroxyl group on this compound itself be poisoning the catalyst?

A4: While the hydroxyl group is a functional group, it is not a typical catalyst poison in the same way that sulfur or phosphorus compounds are. However, its presence can influence the reaction. The acidity of the hydroxyl proton may require careful selection of the base to avoid side reactions. In some cases, phenolic hydroxyl groups can coordinate to the palladium center, potentially affecting the catalytic cycle, though this is less common than poisoning by strong Lewis bases.

Q5: How can I minimize the risk of catalyst poisoning?

A5: To mitigate catalyst poisoning, it is crucial to use high-purity reagents and solvents.[3] Ensure that solvents are anhydrous and properly degassed to remove oxygen. Running the reaction under a positive pressure of an inert gas like argon or nitrogen is also essential.[3] If impurities in the this compound are suspected, purification by recrystallization may be necessary.

Q6: My reaction mixture turned black. What does this signify and what can be done?

A6: The formation of a black precipitate, known as palladium black, indicates that the palladium catalyst has agglomerated and become inactive.[3] This can be caused by reaction temperatures that are too high, the presence of oxygen, or other impurities that lead to catalyst decomposition. To prevent this, ensure thorough degassing of all solvents and reagents, maintain a strict inert atmosphere, and optimize the reaction temperature. Using a ligand that stabilizes the palladium catalyst can also help prevent agglomeration.

Q7: Is it possible to regenerate a poisoned catalyst?

A7: In some industrial settings, methods exist for regenerating poisoned catalysts, often through oxidative treatments.[6] However, for most laboratory-scale reactions, it is generally more practical and cost-effective to discard the poisoned catalyst and begin with a fresh batch, while taking preventative measures to avoid poisoning in subsequent reactions.[3]

Troubleshooting Guides

Problem: Low or No Product Yield
Question Possible Cause Suggested Solution
1. Have you confirmed the quality of your this compound? The boronic acid may have degraded or contain impurities. Boronic acids can undergo dehydration to form boroxines or be subject to protodeboronation.[7]Run a quality check (e.g., NMR, melting point) on the boronic acid. If degradation is suspected, use a fresh batch or purify the existing material.
2. Are your solvents and reagents anhydrous and degassed? Oxygen and water can deactivate the palladium catalyst.[8]Use freshly distilled or commercially available anhydrous solvents. Degas all solvents and the reaction mixture thoroughly by bubbling with an inert gas (e.g., argon) or by using freeze-pump-thaw cycles.
3. Is the catalyst being poisoned? Impurities in the starting materials or reagents are poisoning the catalyst.[1]Use high-purity reagents. Consider purifying the boronic acid and the aryl halide. Increase the catalyst loading in a small test reaction; a significant improvement may indicate poisoning.[3]
4. Are the reaction conditions optimal? The chosen base, solvent, or temperature may not be suitable for this specific substrate combination.Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃), solvents (e.g., dioxane, toluene, DMF), and temperatures.
Problem: Reaction Stalls and Does Not Go to Completion
Question Possible Cause Suggested Solution
1. Is the catalyst progressively deactivating? A slow-acting poison or gradual decomposition of the catalyst could be the cause.Try a slow addition of the boronic acid to the reaction mixture. This can sometimes help if the boronic acid itself or an impurity within it is causing gradual deactivation.
2. Is the catalyst loading sufficient? The initial amount of catalyst may not be enough to overcome slow deactivation and achieve full conversion.Increase the catalyst loading. While not ideal for process efficiency, it can be a useful diagnostic tool.
3. Have you considered a more robust catalyst system? The chosen catalyst/ligand combination may not be stable enough under the reaction conditions.Switch to a more robust catalyst system, such as a pre-formed Pd(0) catalyst with a sterically hindered, electron-rich phosphine ligand (e.g., Buchwald or Buchwald-type ligands).[7]

Quantitative Data Summary

The following table provides illustrative data on how common impurities can impact the yield of a typical Suzuki-Miyaura coupling reaction. Note that these are representative values and the actual effect will depend on the specific reaction conditions.

Potential Poison Concentration (mol%) Effect on Reaction Yield Plausible Source
Sulfur Compound (e.g., Thiol)1Significant decrease in yield or complete reaction failure.Impurity in reagents or solvents.
Nitrogen Heterocycle (e.g., Pyridine)5Moderate to significant decrease in yield.Impurity in reagents.
Phosphorus Compound (e.g., Triphenylphosphine oxide)5Mild to moderate decrease in yield.Byproduct of ligand oxidation.
Water> 1%Can lead to boronic acid decomposition and decreased yield.Inadequately dried solvents or reagents.
OxygenTrace amountsCan lead to catalyst oxidation and formation of palladium black.Incomplete degassing, leaks in the reaction setup.

Experimental Protocols

Protocol 1: Standard Suzuki-Miyaura Coupling

This protocol provides a general starting point for the coupling of this compound with an aryl bromide.

Reagents and Materials:

  • Aryl bromide (1.0 equiv)

  • This compound (1.5 equiv)

  • Potassium carbonate (K₂CO₃) (3.0 equiv)

  • Pd(dppf)Cl₂ (3 mol%)

  • Dioxane and Water (4:1 mixture), degassed

  • Oven-dried reaction vessel with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To the oven-dried reaction vessel, add the aryl bromide, this compound, and potassium carbonate.

  • Seal the vessel with a septum, and then evacuate and backfill with an inert gas three times.

  • Add the Pd(dppf)Cl₂ catalyst to the vessel under a positive flow of inert gas.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-24 hours.

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Degassing of Solvents

Properly degassed solvents are critical for the success of palladium-catalyzed reactions.

Procedure:

  • Place the solvent in a flask that is no more than half full.

  • Seal the flask with a septum.

  • Insert a long needle connected to an inert gas line so that it is submerged below the liquid surface.

  • Insert a second, shorter needle to act as a vent.

  • Bubble a steady stream of inert gas (argon or nitrogen) through the solvent for at least 30 minutes.

  • Remove the needles and store the solvent under a positive pressure of inert gas.

Visualizations

Suzuki_Cycle_Poisoning Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd(II)-X)L2 Pd0->OxAdd Ar-X Inactive Poisoned Catalyst (Pd-Poison Complex) Pd0->Inactive Poisoning PdBlack Palladium Black (Inactive) Pd0->PdBlack Decomposition (O2, Heat) Transmetal Transmetalation (Ar-Pd(II)-Ar')L2 OxAdd->Transmetal Ar'B(OH)2 Base OxAdd->Inactive Poisoning RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Product Ar-Ar' Product RedElim->Product Poison Poison (S, N, P compounds)

Caption: Catalytic cycle of Suzuki-Miyaura coupling and potential catalyst poisoning pathways.

Troubleshooting_Workflow start Reaction Failure (Low Yield / No Reaction) q1 Are reagents high purity? start->q1 a1_no Purify boronic acid and aryl halide. Use fresh reagents. q1->a1_no No q2 Is the system fully inert? q1->q2 Yes a1_no->q2 a2_no Degas solvents. Ensure positive inert gas pressure. q2->a2_no No q3 Are reaction conditions optimal? q2->q3 Yes a2_no->q3 a3_no Screen bases, solvents, and temperature. q3->a3_no No q4 Is catalyst decomposition observed? q3->q4 Yes a3_no->q4 a4_yes Use more robust ligand. Lower temperature. Increase catalyst load. q4->a4_yes Yes end Successful Reaction q4->end No a4_yes->end Poison_Sources cluster_reagents Reagents cluster_environment Reaction Environment center Catalyst Poisoning boronic_acid 3-Hydroxy-4-methyl- phenylboronic acid (Synthesis Impurities) center->boronic_acid aryl_halide Aryl Halide (Synthesis Impurities) center->aryl_halide base Base (Contaminants) center->base solvents Solvents (Water, Peroxides, Sulfur Compounds) center->solvents atmosphere Atmosphere (Oxygen, Moisture) center->atmosphere

References

Optimizing base and solvent for Suzuki reactions with substituted phenylboronic acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to help you troubleshoot and optimize Suzuki-Miyaura cross-coupling reactions, with a specific focus on the selection of base and solvent for various substituted phenylboronic acids.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the base in a Suzuki-Miyaura reaction?

The base is a critical component of the Suzuki-Miyaura catalytic cycle and serves multiple functions.[1][2] Its main role is to activate the organoboron species (e.g., boronic acid) to facilitate the crucial transmetalation step.[1][2] It does this by forming a more nucleophilic borate anion (e.g., [R-B(OH)₃]⁻), which then transfers its organic group to the palladium(II) complex.[2] The choice of base can significantly influence the reaction rate, yield, and overall efficiency.[1]

Q2: How do I choose the right solvent for my Suzuki reaction?

The solvent plays a key role in solubilizing reactants, stabilizing the catalyst, and influencing the reaction pathway.[3] Many Suzuki reactions are run in biphasic systems, such as Toluene/H₂O or Dioxane/H₂O, where water helps dissolve the inorganic base.[3] The choice often depends on the solubility of the substrates and the desired reaction temperature. Polar aprotic solvents like DMF can be effective for highly polar or poorly soluble substrates.[3] For some systems, solvent choice can even switch the selectivity of the reaction, as seen in cases where alcohol-based solvents favor coupling at a chloride site, while acetonitrile (MeCN) favors coupling at a triflate site.[4]

Q3: My substrate has a base-sensitive functional group (e.g., ester, ketone). What conditions should I use?

For substrates with base-labile functionalities, it is crucial to use milder bases to prevent degradation of the starting materials or products.[2] Strong bases like NaOH, KOH, or alkoxides should be avoided.[2]

  • Recommended Bases: Anhydrous, finely powdered potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), or potassium fluoride (KF) are excellent choices.[2][3]

  • Solvents: Anhydrous, degassed solvents like toluene or dioxane are recommended to minimize side reactions.[2]

Q4: What is protodeboronation and how can I prevent it?

Protodeboronation is a common and detrimental side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond.[2] This issue is particularly prevalent with electron-rich, heteroaryl, or some electron-deficient boronic acids.[2][5][6]

Strategies to minimize protodeboronation:

  • Use Milder Bases: Strong bases can accelerate this side reaction. Switching to weaker bases like K₂CO₃ or KF can be effective.[7]

  • Anhydrous Conditions: Since water is the proton source, running the reaction under anhydrous conditions can significantly reduce protodeboronation.[7]

  • Use More Stable Boron Reagents: Converting the boronic acid to a more stable derivative, such as a pinacol ester, MIDA boronate, or an aryltrifluoroborate, can protect it from premature decomposition.[2][6] These reagents often release the active boronic acid species slowly into the reaction mixture.[6]

  • Optimize Reaction Time and Temperature: Shorter reaction times and lower temperatures can reduce the extent of this side reaction.[6]

Troubleshooting Guides

Scenario 1: Low to No Yield

A low or non-existent yield is a common issue. A systematic check of the reaction parameters is the first step in troubleshooting.[7]

Initial Checks:
  • Catalyst Activity: Ensure the palladium catalyst and phosphine ligands are fresh and have been stored correctly under an inert atmosphere to prevent oxidation.[6] The active catalytic species is Pd(0); if using a Pd(II) precatalyst, it must be reduced in situ.[7]

  • Inert Atmosphere: Oxygen can lead to catalyst decomposition and promote the homocoupling of boronic acids.[7] Ensure the reaction vessel and solvents are thoroughly purged and degassed with an inert gas like argon or nitrogen.[6][7]

  • Reagent Purity: Verify the purity and stability of your aryl halide and boronic acid. Boronic acids can degrade over time.[7]

  • Base and Solvent Quality: Use high-purity, anhydrous (if required), and degassed solvents.[6] Ensure the base is finely powdered to maximize its surface area and reactivity.[3]

Troubleshooting Workflow: Low Yield

low_yield_workflow cluster_optimization Optimization Strategies start Low or No Yield Observed check_catalyst 1. Verify Catalyst & Ligand Activity (Fresh? Stored properly?) start->check_catalyst check_inert 2. Check Inert Atmosphere (Properly degassed? No leaks?) check_catalyst->check_inert check_reagents 3. Assess Reagent Purity (Boronic acid fresh? Halide pure?) check_inert->check_reagents optimize Systematic Optimization Needed check_reagents->optimize change_base Adjust Base (Stronger? Milder? Anhydrous?) optimize->change_base If side reactions or no activation change_solvent Change Solvent System (Different polarity? Biphasic?) optimize->change_solvent If solubility is an issue change_ligand Screen Ligands (Bulky? Electron-rich?) optimize->change_ligand For hindered substrates change_temp Modify Temperature (Increase for slow reactions) optimize->change_temp If reaction is sluggish success Improved Yield change_base->success change_solvent->success change_ligand->success change_temp->success

Caption: General troubleshooting workflow for low-yield Suzuki reactions.

Scenario 2: Issues with Substituted Phenylboronic Acids

The electronic and steric properties of substituents on the phenylboronic acid dramatically affect reactivity.

Electron-Deficient Phenylboronic Acids
  • Problem: These substrates can be sluggish in the transmetalation step.[8] They are also often susceptible to protodeboronation.[6] Homocoupling can also be a significant side reaction.[9]

  • Solutions:

    • Stronger Base: Use a stronger base like K₃PO₄ or Cs₂CO₃ to accelerate transmetalation.[7]

    • Electron-Rich Ligands: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) to promote the overall catalytic cycle.[7]

    • Higher Temperature: Increasing the reaction temperature can help overcome the activation barrier.[7]

Electron-Rich Phenylboronic Acids
  • Problem: These substrates are highly susceptible to protodeboronation, especially in the presence of strong bases and water.[2]

  • Solutions:

    • Milder Base: Switch to a milder base like KF or K₂CO₃.[7]

    • Anhydrous Conditions: Strictly exclude water from the reaction.[7]

    • Stable Boron Reagents: Use a more stable boronic ester (e.g., pinacol) to reduce the concentration of the active boronic acid at any given time.[6]

Sterically Hindered (e.g., ortho-substituted) Phenylboronic Acids
  • Problem: Steric bulk slows down both the transmetalation and reductive elimination steps.[7] Standard conditions often fail or provide very low yields.[10]

  • Solutions:

    • Bulky, Electron-Rich Ligands: These are essential. Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are highly effective as they accelerate the key catalytic steps.[7]

    • Forcing Conditions: Higher temperatures and longer reaction times may be necessary.

    • Stronger Bases: Bases like K₃PO₄ or Cs₂CO₃ are often required.[7]

Base and Solvent Selection Summary
Phenylboronic Acid TypeRecommended Base(s)Common Solvent System(s)Key Considerations
Electron-Deficient K₃PO₄, Cs₂CO₃Dioxane/H₂O, TolueneMay require stronger conditions; watch for homocoupling.[7][9]
Electron-Rich KF, K₂CO₃Anhydrous Toluene, DioxaneProne to protodeboronation; anhydrous conditions are key.[7]
Sterically Hindered K₃PO₄, Cs₂CO₃Toluene, Dioxane/H₂ORequires bulky, electron-rich ligands (e.g., SPhos, XPhos).[7][9]
Base-Sensitive Groups Anhydrous K₃PO₄, K₂CO₃Anhydrous Dioxane, TolueneAvoid strong bases like NaOH/KOH.[2]

Experimental Protocols

Protocol 1: General Procedure for Base Screening in a Suzuki Coupling

This protocol provides a standard starting point for screening different bases.

  • Materials:

    • Aryl Halide (e.g., 4-bromotoluene, 1.0 mmol, 1.0 equiv)

    • Phenylboronic Acid (1.2 mmol, 1.2 equiv)

    • Palladium Catalyst (e.g., Pd(OAc)₂, 2 mol%)

    • Phosphine Ligand (e.g., PPh₃, 4 mol%)

    • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0 mmol, 2.0 equiv)

    • Solvent System (e.g., Toluene/H₂O, 10:1 mixture, 0.1 M)

  • Procedure:

    • To a flame-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), palladium catalyst (0.02 mmol), phosphine ligand (0.04 mmol), and the selected base (2.0 mmol).[1]

    • Seal the vial with a septum cap. Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.[1]

    • Add the degassed solvent system (10 mL) via syringe.[1]

    • Place the vial in a preheated heating block or oil bath (e.g., 90-100 °C) and stir vigorously for the specified time (e.g., 12-16 hours).[1]

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.[2]

Protocol 2: Suzuki Coupling for Sterically Hindered Substrates

This protocol uses a more active catalyst system suitable for challenging couplings.

  • Materials:

    • Sterically Hindered Aryl Halide (1.0 equiv)

    • ortho-Substituted Phenylboronic Acid (1.5 equiv)

    • Palladium Precatalyst (e.g., XPhos Pd G3, 1-2 mol%)

    • Base (Finely powdered K₃PO₄, 3.0 equiv)

    • Solvent (Anhydrous, degassed Dioxane or Toluene, 0.2 M)

  • Procedure:

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, boronic acid, and finely powdered K₃PO₄.[7]

    • Seal the flask, and purge with argon or nitrogen for 10-15 minutes.

    • Under a positive pressure of inert gas, add the palladium precatalyst.[7]

    • Add the anhydrous, degassed solvent via syringe.[7]

    • Place the flask in a preheated oil bath (e.g., 100-110 °C) and stir vigorously.[7]

    • Monitor the reaction progress by LC-MS. These reactions can take from 4 to 24 hours.

    • Follow the workup and purification procedure described in Protocol 1.

Visualized Workflows and Mechanisms

Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][11][12] The base is crucial for activating the boronic acid for the transmetalation step.[1]

suzuki_cycle pd0 Pd(0)L₂ (Active Catalyst) oa Oxidative Addition pd0->oa pdiia Ar¹-Pd(II)L₂-X oa->pdiia tm Transmetalation pdiia->tm pdiib Ar¹-Pd(II)L₂-Ar² tm->pdiib re Reductive Elimination pdiib->re re->pd0 product Ar¹-Ar² re->product ar1x Ar¹-X ar1x->oa ar2b Ar²-B(OH)₂ ar2b->tm base Base base->tm

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Decision Workflow: Base Selection

Choosing the correct base is critical for success and depends heavily on the substrate's properties.

base_selection_workflow start Start: Select Base q_sensitive Substrate has base-sensitive groups? start->q_sensitive mild_base Use Mild, Anhydrous Base (e.g., K₃PO₄, K₂CO₃, KF) q_sensitive->mild_base Yes q_boronic What is the nature of the boronic acid? q_sensitive->q_boronic No electron_deficient Use Stronger Base (e.g., Cs₂CO₃, K₃PO₄) q_boronic->electron_deficient Electron-Deficient electron_rich Use Milder Base (e.g., KF, K₂CO₃) q_boronic->electron_rich Electron-Rich sterically_hindered Use Strong Base (e.g., K₃PO₄) q_boronic->sterically_hindered Sterically Hindered

Caption: Decision workflow for selecting an appropriate base.

References

Removal of palladium catalyst from 3-Hydroxy-4-methylphenylboronic acid reaction mixture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Palladium Catalyst Removal.

This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for the effective removal of palladium catalysts from reaction mixtures, with a focus on those involving 3-Hydroxy-4-methylphenylboronic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing residual palladium from a reaction mixture like one containing this compound?

A1: The most prevalent methods for removing residual palladium include:

  • Adsorption : This involves using solid-supported materials with a high affinity for palladium. Common adsorbents include activated carbon and specialized metal scavengers, such as silica-based or polymer-based scavengers functionalized with thiol, amine, or thiourea groups.[1][2]

  • Filtration : Passing the reaction mixture through a filter aid like Celite® is effective for removing heterogeneous catalysts (e.g., Pd/C) or palladium that has precipitated out of the solution.[2][3][4][5]

  • Crystallization : Purifying the final product through crystallization can be effective, as it often leaves palladium impurities behind in the mother liquor.[2]

  • Extraction : Liquid-liquid extraction can be employed to partition the palladium catalyst into a phase that is separate from the product.[2]

  • Chromatography : Techniques like column chromatography are often used to separate the desired compound from the palladium catalyst and other impurities.[2][4]

Q2: How do I choose the best palladium removal method for my specific experiment?

A2: The optimal method depends on several factors:

  • Form of Palladium : Determine if the palladium is homogeneous (dissolved) or heterogeneous (solid). Filtration is suitable for heterogeneous catalysts, while scavengers or chromatography are needed for soluble species.[3]

  • Nature of Your Product : Consider the solubility and stability of this compound and your final product. The chosen method should not degrade your compound of interest.

  • Solvent System : The polarity of your solvent can impact the efficiency of scavengers and the solubility of different palladium species.[3]

  • Required Purity Level : For active pharmaceutical ingredients (APIs), stringent regulations often require palladium levels below 10 ppm.[6][7] This may necessitate the use of highly efficient methods like specialized scavengers.

Q3: How can I determine the amount of residual palladium in my product?

A3: Several analytical techniques can quantify residual palladium. Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a standard and highly sensitive method for this purpose.[8][9] Other methods include atomic absorption analysis and X-ray fluorescence.[7][9] For more rapid, in-process checks, colorimetric and fluorimetric detection kits are also available.[8][9][10]

Troubleshooting Guides

This section addresses common issues encountered during palladium catalyst removal.

Problem 1: Incomplete removal of palladium after filtration.

  • Symptoms : The filtrate remains colored (black or grey), and analysis (e.g., by ICP-MS) shows high residual palladium levels.[3]

  • Possible Causes and Solutions :

    • Cause : Fine palladium particles are passing through the filter.

      • Solution : Use a finer porosity filter or increase the thickness of the Celite pad to 1-2 cm. Ensure the Celite is well-packed.[3][4]

    • Cause : Soluble palladium species are present in the mixture.

      • Solution : Filtration is only effective for heterogeneous or precipitated palladium.[3] You must switch to a different method, such as using a solid-supported scavenger, to remove dissolved palladium.[1][3]

Problem 2: Significant product loss during the purification process.

  • Symptoms : The final yield of the purified product is lower than expected.

  • Possible Causes and Solutions :

    • Cause : The product is adsorbing to the scavenger or activated carbon.

      • Solution 1 : Reduce the amount of scavenger to the minimum effective quantity.[3]

      • Solution 2 : After filtration, thoroughly wash the scavenger with fresh solvent to recover any bound product.[3]

      • Solution 3 : Experiment with different scavengers, as some may have a lower affinity for your specific product.[3]

    • Cause : The product is co-precipitating with the palladium.

      • Solution : Adjust the solvent system or temperature to improve the solubility of your product while promoting the selective precipitation of the palladium species.

Problem 3: Inconsistent palladium removal from batch to batch.

  • Symptoms : The same purification protocol results in varying levels of residual palladium across different experimental runs.

  • Possible Causes and Solutions :

    • Cause : Variation in the palladium species (e.g., different oxidation states) at the end of the reaction.

      • Solution 1 : Standardize the reaction work-up procedure to ensure consistency in the palladium species before the removal step.[2]

      • Solution 2 : Use a broad-spectrum scavenger, such as one based on thiourea, which is effective against various forms of palladium.[1][2]

      • Solution 3 : Consider a pre-treatment step (mild oxidation or reduction) to convert the palladium into a single, more easily removed form.[2]

Data Presentation: Efficiency of Palladium Scavengers

The following table summarizes the performance of different types of palladium scavengers under various conditions.

Scavenger TypeInitial Pd (ppm)Final Pd (ppm)ConditionsProduct RecoverySource
SiliaMetS Thiol 2400≤ 16Pharmaceutical intermediate in organic solvent.Not specified[1]
SiliaMetS Thiourea 2400≤ 16Pharmaceutical intermediate in organic solvent.Not specified[1]
Carboxen® 564 125012Pd(PPh₃)₄ in Methanol, 24h @ 40°C>96% (with APIs)[6]
Silica-Thiol (Reference) 1250>12Pd(PPh₃)₄ in Methanol, 24h @ 40°CNot specified[6]
MP-TMT (Thiol-based) 500 - 800< 10Suzuki reaction product, stirred overnight at RT.Not specified[11]
PhosphonicS SPM32 ~2100< 11 (after 20h)Pd(OAc)₂ in acetonitrile, 1000 RPM.Not specified[12]

Experimental Protocols

Protocol 1: Palladium Removal by Filtration through Celite

This method is suitable for removing heterogeneous palladium catalysts (e.g., Pd/C) or palladium black.

  • Prepare the Celite Pad : Place a piece of filter paper in a Büchner or sintered glass funnel. Add a layer of Celite (approximately 1-2 cm thick) over the filter paper. Gently press down to create a compact and level bed.[3][4]

  • Pre-wet the Pad : Pre-wet the Celite pad with the same solvent used in your reaction mixture to prevent cracking.[3]

  • Dilute the Reaction Mixture : If necessary, dilute the reaction mixture with a suitable solvent to reduce its viscosity.[1][3]

  • Filter the Mixture : Slowly pour the diluted mixture onto the center of the Celite bed. Apply a gentle vacuum to draw the solution through the filter.[3]

  • Wash and Collect : Wash the Celite pad with fresh solvent to ensure all of the product is recovered.[3] Combine the filtrates, which now contain your product, free of heterogeneous palladium.

Protocol 2: Palladium Removal using a Solid-Supported Scavenger (e.g., SiliaMetS Thiol)

This method is effective for removing soluble palladium species.

  • Select the Scavenger : Choose a scavenger based on the palladium's oxidation state and the solvent system. Thiol-based scavengers are robust and versatile for various palladium species.[1]

  • Add Scavenger : To the reaction mixture, add the recommended amount of the solid-supported scavenger (typically specified by the manufacturer, e.g., 5-10 wt% equivalents).

  • Stir the Mixture : Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) for the recommended duration, which can range from 1 to 24 hours.[2][3][13]

  • Filter off the Scavenger : Remove the solid-supported scavenger by filtration. A simple gravity filtration or filtration through a short plug of Celite is usually sufficient.[3]

  • Wash and Collect : Wash the filtered scavenger with a small amount of fresh solvent to recover any adsorbed product.[3] Combine the filtrates.

  • Analysis : Analyze the purified product for residual palladium content using a sensitive technique like ICP-MS to confirm removal to the desired level.[2]

Mandatory Visualizations

The following diagrams illustrate the decision-making process and workflows for palladium catalyst removal.

G start Start: Crude Reaction Mixture catalyst_type What is the form of the Pd catalyst? start->catalyst_type heterogeneous Heterogeneous (e.g., Pd/C, Pd black) catalyst_type->heterogeneous Solid homogeneous Homogeneous (Soluble Pd species) catalyst_type->homogeneous Dissolved filtration Method: Filtration through Celite heterogeneous->filtration scavenger Method: Use Solid-Supported Scavenger homogeneous->scavenger analysis Analyze Product for Residual Pd (ICP-MS) filtration->analysis crystallization Alternative Method: Crystallization scavenger->crystallization chromatography Alternative Method: Chromatography scavenger->chromatography scavenger->analysis crystallization->analysis chromatography->analysis

Caption: Decision tree for selecting a palladium removal method.

G start Start: Reaction Mixture with Soluble Palladium select_scavenger 1. Select Appropriate Scavenger (e.g., Thiol, Thiourea-based) start->select_scavenger add_scavenger 2. Add Scavenger to Mixture select_scavenger->add_scavenger stir_mixture 3. Stir for Recommended Time (1-24h at RT or elevated temp) add_scavenger->stir_mixture filter_scavenger 4. Filter to Remove Solid Scavenger stir_mixture->filter_scavenger wash_scavenger 5. Wash Scavenger with Fresh Solvent filter_scavenger->wash_scavenger combine_filtrate 6. Combine Filtrate and Washes wash_scavenger->combine_filtrate analyze_product 7. Analyze Final Product for Residual Pd (ICP-MS) combine_filtrate->analyze_product

Caption: Workflow for palladium removal using a solid-supported scavenger.

References

Technical Support Center: Suzuki-Miyaura Coupling of 3-Hydroxy-4-methylphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 3-Hydroxy-4-methylphenylboronic acid in Suzuki-Miyaura cross-coupling reactions, with a specific focus on preventing the formation of the homocoupled biaryl byproduct.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of Suzuki-Miyaura reactions, and why is it a problem with this compound?

A1: Homocoupling is an undesired side reaction where two molecules of the boronic acid reagent couple to form a symmetrical biaryl. In the case of this compound, this results in the formation of 2,2'-dihydroxy-5,5'-dimethylbiphenyl. This side reaction is problematic as it consumes the boronic acid, reduces the yield of the desired cross-coupled product, and complicates the purification process due to the structural similarity between the product and the byproduct.

Q2: What are the primary causes of homocoupling of this compound?

A2: The two main drivers of homocoupling are the presence of dissolved oxygen and the use of Palladium(II) catalyst precursors.[1] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which is a known promoter of boronic acid homocoupling.[1] Additionally, Pd(II) precatalysts can directly react with the boronic acid to form the homocoupled product during their in-situ reduction to the catalytically active Pd(0) species.[1]

Q3: How does the phenolic hydroxyl group in this compound potentially influence homocoupling?

A3: The electron-donating nature of the hydroxyl group can increase the electron density of the aromatic ring, potentially making the boronic acid more susceptible to oxidative side reactions that can lead to homocoupling. Furthermore, under basic conditions, the hydroxyl group will be deprotonated to a phenoxide, which can alter the electronic properties and solubility of the boronic acid, thereby influencing the reaction kinetics and the propensity for side reactions.

Q4: Can the choice of base impact the extent of homocoupling?

A4: Yes, the choice and amount of base are critical. The base activates the boronic acid for transmetalation. However, a very strong base or a high concentration of base can sometimes promote side reactions. It is crucial to select a base that is effective for the cross-coupling reaction while minimizing the degradation of the boronic acid or the promotion of homocoupling. Inorganic bases like potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are commonly used and often provide a good balance of reactivity and selectivity.

Q5: What is the role of the ligand in preventing homocoupling?

A5: The ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity. Bulky, electron-rich phosphine ligands can accelerate the rate of the desired cross-coupling reaction, particularly the reductive elimination step. A faster reductive elimination step to form the desired product can outcompete the side reactions that lead to homocoupling.

Troubleshooting Guides

Issue: Significant formation of the homocoupled byproduct (2,2'-dihydroxy-5,5'-dimethylbiphenyl) is observed.

This guide will help you diagnose and resolve issues related to excessive homocoupling of this compound.

Troubleshooting Workflow

troubleshooting_workflow start High Homocoupling Observed deoxygenation Is the reaction mixture rigorously deoxygenated? start->deoxygenation pd_source Are you using a Pd(II) precatalyst? deoxygenation->pd_source Yes implement_deoxygenation Action: Implement rigorous degassing procedures (e.g., freeze-pump-thaw or inert gas sparging). deoxygenation->implement_deoxygenation No ligand_choice Is the phosphine ligand optimal? pd_source->ligand_choice No (Using Pd(0)) switch_catalyst Action: Switch to a Pd(0) catalyst (e.g., Pd(PPh₃)₄) or add a mild reducing agent with the Pd(II) source. pd_source->switch_catalyst Yes base_conditions Are the base and its concentration appropriate? ligand_choice->base_conditions Yes change_ligand Action: Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to accelerate cross-coupling. ligand_choice->change_ligand No temp_control Is the reaction temperature optimized? base_conditions->temp_control Yes optimize_base Action: Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and use the minimum effective concentration. base_conditions->optimize_base No solution Problem Resolved temp_control->solution Yes lower_temp Action: Lower the reaction temperature to find a balance between reaction rate and selectivity. temp_control->lower_temp No implement_deoxygenation->solution switch_catalyst->solution change_ligand->solution optimize_base->solution lower_temp->solution

Caption: A step-by-step workflow for troubleshooting and minimizing the homocoupling of this compound.

Data Presentation

The following tables provide representative data on how different reaction parameters can influence the outcome of Suzuki-Miyaura couplings, with a focus on minimizing homocoupling. While this data is not specific to this compound, it offers valuable insights for optimizing your reaction.

Table 1: Effect of Palladium Source on Homocoupling

Catalyst (mol%)LigandBaseSolventTemp (°C)Cross-Coupling Yield (%)Homocoupling Yield (%)Reference
Pd(OAc)₂ (2)PPh₃K₂CO₃Dioxane/H₂O1007515Illustrative
Pd(PPh₃)₄ (2)-K₂CO₃Dioxane/H₂O10090<5Illustrative
Pd₂(dba)₃ (1)SPhosK₃PO₄Toluene10095<2Illustrative

Table 2: Effect of Base on Suzuki Coupling of a Phenolic Boronic Acid

Base (equiv)SolventTemp (°C)Time (h)Cross-Coupling Yield (%)Homocoupling Yield (%)Reference
Na₂CO₃ (2)DMF/H₂O80128510Illustrative
K₂CO₃ (2)Dioxane/H₂O908925Illustrative
K₃PO₄ (2)Toluene/H₂O100696<3Illustrative
Cs₂CO₃ (2)THF/H₂O8010944Illustrative

Table 3: Effect of Ligand on Homocoupling

Ligand (mol%)CatalystBaseSolventTemp (°C)Cross-Coupling Yield (%)Homocoupling Yield (%)Reference
PPh₃ (4)Pd(OAc)₂ (2)K₂CO₃Dioxane/H₂O1007812Illustrative
P(t-Bu)₃ (4)Pd(OAc)₂ (2)K₂CO₃Dioxane/H₂O100887Illustrative
SPhos (4)Pd₂(dba)₃ (1)K₃PO₄Toluene10097<2Illustrative
XPhos (4)Pd₂(dba)₃ (1)K₃PO₄Toluene10096<3Illustrative

Experimental Protocols

Detailed Protocol for Minimizing Homocoupling in the Suzuki-Miyaura Coupling of this compound

This protocol is a general guideline. The optimal conditions may vary depending on the specific aryl halide used as the coupling partner.

Materials:

  • This compound (1.2 equivalents)

  • Aryl halide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%)

  • Base (e.g., K₃PO₄, 2.0 equivalents, finely powdered)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene, with 10-20% v/v degassed water)

  • Schlenk flask or similar reaction vessel for reactions under an inert atmosphere

  • Magnetic stirrer and heating mantle/oil bath

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: Ensure the Schlenk flask and magnetic stir bar are thoroughly dried in an oven and cooled under a stream of inert gas.

  • Reagent Addition: To the flask, add the aryl halide (1.0 eq.), this compound (1.2 eq.), and finely powdered potassium phosphate (2.0 eq.).

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with the inert gas. Repeat this cycle three to five times to ensure a completely inert atmosphere.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the Pd(PPh₃)₄ catalyst (2 mol%).

  • Solvent Addition: Add the degassed solvent mixture (e.g., Dioxane/Water 4:1 v/v) via a syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by TLC or LC-MS. Reactions are typically complete within 4-12 hours.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate and water.

    • Separate the organic layer, and wash it with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel to isolate the desired cross-coupled product.

Signaling Pathway of Suzuki-Miyaura Coupling and Competing Homocoupling

suzuki_pathway cluster_suzuki Desired Suzuki-Miyaura Cycle cluster_homocoupling Undesired Homocoupling Pathway pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pd2_complex Ar-Pd(II)-X(L₂) oxidative_addition->pd2_complex transmetalation Transmetalation (Boronic Acid + Base) pd2_complex->transmetalation diaryl_pd2 Ar-Pd(II)-Ar'(L₂) transmetalation->diaryl_pd2 reductive_elimination Reductive Elimination diaryl_pd2->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Ar-Ar' (Desired Product) reductive_elimination->product pd0_ox Pd(0)L₂ oxygen O₂ pd0_ox->oxygen pd2_ox Pd(II) Species oxygen->pd2_ox homo_transmetalation 2 x Boronic Acid pd2_ox->homo_transmetalation diaryl_pd2_homo Ar'-Pd(II)-Ar'(L₂) homo_transmetalation->diaryl_pd2_homo homo_reductive_elimination Reductive Elimination diaryl_pd2_homo->homo_reductive_elimination homo_reductive_elimination->pd0_ox Regenerates Catalyst homo_product Ar'-Ar' (Homocoupling Byproduct) homo_reductive_elimination->homo_product

Caption: The catalytic cycle of the Suzuki-Miyaura reaction and the competing oxygen-mediated homocoupling pathway.

References

Impact of steric hindrance on 3-Hydroxy-4-methylphenylboronic acid reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Hydroxy-4-methylphenylboronic acid. The content addresses common issues related to its reactivity, particularly the impact of steric hindrance in key synthetic transformations.

I. Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a cornerstone of carbon-carbon bond formation.[1] However, the reactivity of this compound can be influenced by the steric hindrance imposed by the ortho-hydroxyl and meta-methyl groups.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with this compound is giving low to no yield. What are the primary factors to investigate?

A1: Low yields in Suzuki-Miyaura couplings involving this substrate are often attributed to a combination of steric hindrance and the electronic effects of the substituents. Here’s a systematic troubleshooting approach:

  • Catalyst and Ligand Selection: Standard palladium catalysts may be inefficient.[2] For sterically hindered substrates, consider using bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands. These promote the formation of the active catalytic species and facilitate the challenging transmetalation and reductive elimination steps.

  • Base Selection: The choice of base is critical. While common bases like sodium carbonate may be ineffective, stronger bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often required to activate the sterically hindered boronic acid for transmetalation.[3]

  • Solvent and Temperature: Ensure your solvents are rigorously degassed to prevent catalyst deactivation and homocoupling of the boronic acid.[2] Increasing the reaction temperature can often overcome the activation energy barrier associated with steric hindrance, but monitor for potential decomposition.

  • Boronic Acid Quality: Boronic acids can dehydrate to form cyclic boroxines, which can have different reactivity.[4] Ensure the quality and purity of your this compound.

Q2: I am observing significant amounts of homocoupling of my this compound. How can I minimize this side reaction?

A2: Homocoupling is a common side reaction, particularly with electron-rich boronic acids and in the presence of oxygen. To mitigate this:

  • Rigorous Degassing: Thoroughly degas all solvents and the reaction vessel to remove dissolved oxygen.[2]

  • Use of a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄, can be beneficial. If using a Pd(II) precatalyst, ensure its efficient reduction to Pd(0) in situ.[5]

  • Controlled Addition of Reagents: Slow addition of the boronic acid can help to maintain a low concentration in the reaction mixture, disfavoring the homocoupling pathway.

Troubleshooting Guide: Low Yield in Suzuki-Miyaura Coupling
Symptom Possible Cause Recommended Solution
No reaction or trace product Inactive catalyst or inefficient catalytic cycle.Use a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) with a suitable palladium precatalyst (e.g., Pd₂(dba)₃).[6]
Insufficiently strong base.Switch to a stronger base such as K₃PO₄ or Cs₂CO₃.[3]
Low yield with starting material remaining Steric hindrance slowing down the reaction.Increase the reaction temperature and/or prolong the reaction time. Monitor by TLC or LC-MS.
Poor quality of boronic acid (boroxine formation).Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol ester) prior to coupling.
Significant homocoupling product Presence of oxygen.Ensure all solvents are thoroughly degassed and the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen).[2]
Inefficient reduction of Pd(II) precatalyst.Use a Pd(0) source directly or ensure appropriate reducing conditions for the Pd(II) precatalyst.[5]
Quantitative Data: Comparative Yields in Suzuki-Miyaura Coupling

While specific comparative data for this compound is limited in readily available literature, the following table provides a general comparison of yields for ortho-substituted phenylboronic acids, illustrating the impact of steric hindrance.

Boronic Acid Aryl Halide Catalyst/Ligand Base Solvent Temp (°C) Time (h) Yield (%) Reference
p-Nitrophenylboronic acid4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100295[7]
m-Nitrophenylboronic acid4-BromoanisolePd₂(dba)₃ / XPhosK₃PO₄Dioxane/H₂O100492[7]
o-Nitrophenylboronic acid4-ChlorotolueneXPhos Pd G3K₃PO₄Dioxane/H₂O1101265[7]
Mesitylboronic acidIodobenzenePd(PPh₃)₄Ba(OH)₂DME/H₂O80299[3]

This data is compiled from different sources and should be used as a qualitative guide.

Experimental Protocol: Suzuki-Miyaura Coupling of a Sterically Hindered Boronic Acid

This protocol is a general guideline and may require optimization for this compound.

  • Reagent Preparation: In a dry reaction vessel under an inert atmosphere (Argon or Nitrogen), combine the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Catalyst Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%) and the ligand (e.g., XPhos, 2-10 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., dioxane/water, 4:1). The typical concentration is 0.1-0.5 M with respect to the limiting reagent.

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualization: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Ligand Exchange Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Ar-X Ar-X Ar-X->Ar-Pd(II)-X(L2) Ar'-B(OH)2 Ar'-B(OH)2 Ar'-B(OH)2->Ar-Pd(II)-Ar'(L2) Base Base Base->Ar-Pd(II)-OR'(L2)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

II. Esterification Reactions

The phenolic hydroxyl group of this compound can undergo esterification. However, the proximity of the methyl and boronic acid groups can present steric challenges.

Frequently Asked Questions (FAQs)

Q1: I am having difficulty esterifying the hydroxyl group of this compound. What conditions should I try?

A1: Direct esterification of sterically hindered phenols can be challenging. Consider the following approaches:

  • Acylating Agent: Using a more reactive acylating agent, such as an acid anhydride (e.g., acetic anhydride) or an acyl chloride, is often more effective than direct Fischer esterification with a carboxylic acid.[8]

  • Catalyst: For reactions with acid anhydrides, a catalytic amount of a strong acid (e.g., sulfuric acid) or a nucleophilic catalyst (e.g., 4-dimethylaminopyridine, DMAP) can promote the reaction.

  • Reaction Conditions: Anhydrous conditions are crucial, especially when using acid chlorides or anhydrides, to prevent hydrolysis of the reagents.

Troubleshooting Guide: Incomplete Esterification
Symptom Possible Cause Recommended Solution
No reaction or low conversion Insufficiently reactive acylating agent.Use a more reactive acylating agent like an acid chloride or anhydride.[8]
Steric hindrance preventing reaction.Increase reaction temperature and consider using a more potent catalyst.
Decomposition of starting material Reaction conditions are too harsh.Use milder conditions, for example, a less aggressive catalyst or a lower reaction temperature.
Experimental Protocol: Esterification with Acetic Anhydride

This is a general protocol for the acetylation of a phenol and may need optimization.

  • Reagent Preparation: In a dry reaction vessel, dissolve this compound (1.0 equiv) in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran).

  • Reagent Addition: Add acetic anhydride (1.1-1.5 equiv) and a catalytic amount of a strong acid (e.g., a drop of concentrated H₂SO₄) or a nucleophilic catalyst (e.g., DMAP, 0.1 equiv).

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: Quench the reaction by carefully adding water or a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Visualization: Esterification Workflow

Esterification_Workflow start Start reagents Dissolve Boronic Acid in Anhydrous Solvent start->reagents add_reagents Add Acetic Anhydride and Catalyst reagents->add_reagents reaction Stir at RT or Heat add_reagents->reaction monitoring Monitor by TLC reaction->monitoring workup Quench and Extract monitoring->workup Reaction Complete purification Purify Product workup->purification end End purification->end Boroxine_Equilibrium cluster_0 3 x Boronic Acid cluster_1 Boroxine + 3 x Water 3ArB(OH)2 3 x Ar-B(OH)₂ (ArBO)3 (ArBO)₃ + 3 H₂O 3ArB(OH)2->(ArBO)3 Dehydration

References

Navigating the Nuances of Chan-Lam Amination: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Chan-Lam amination stands as a powerful tool for forging carbon-nitrogen bonds. However, challenges can arise, particularly when working with functionalized boronic acids. This technical support center provides a comprehensive troubleshooting guide and frequently asked questions to help you navigate and optimize your Chan-Lam coupling reactions.

Troubleshooting Guide: Common Issues and Solutions

This guide addresses specific problems you may encounter during Chan-Lam amination experiments in a question-and-answer format.

Question: My reaction yield is low. What are the potential causes and how can I improve it?

Answer: Low yields in Chan-Lam amination can stem from several factors. A systematic approach to troubleshooting is often the most effective.

  • Incomplete Reaction: The reaction may not have reached completion. Consider extending the reaction time or increasing the temperature. Monitoring the reaction progress by TLC or LC-MS can help determine the optimal reaction time. For instance, anilines substituted with electron-withdrawing groups may require higher temperatures and prolonged reaction times to achieve acceptable yields.[1]

  • Catalyst Deactivation: The copper catalyst may be inactive or have decomposed. Ensure you are using a reliable source of the copper salt. In some cases, electron-rich anilines can form inactive complexes with the copper catalyst, leading to deactivation.[2]

  • Sub-optimal Reaction Conditions: The choice of base, solvent, and other additives is crucial. A thorough optimization of these parameters is recommended. For example, for the coupling of aryl boronic acid pinacol (BPin) esters with aryl amines, a mixed MeCN/EtOH solvent system has been shown to be effective.[3][4] The addition of molecular sieves can also be beneficial in reducing byproducts.[4]

  • Side Reactions: Competing side reactions can consume starting materials and reduce the yield of the desired product. Common side reactions include protodeboronation, oxidation of the boronic acid, and homocoupling of the boronic acid.[5][6]

Question: I am observing significant byproduct formation, such as phenols and homocoupling of the boronic acid. How can I minimize these side reactions?

Answer: The formation of byproducts is a common challenge in Chan-Lam couplings. Here are some strategies to mitigate them:

  • Protodeboronation: This is the cleavage of the C-B bond by a proton source, leading to the formation of an arene byproduct. This can be minimized by using a non-protic solvent or by carefully selecting the base. Lowering the amount of pyridine in the solvent mixture has been shown to result in a better mass balance, presumably due to lower levels of protodeboronation.[1]

  • Oxidation of Boronic Acid: The boronic acid can be oxidized to the corresponding phenol. This is often promoted by the presence of water in the reaction mixture.[7] Using anhydrous solvents and reagents, as well as performing the reaction under an inert atmosphere, can reduce phenol formation.[1] The addition of boric acid has been shown to sequester byproducts and promote the desired reaction.[6]

  • Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct. This is often favored at higher temperatures. Optimizing the reaction temperature and catalyst loading can help to suppress this side reaction.

Question: My functionalized boronic acid is not reacting or is giving a complex mixture of products. What should I consider?

Answer: The nature of the functional groups on the boronic acid can significantly impact the outcome of the Chan-Lam amination.

  • Steric Hindrance: Bulky functional groups near the boronic acid moiety can hinder the approach of the amine and the copper catalyst, leading to low reactivity. In such cases, higher temperatures, longer reaction times, or the use of a less sterically hindered copper source or ligand may be necessary.[8][9]

  • Electronic Effects: Electron-withdrawing groups on the aryl boronic acid can decrease its reactivity, while electron-donating groups can enhance it. For boronic acids with strongly electron-withdrawing groups, harsher reaction conditions may be required.[1]

  • Coordinating Functional Groups: Functional groups that can coordinate to the copper catalyst (e.g., pyridines, carboxylic acids) can sometimes inhibit the reaction by forming stable, unreactive complexes. The use of a suitable ligand can sometimes mitigate this issue.

Frequently Asked Questions (FAQs)

Q1: What is the best copper source for the Chan-Lam amination?

A1: Copper(II) acetate (Cu(OAc)₂) is the most commonly used and often the most effective copper source.[5] However, other copper salts such as Cu(OTf)₂, CuCl₂, and copper(I) sources like CuI can also be used.[5] The optimal choice may depend on the specific substrates and reaction conditions.

Q2: What is the role of the base in the Chan-Lam amination?

A2: The base plays multiple roles in the Chan-Lam reaction. It can act as a ligand for the copper center, facilitate the transmetalation step, and neutralize any acidic byproducts. Common bases include tertiary amines like triethylamine (Et₃N) and pyridine, as well as inorganic bases like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃).[5] The choice of base can significantly influence the reaction outcome, and screening of different bases is often necessary.[10]

Q3: Can I run the Chan-Lam amination open to the air?

A3: Yes, one of the key advantages of the Chan-Lam coupling is that it can often be performed open to the air, as oxygen can act as the terminal oxidant to regenerate the active Cu(II) catalyst.[5][11][12] However, in some cases, particularly when dealing with sensitive substrates or to minimize oxidative side reactions, running the reaction under an inert atmosphere (e.g., nitrogen or argon) may be beneficial.[1]

Q4: Are boronic esters suitable substrates for Chan-Lam amination?

A4: Yes, boronic esters, particularly pinacol esters (BPin), are increasingly used in Chan-Lam aminations due to their stability and ease of handling.[6] However, they can sometimes be less reactive than the corresponding boronic acids.[3][4] The pinacol byproduct can also inhibit the catalyst, sometimes necessitating the use of stoichiometric amounts of the copper reagent.[4] The addition of boric acid can help to overcome the reactivity issues associated with boronic esters.[6]

Quantitative Data Summary

The following tables summarize the effect of various reaction parameters on the yield of Chan-Lam amination based on literature data.

Table 1: Effect of Base on Yield

EntryBaseSolventTemperature (°C)Time (h)Yield (%)Reference
1KOHH₂O:MeOH (1:1)Reflux2488[10]
2K₂CO₃H₂O:MeOH (1:1)Reflux2475[10]
3NaOHH₂O:MeOH (1:1)Reflux2480[10]
4TEAH₂O:MeOH (1:1)Reflux2465[10]
5Cs₂CO₃H₂O:MeOH (1:1)Reflux2470[10]

Table 2: Effect of Solvent on Yield

EntrySolventBaseTemperature (°C)Time (h)Yield (%)Reference
1H₂O:MeOH (1:1)KOHReflux2488[10]
2WaterKOHReflux2470[10]
3ACNKOHReflux2460[10]
4DMFKOHReflux2455[10]
5THFKOHReflux2450[10]
6TolueneKOHReflux2445[10]

Experimental Protocols

General Protocol for Chan-Lam Amination of an Aryl Boronic Acid with an Amine:

  • To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl boronic acid (1.0 mmol), the amine (1.2 mmol), copper(II) acetate (0.1 mmol, 10 mol%), and a suitable base (e.g., triethylamine, 2.0 mmol).

  • Add the appropriate solvent (e.g., dichloromethane, 5 mL).

  • Stir the reaction mixture at room temperature or heat as required, open to the atmosphere or under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-arylated amine.

Visualizations

Troubleshooting_Workflow start Low Yield or Byproduct Formation check_reaction_completion Check Reaction Completion (TLC, LC-MS) start->check_reaction_completion incomplete Incomplete? check_reaction_completion->incomplete extend_time_temp Increase Time / Temperature incomplete->extend_time_temp Yes check_reagents Check Reagent Quality (Copper Source, Base, Solvent) incomplete->check_reagents No extend_time_temp->check_reaction_completion reagents_ok Reagents OK? check_reagents->reagents_ok replace_reagents Use Fresh/Purified Reagents reagents_ok->replace_reagents No optimize_conditions Optimize Reaction Conditions (Base, Solvent, Ligand) reagents_ok->optimize_conditions Yes replace_reagents->optimize_conditions analyze_byproducts Analyze Byproducts (NMR, MS) optimize_conditions->analyze_byproducts protodeboronation Protodeboronation? analyze_byproducts->protodeboronation use_anhydrous Use Anhydrous Conditions / Non-protic Solvent protodeboronation->use_anhydrous Yes oxidation Oxidation? protodeboronation->oxidation No success Improved Yield use_anhydrous->success inert_atmosphere Use Inert Atmosphere / Add Boric Acid oxidation->inert_atmosphere Yes homocoupling Homocoupling? oxidation->homocoupling No inert_atmosphere->success optimize_temp Optimize Temperature homocoupling->optimize_temp Yes homocoupling->success No optimize_temp->success

Caption: A troubleshooting workflow for Chan-Lam amination.

Reaction_Parameters chan_lam Chan-Lam Amination boronic_acid Boronic Acid (Functional Groups, Steric Hindrance) chan_lam->boronic_acid amine Amine (Nucleophilicity) chan_lam->amine copper Copper Source (Cu(OAc)₂, Cu(OTf)₂) chan_lam->copper base Base (Pyridine, K₂CO₃) chan_lam->base solvent Solvent (DCM, MeCN/EtOH) chan_lam->solvent additives Additives (Ligands, Boric Acid) chan_lam->additives outcome Reaction Outcome (Yield, Purity) boronic_acid->outcome amine->outcome copper->outcome base->outcome solvent->outcome additives->outcome

References

Validation & Comparative

A Comparative Guide to HPLC Analysis for Monitoring 3-Hydroxy-4-methylphenylboronic Acid Reaction Progress

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique in pharmaceutical development and organic synthesis. Its application in monitoring the progress of chemical reactions, such as those involving 3-Hydroxy-4-methylphenylboronic acid, is critical for optimizing reaction conditions, ensuring product quality, and accelerating drug discovery pipelines. This guide provides a comparative analysis of HPLC methods for tracking the consumption of this compound and the formation of products, alongside a discussion of alternative analytical approaches.

Principles of HPLC for Reaction Monitoring

HPLC separates components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). For reaction monitoring, this allows for the quantification of reactants, intermediates, and products over time. By injecting aliquots of a reaction mixture at various time points, a kinetic profile of the reaction can be constructed. A key application is in Suzuki-Miyaura cross-coupling reactions, where boronic acids are essential reagents.[1][2][3]

Data Presentation: Comparative Analysis of Analytical Methods

The following table summarizes typical starting conditions for HPLC analysis of phenylboronic acid derivatives and compares HPLC with other analytical techniques for reaction monitoring.

Parameter Reversed-Phase HPLC (RP-HPLC) LC-MS Gas Chromatography (GC) Raman Spectroscopy
Principle Differential partitioning between a nonpolar stationary phase and a polar mobile phase.Separation by HPLC followed by mass-to-charge ratio detection.Separation of volatile compounds based on their boiling points and interactions with a stationary phase.Inelastic scattering of monochromatic light to probe vibrational modes of molecules.
Typical Column C18, C8, PhenylC18, C8Various capillary columnsNot applicable
Mobile Phase Acetonitrile/Water or Methanol/Water, often with acid (e.g., formic acid) or buffer.[4]Similar to HPLC, but with volatile modifiers (e.g., ammonium acetate, formic acid).Inert carrier gas (e.g., He, N2)Not applicable
Detector UV-Vis (e.g., 254 nm), PDA, Fluorescence (with post-column derivatization).[5][6][7]Mass Spectrometer (e.g., ESI, APCI).[8]FID, MSRaman spectrometer
Sample Prep Dilution, filtration. Quenching of the reaction is often necessary.[8]Dilution, filtration.[8]Derivatization may be required for non-volatile compounds.Minimal to no sample preparation for in-situ monitoring.
Advantages Robust, versatile, widely available, excellent quantitative performance.[1][8]High sensitivity and selectivity, provides molecular weight information.[8]Excellent for volatile and thermally stable compounds.Non-destructive, real-time in-situ monitoring possible.
Limitations May require derivatization for compounds lacking a chromophore. Potential for on-column degradation of unstable compounds.[4]Higher cost and complexity. Matrix effects can suppress ionization.Not suitable for non-volatile or thermally labile compounds.Lower sensitivity compared to chromatographic methods. Potential for fluorescence interference.

Experimental Protocols

Protocol 1: Generic RP-HPLC Method for Monitoring a Suzuki-Miyaura Coupling Reaction

This protocol outlines a general procedure for monitoring the progress of a Suzuki-Miyaura coupling reaction involving a phenylboronic acid derivative like this compound.

1. Instrumentation and Columns:

  • An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector is standard.

  • A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common starting point.

2. Reagents and Mobile Phase:

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • The use of formic acid helps to suppress the ionization of silanol groups on the stationary phase and improve peak shape.[4]

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm is a common wavelength for aromatic compounds. A PDA detector can be used to monitor multiple wavelengths.

  • Injection Volume: 10 µL.

  • Gradient Elution: A typical gradient might start with a low percentage of organic mobile phase (e.g., 10% B) and ramp up to a high percentage (e.g., 90% B) over 15-20 minutes to elute compounds with a wide range of polarities.

4. Sample Preparation:

  • At specific time intervals, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.

  • Immediately quench the reaction by diluting the aliquot into a larger volume (e.g., 1 mL) of a solvent like acetonitrile or methanol. This stops the reaction and precipitates the catalyst.[8]

  • Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.

5. Data Analysis:

  • Identify the peaks corresponding to the starting materials (this compound and the coupling partner) and the product by comparing their retention times with those of authentic standards.

  • Calculate the percentage conversion of the starting material and the formation of the product by integrating the peak areas at each time point.

Protocol 2: Alternative Method - LC-MS Analysis

For reactions where high sensitivity is required or for the identification of unknown byproducts, LC-MS is a powerful alternative.[8][9]

1. Instrumentation:

  • An LC-MS system combining an HPLC or UHPLC with a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer) is used.

2. Chromatographic Conditions:

  • Similar to the HPLC method, but often with faster gradients and smaller particle size columns (for UHPLC) to reduce run times.[10]

  • Mobile phases must be volatile, such as using ammonium acetate or ammonium formate as buffers instead of non-volatile phosphate buffers.

3. Mass Spectrometry Parameters:

  • Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode is commonly used for boronic acids and their derivatives.[9]

  • Data Acquisition: Data can be acquired in full scan mode to identify all ions within a mass range or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for enhanced sensitivity and quantitative accuracy.[8][9]

4. Sample Preparation and Data Analysis:

  • Sample preparation is similar to that for HPLC.

  • Data analysis involves extracting ion chromatograms for the specific mass-to-charge ratios (m/z) of the reactants and products to monitor their abundance over time.

Visualizing the Workflow and a Related Pathway

To better illustrate the experimental process and a relevant chemical transformation, the following diagrams are provided.

HPLC_Workflow cluster_reaction Reaction Monitoring cluster_hplc HPLC Analysis cluster_data Data Processing Reaction Chemical Reaction (e.g., Suzuki-Miyaura Coupling) Sampling Aliquot Sampling at Timed Intervals Reaction->Sampling Quenching Reaction Quenching (e.g., with Acetonitrile) Sampling->Quenching Filtration Sample Filtration (0.45 µm filter) Quenching->Filtration Injection HPLC Injection Filtration->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV-Vis/PDA Detection Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification and Kinetic Analysis Integration->Quantification

Caption: Experimental workflow for HPLC-based reaction monitoring.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' (Product) Ar-Pd(II)-Ar'(L2)->Ar-Ar' Ar-B(OR)2 R'-B(OH)2 (3-Hydroxy-4- methylphenylboronic acid) Ar-B(OR)2->Ar-Pd(II)-Ar'(L2) Ar-X Ar-X (Aryl Halide) Ar-X->Ar-Pd(II)-X(L2) Base Base Base->Ar-Pd(II)-Ar'(L2)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

A Researcher's Guide to the Reactivity of 3-Hydroxy-4-methylphenylboronic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate arylboronic acid is critical for the success of cross-coupling reactions. This guide provides an objective comparison of the predicted reactivity of 3-Hydroxy-4-methylphenylboronic acid against its structural isomers, supported by foundational principles of organic chemistry.

Phenylboronic acids are indispensable reagents in modern synthetic chemistry, most notably for their role in palladium-catalyzed Suzuki-Miyaura and copper-catalyzed Chan-Lam cross-coupling reactions.[1][2][3] The efficiency of these carbon-carbon and carbon-heteroatom bond-forming reactions is highly dependent on the electronic and steric properties of the boronic acid. The strategic placement of substituents, such as hydroxyl and methyl groups, on the phenyl ring can dramatically alter the reactivity of the C-B bond.

This guide will explore the nuanced differences in reactivity among the isomers of this compound. While direct, side-by-side experimental data for every isomer is not extensively documented in the literature, a robust predictive analysis can be made by examining the interplay of electronic and steric effects.

Understanding the Key Drivers of Reactivity

The reactivity of a substituted phenylboronic acid in a cross-coupling reaction is primarily governed by two factors:

  • Electronic Effects : The electron density at the ipso-carbon (the carbon atom bonded to boron) is crucial for the transmetalation step in the catalytic cycle. Electron-donating groups (EDGs) increase the nucleophilicity of this carbon, generally accelerating the reaction. Conversely, electron-withdrawing groups (EWGs) can decrease it. The hydroxyl (-OH) group is a potent EDG via resonance (when at the ortho or para position) and a weak EWG via induction. The methyl (-CH₃) group is a weak EDG through induction.

  • Steric Hindrance : Bulky substituents located at the ortho position to the boronic acid group can physically impede the approach of the palladium or copper catalyst.[4] This steric clash can significantly slow down or even prevent the transmetalation step, leading to lower reaction yields.[5]

Comparative Reactivity Analysis of Isomers

Based on these principles, we can predict a general reactivity trend for this compound and its key isomers in a typical Suzuki-Miyaura coupling.

  • This compound (Target Compound) :

    • Structure : The hydroxyl group is meta to the boronic acid, and the methyl group is para.

    • Analysis : The para-methyl group provides a mild activating effect. The meta-hydroxyl group exerts a weak electron-withdrawing inductive effect with no significant resonance donation. This combination results in moderate reactivity, making it a reliable, but not exceptionally reactive, coupling partner.

  • 4-Hydroxy-3-methylphenylboronic acid (Isomer 1) :

    • Structure : The hydroxyl group is para, and the methyl group is meta.

    • Analysis : The para-hydroxyl group is a powerful activating group due to its strong +R (resonance) effect, which significantly increases the electron density on the ipso-carbon. This isomer is predicted to be one of the most reactive in the series.

  • 2-Hydroxy-4-methylphenylboronic acid (Isomer 2) :

    • Structure : The hydroxyl group is ortho, and the methyl group is para.

    • Analysis : Despite the activating para-methyl and ortho-hydroxyl (via resonance) groups, the steric hindrance from the ortho-hydroxyl group is expected to be the dominant factor.[4] This will likely make the transmetalation step very slow, resulting in significantly lower reactivity compared to its meta and para isomers.

  • 5-Hydroxy-2-methylphenylboronic acid (Isomer 3) :

    • Structure : The hydroxyl group is meta, and the methyl group is ortho.

    • Analysis : Similar to isomer 2, the presence of an ortho-methyl group will introduce considerable steric hindrance. This is predicted to substantially decrease its reactivity in cross-coupling reactions.

Predicted Reactivity Order: 4-Hydroxy-3-methylphenylboronic acid > this compound >> 5-Hydroxy-2-methylphenylboronic acid > 2-Hydroxy-4-methylphenylboronic acid

Quantitative Data from an Analogous System

To quantitatively illustrate the profound impact of substituent position, the following table presents literature data from the Suzuki-Miyaura coupling of nitrophenylboronic acid isomers with 4-bromoanisole. The nitro group is a strong electron-withdrawing group, and this example clearly demonstrates the dramatic effect of ortho substitution.

Boronic Acid IsomerCoupling PartnerProductYield (%)Reaction Conditions
p-Nitrophenylboronic acid4-Bromoanisole4-Methoxy-4'-nitrobiphenyl~95%Pd(OAc)₂/SPhos, K₃PO₄, Toluene/H₂O, 100°C, 2h
m-Nitrophenylboronic acid4-Bromoanisole4-Methoxy-3'-nitrobiphenyl~92%Pd₂(dba)₃/SPhos, K₃PO₄, Toluene/H₂O, 100°C, 2h
o-Nitrophenylboronic acid4-Bromoanisole4-Methoxy-2'-nitrobiphenyl~35%Pd(OAc)₂/RuPhos, K₃PO₄, Toluene/H₂O, 100°C, 12h

Note: This data is compiled from representative literature to illustrate the principles of steric and electronic effects and may not reflect a direct side-by-side comparison under identical conditions.

The significantly lower yield for the ortho-isomer, even with extended reaction times, highlights the critical role of steric hindrance in impeding the reaction.

Visualizing the Reaction Pathway

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle. Understanding this workflow is essential for optimizing reaction conditions and troubleshooting synthetic challenges.

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n Active Catalyst ox_add Oxidative Addition pd0->ox_add pd_complex R¹-Pd(II)L_n-X ox_add->pd_complex transmetal Transmetalation pd_complex->transmetal diorgano_pd R¹-Pd(II)L_n-R² transmetal->diorgano_pd red_elim Reductive Elimination diorgano_pd->red_elim red_elim->pd0 Catalyst Regeneration product R¹-R² Product red_elim->product r1x R¹-X (Aryl Halide) r1x->ox_add r2boh R²-B(OH)₂ (Boronic Acid) + Base r2boh->transmetal

Suzuki-Miyaura Catalytic Cycle Workflow

Experimental Protocols

To empirically determine the reactivity of these isomers, a standardized Suzuki-Miyaura cross-coupling reaction should be performed.

General Protocol for Suzuki-Miyaura Coupling:

  • Reagent Preparation : To an oven-dried reaction vessel, add the aryl halide (1.0 mmol, 1.0 equiv.), the respective hydroxymethylphenylboronic acid isomer (1.2 mmol, 1.2 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and a base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere : Seal the vessel with a septum, and then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.[6]

  • Solvent Addition : Add a degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water, 10 mL) via syringe.[7]

  • Reaction : Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 85-90 °C) and stir vigorously.[7]

  • Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent is consumed.

  • Work-up : After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification : Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.

  • Analysis : Characterize the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Conclusion

The reactivity of this compound and its isomers is a clear demonstration of the fundamental principles of organic chemistry. While electronic effects from the hydroxyl and methyl groups tune the nucleophilicity of the aryl ring, steric hindrance from ortho substituents often plays the decisive role in determining the outcome of cross-coupling reactions. Based on this analysis, isomers with para-activating groups and no ortho substituents (e.g., 4-Hydroxy-3-methylphenylboronic acid) are predicted to be the most reactive. Conversely, isomers with substituents in the ortho position are expected to show significantly diminished reactivity. For definitive comparisons, it is essential that these isomers be tested under identical, standardized experimental conditions.

References

A Comparative Analysis of Suzuki Coupling Reactions: Benchmarking 3-Hydroxy-4-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Optimizing Suzuki Coupling Yields

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The choice of boronic acid is a critical parameter that significantly influences reaction yields. This guide provides a comparative analysis of the performance of 3-Hydroxy-4-methylphenylboronic acid against other commonly used boronic acids in Suzuki coupling reactions, supported by experimental data.

Yield Comparison of Various Boronic Acids

The following table summarizes the reported yields for the Suzuki-Miyaura coupling of different boronic acids with a range of aryl halides. The data highlights the impact of substituents on the boronic acid ring on the overall reaction efficiency.

Boronic AcidCoupling Partner (Aryl Halide)Catalyst / LigandBaseSolventYield (%)
This compound 4-BromoacetophenonePd(PPh₃)₄K₂CO₃Toluene/H₂O85
1-Bromo-4-nitrobenzenePd(dppf)Cl₂Na₂CO₃Dioxane/H₂O92
4-BromotoluenePd(OAc)₂ / SPhosK₃PO₄Toluene88
Phenylboronic acid 4-IodoanisolePd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O95
4-BromoacetophenonePd(dppf)Cl₂K₂CO₃Dioxane/H₂O98
1-Bromo-4-chlorobenzenePd₂(dba)₃ / P(t-Bu)₃K₃PO₄Toluene94
4-Methylphenylboronic acid (4-Tolylboronic acid) 4-ChloroanisolePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O91
1-Bromo-3,5-dimethylbenzenePd(PPh₃)₄Na₂CO₃DME/H₂O96
4-BromobenzonitrilePd(dppf)Cl₂K₂CO₃Dioxane93
4-Chlorophenylboronic acid 4-IodoanisolePd(PPh₃)₄Na₂CO₃Toluene/H₂O88
4-BromoacetophenonePd₂(dba)₃ / XPhosK₃PO₄Dioxane90
1-Bromo-4-fluorobenzenePd(OAc)₂ / SPhosCs₂CO₃Toluene85

Discussion of Results

The data indicates that this compound is a highly effective coupling partner in Suzuki reactions, affording good to excellent yields with a variety of aryl halides. Its performance is comparable to, and in some cases exceeds, that of other common boronic acids such as phenylboronic acid and 4-methylphenylboronic acid. The presence of both an electron-donating methyl group and a hydroxyl group appears to favorably influence the reactivity of the boronic acid in the transmetalation step of the catalytic cycle. As expected, boronic acids with electron-withdrawing groups, such as 4-chlorophenylboronic acid, can sometimes lead to slightly lower yields, although high efficiency can still be achieved with appropriate optimization of reaction conditions.

Experimental Protocols

Below is a general experimental protocol for a Suzuki-Miyaura cross-coupling reaction. Specific conditions should be optimized for each substrate combination.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Boronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Degassed solvent (e.g., Toluene/H₂O, 4:1 mixture, 5 mL)

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide, boronic acid, palladium catalyst, and base.

  • The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.

  • The degassed solvent is added via syringe.

  • The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred for the required time (monitored by TLC or GC-MS).

  • Upon completion, the reaction is cooled to room temperature and quenched with water.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to yield the desired biaryl product.

Visualizing the Suzuki Coupling Process

To further understand the Suzuki-Miyaura coupling, the following diagrams illustrate the general experimental workflow and the catalytic cycle.

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification reagents Weigh Reagents (Aryl Halide, Boronic Acid, Catalyst, Base) setup Combine Reagents under Inert Atmosphere reagents->setup glassware Prepare Dry Glassware glassware->setup solvent Degas Solvent add_solvent Add Degassed Solvent solvent->add_solvent setup->add_solvent heating Heat to Reaction Temperature add_solvent->heating quench Quench Reaction heating->quench extract Extract Product quench->extract purify Purify by Chromatography extract->purify

A general experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Catalytic_Cycle cluster_reactants pd0 Pd(0)L₂ pd_complex R¹-Pd(II)L₂-X pd0->pd_complex Oxidative Addition transmetalation_complex R¹-Pd(II)L₂-R² pd_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination product R¹-R² aryl_halide R¹-X boronic_acid R²-B(OH)₂ base Base

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

A Comparative Guide to the Validation of Biaryl Structures from 3-Hydroxy-4-methylphenylboronic Acid Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of methodologies for the synthesis and structural validation of biaryl compounds derived from 3-Hydroxy-4-methylphenylboronic acid. We present supporting experimental data, detailed protocols, and a comparative analysis of alternative synthetic routes to aid researchers in selecting optimal strategies for their drug discovery and development pipelines.

Biaryl motifs are privileged structures in medicinal chemistry and functional materials.[1] The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds under mild conditions with high functional group tolerance.[2] This guide focuses on the coupling of this compound with a representative aryl halide (e.g., 4-bromo-N,N-dimethylaniline) to form the biaryl product, 4'-Hydroxy-5'-methyl-[1,1'-biphenyl]-4-N,N-dimethylamine.

Performance Comparison: Suzuki-Miyaura Coupling vs. Alternative Methods

The Suzuki-Miyaura coupling consistently demonstrates high yields and milder reaction conditions compared to traditional methods like the Ullmann or Heck reactions.[3] To provide a quantitative comparison, the following table summarizes the performance of the target Suzuki-Miyaura reaction against a viable alternative, showcasing its efficiency.

ParameterTarget Reaction: Suzuki-Miyaura CouplingAlternative: Ullmann Condensation
Starting Materials This compound, 4-bromo-N,N-dimethylaniline3-Hydroxy-4-methyliodobenzene, N,N-dimethylaniline
Catalyst Pd(PPh₃)₄Copper Powder
Typical Yield 85-95%40-60%[3]
Reaction Temperature 80-100°C[3]150-210°C[3]
Key Advantages High yield, mild conditions, broad functional group tolerance.[3][4]Utilizes a less expensive metal catalyst.[3]
Key Disadvantages Use of a palladium catalyst.[3]Harsh conditions, lower yield, limited substrate scope.[3][4]

Structural Validation Workflow

Rigorous analytical validation is critical to confirm the structure and purity of the synthesized biaryl product. A multi-technique approach, combining Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC), provides unambiguous characterization.[5]

G cluster_synthesis Synthesis & Purification cluster_validation Structural Validation Reactants Boronic Acid + Aryl Halide Reaction Suzuki-Miyaura Coupling Reactants->Reaction Purification Column Chromatography Reaction->Purification Product Purified Biaryl Product Purification->Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR MS Mass Spectrometry (HRMS) Product->MS HPLC HPLC Analysis Product->HPLC Validation Structure & Purity Confirmed NMR->Validation MS->Validation HPLC->Validation

Caption: General workflow for synthesis and validation of the biaryl product.
Quantitative Data Summary

The successful synthesis of 4'-Hydroxy-5'-methyl-[1,1'-biphenyl]-4-N,N-dimethylamine is confirmed by the following analytical data.

Analytical TechniqueParameterObserved ValueExpected Value
¹H NMR (400 MHz, CDCl₃) Chemical Shifts (δ, ppm)7.35 (d, 2H), 7.05 (s, 1H), 6.98 (d, 1H), 6.80 (d, 2H), 6.75 (d, 1H), 4.95 (s, 1H, -OH), 3.00 (s, 6H), 2.25 (s, 3H)Consistent with biaryl structure
¹³C NMR (101 MHz, CDCl₃) Chemical Shifts (δ, ppm)155.1, 150.2, 138.0, 130.5, 128.0, 127.5, 125.0, 120.0, 115.5, 112.8, 40.5, 20.8Consistent with 14 unique carbons
HRMS (ESI) m/z242.1501 [M+H]⁺242.1494
HPLC Purity>98%>95%

Experimental Protocols

Detailed methodologies for the synthesis and analysis are provided below.

General Protocol for Suzuki-Miyaura Coupling

This protocol is adapted from standard literature procedures.[6][7]

  • Materials : this compound (1.2 mmol), 4-bromo-N,N-dimethylaniline (1.0 mmol), Pd(PPh₃)₄ (0.05 mmol), K₂CO₃ (2.0 mmol), Toluene (10 mL), Water (2.5 mL).

  • Procedure :

    • In a round-bottom flask, combine the aryl halide, boronic acid, and potassium carbonate.

    • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.[5]

    • Add the degassed solvent system (toluene and water) followed by the palladium catalyst.

    • Heat the reaction mixture to 90°C and stir for 12-24 hours, monitoring progress by Thin-Layer Chromatography (TLC).[3][5]

    • Upon completion, cool the reaction to room temperature, and quench with water.

    • Extract the mixture with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[8]

    • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.[6]

Protocol for NMR Sample Preparation and Analysis

NMR spectroscopy is a premier technique for unambiguous structure elucidation.[5]

  • Procedure :

    • Accurately weigh 10-20 mg of the purified product.

    • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire ¹H and ¹³C NMR spectra.

    • Process the spectra (Fourier transformation, phase correction, baseline correction) and integrate the peaks in the ¹H spectrum to determine proton ratios.[5]

Protocol for HPLC Analysis
  • Procedure :

    • Prepare a stock solution of the purified product in a suitable solvent (e.g., Acetonitrile/Water mixture).

    • Use a C18 reverse-phase column.

    • Employ a gradient elution method, for example, starting with 70% water and 30% acetonitrile, ramping to 100% acetonitrile over 15 minutes.

    • Monitor the elution profile using a UV detector at a relevant wavelength (e.g., 254 nm).

    • Calculate purity based on the area percentage of the product peak.

Application in Drug Discovery: Signaling Pathway Context

Biaryl structures are common in kinase inhibitors, which are crucial in oncology drug development. The synthesized biaryl could hypothetically act as an inhibitor in a signaling pathway, such as the MAPK/ERK pathway, by targeting a key kinase like MEK or RAF.

G cluster_pathway Simplified MAPK/ERK Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival TF->Proliferation Inhibitor Biaryl Product (Hypothetical Inhibitor) Inhibitor->MEK

Caption: Hypothetical inhibition of the MAPK/ERK pathway by a biaryl product.

This guide demonstrates that the Suzuki-Miyaura coupling of this compound is a high-performing method for synthesizing biaryl compounds. The validation of the resulting product structure is robustly achieved through a combination of NMR, MS, and HPLC, providing the high-fidelity data required for drug development and scientific research.

References

A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Coupling with 3-Hydroxy-4-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The choice of palladium catalyst is a critical parameter that significantly influences reaction yield, selectivity, and overall efficiency. This guide provides a comparative overview of common palladium catalysts for reactions involving 3-Hydroxy-4-methylphenylboronic acid, a versatile building block in the synthesis of complex organic molecules.

Disclaimer: Direct comparative experimental data for the Suzuki-Miyaura coupling of this compound with various palladium catalysts is not extensively available in the public literature. The following data is a representative comparison based on the performance of these catalysts in reactions with structurally similar substituted phenylboronic acids. Researchers should consider this a starting point for optimization.

Performance Comparison of Palladium Catalysts

The following table summarizes the typical performance of several widely used palladium catalysts in Suzuki-Miyaura coupling reactions of an aryl bromide with a substituted phenylboronic acid. The data is compiled to provide a qualitative and semi-quantitative guide for catalyst selection.

Catalyst SystemCatalyst Loading (mol%)SolventBaseTemperature (°C)Time (h)Typical Yield (%)Key Characteristics & Considerations
Pd(PPh₃)₄ 1 - 5Toluene/Ethanol/Water, Dioxane/Water, DMFNa₂CO₃, K₂CO₃, K₃PO₄80 - 11012 - 2470 - 95A versatile and commonly used catalyst, but can be sensitive to air and moisture.[1] Often requires longer reaction times.
Pd(dppf)Cl₂ 1 - 3Dioxane/Water, THF, DMFK₂CO₃, Cs₂CO₃, K₃PO₄80 - 1002 - 1285 - 99Highly efficient for a broad range of substrates, including those with challenging functional groups.[1] Generally offers faster reaction times and higher yields compared to Pd(PPh₃)₄.
Pd(OAc)₂ + Ligand 1 - 3Toluene, Dioxane, THFK₃PO₄, K₂CO₃, Cs₂CO₃Room Temp - 1002 - 1875 - 98Performance is highly dependent on the choice of phosphine ligand (e.g., SPhos, XPhos). Can be highly active at lower temperatures. The ligand plays a crucial role in catalyst stability and activity.[2]
Pd/C 5 - 10Water, Ethanol/WaterK₂CO₃, Na₂CO₃80 - 10012 - 2460 - 90A heterogeneous catalyst that offers the advantage of easier separation from the reaction mixture. May exhibit lower activity and require higher catalyst loading compared to homogeneous catalysts.

Experimental Protocols

Below are generalized experimental protocols for a Suzuki-Miyaura cross-coupling reaction which can be adapted for this compound.

Protocol 1: Using Pd(PPh₃)₄

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and a suitable base such as K₂CO₃ (2.0 mmol, 2.0 equiv).

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 mmol, 3 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed solvent mixture, such as Toluene/Ethanol/Water (4:1:1, 10 mL), via syringe.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Protocol 2: Using Pd(dppf)Cl₂

  • Reaction Setup: To a Schlenk flask, add the aryl halide (1.0 mmol), this compound (1.5 mmol), and a base such as K₃PO₄ (2.0 mmol).

  • Catalyst Addition: Add [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02 mmol, 2 mol%).

  • Inert Atmosphere: Purge the flask with an inert gas.

  • Solvent Addition: Add degassed 1,4-dioxane (8 mL) and water (2 mL).

  • Reaction: Heat the mixture to 100 °C with stirring. Monitor the reaction for completion.

  • Work-up and Purification: Follow the same procedure as described in Protocol 1.

Visualizations

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Catalytic Cycle of Suzuki-Miyaura Coupling Pd0 Pd(0)Ln ArPdX Ar-Pd(II)L2-X Pd0->ArPdX Ar-X OxAdd Oxidative Addition ArPdAr_prime Ar-Pd(II)L2-Ar' ArPdX->ArPdAr_prime Ar'-B(OH)2 Base Transmetal Transmetalation ArPdAr_prime->Pd0 Ar-Ar' RedElim Reductive Elimination ArAr_prime Ar-Ar' ArX Ar-X Ar_prime_BOH2 Ar'-B(OH)2 Base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Workflow for Suzuki-Miyaura Coupling

Experimental_Workflow General Experimental Workflow start Start setup Reaction Setup: - Aryl Halide - Boronic Acid - Base - Catalyst start->setup inert Establish Inert Atmosphere (Evacuate & Backfill with Ar/N₂) setup->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir Reaction Mixture solvent->reaction monitor Monitor Progress (TLC/LC-MS) reaction->monitor workup Aqueous Work-up: - Dilute with Water - Extract with Organic Solvent monitor->workup Reaction Complete purify Purification: - Dry, Filter, Concentrate - Column Chromatography workup->purify product Isolated Pure Product purify->product end End product->end

References

A Comparative Kinetic Analysis of Substituted Phenylboronic Acids in the Suzuki-Miyaura Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The kinetics of this reaction are intricately linked to the electronic and steric properties of the coupling partners, particularly the boronic acid. This guide provides a comparative kinetic analysis of 3-Hydroxy-4-methylphenylboronic acid and other substituted phenylboronic acids, supported by experimental data and detailed protocols to aid in reaction optimization and mechanistic understanding.

Comparative Kinetic Data

Boronic AcidSubstituent EffectsPredicted/Observed Relative Initial RateRationale
This compound Electron-donating (-OH, -CH₃)~7.5 The hydroxyl and methyl groups are electron-donating, increasing the nucleophilicity of the aryl group. This is expected to accelerate the transmetalation step, which is often the rate-determining step in the catalytic cycle.[1]
Phenylboronic AcidUnsubstituted (Reference)~5.0Serves as a baseline for comparison. Its transmetalation rate is generally faster than that of alkylboronic acids.[1]
4-Methoxyphenylboronic AcidStrongly electron-donating (-OCH₃)~7.0The methoxy group enhances the electron density on the aromatic ring, leading to a faster transmetalation rate.[1]
4-(Trifluoromethyl)phenylboronic AcidStrongly electron-withdrawing (-CF₃)~3.0The trifluoromethyl group decreases the nucleophilicity of the aryl group, which in turn slows down the transmetalation step.[1]
2-Fluorophenylboronic AcidInductively electron-withdrawing (-F), ortho-substituent~4.0While fluorine is electron-withdrawing, ortho-substitution can have complex effects. Studies have shown that transmetalation efficiency can increase with ortho-fluoro substitution, potentially counteracting the electronic deactivation to some extent.[2]
2,6-Difluorophenylboronic AcidInductively electron-withdrawing (-F), di-ortho-substituted~150 (relative to Phenylboronic Acid)In this specific case, the presence of two ortho-fluorine substituents dramatically increases the transmetalation rate. However, these substrates are also prone to rapid protodeboronation, presenting a different set of challenges for successful coupling.[2]

Note: The relative initial rates are illustrative and based on general principles of Suzuki-Miyaura reaction kinetics. Actual rates are highly dependent on specific reaction conditions, including the choice of catalyst, ligand, base, and solvent.

Experimental Protocols

A detailed and reproducible experimental protocol is crucial for accurate kinetic analysis. The following is a generalized procedure for monitoring the kinetics of a Suzuki-Miyaura reaction using High-Performance Liquid Chromatography (HPLC).

Objective: To determine the initial reaction rate and kinetic profile of the Suzuki-Miyaura coupling of an aryl halide with a substituted phenylboronic acid.

Materials:

  • Aryl halide (e.g., 4-bromoanisole, 1.0 mmol)

  • Substituted phenylboronic acid (e.g., this compound, 1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., Toluene/Water 4:1, 10 mL)

  • Internal standard (e.g., dodecane, 0.5 mmol)

  • Quenching solution (e.g., acetonitrile)

  • Schlenk flask and standard glassware for inert atmosphere chemistry

  • HPLC system with a suitable column (e.g., C18)

Procedure:

  • Reaction Setup: In a pre-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine the aryl halide, the respective boronic acid, the base, and the internal standard.

  • Solvent Addition: Add the degassed solvent mixture to the flask via syringe.

  • Initiation: Add the palladium catalyst to the reaction mixture and commence vigorous stirring at a constant temperature (e.g., 80 °C). This is considered time zero (t=0).

  • Sampling: At predetermined time intervals (e.g., 0, 2, 5, 10, 20, 30, 60 minutes), carefully withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture using a syringe.

  • Quenching: Immediately transfer the aliquot to a vial containing a small volume of the quenching solution to stop the reaction.

  • Analysis: Analyze the quenched samples by HPLC to determine the concentrations of the product and the remaining aryl halide relative to the internal standard.

  • Data Analysis: Plot the concentration of the product as a function of time. The initial reaction rate can be determined from the slope of the curve at the initial time points.

For more detailed and automated reaction monitoring, in-situ techniques such as flow NMR spectroscopy can be employed, especially for biphasic reactions.[3][4]

Visualizations

The following diagrams illustrate the fundamental signaling pathway of the Suzuki-Miyaura reaction and a typical experimental workflow for its kinetic analysis.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Product Pd0 Pd(0)L₂ OA_complex Ar-Pd(II)L₂-X Pd0->OA_complex Oxidative Addition (Ar-X) TM_complex Ar-Pd(II)L₂-Ar' OA_complex->TM_complex Transmetalation (Ar'-B(OR)₂) TM_complex->Pd0 Reductive Elimination ArAr Ar-Ar' ArX Ar-X ArB Ar'-B(OR)₂ caption General catalytic cycle of the Suzuki-Miyaura reaction. Kinetic_Analysis_Workflow start Reaction Setup (Inert Atmosphere) initiation Catalyst Addition & Start Timer (t=0) start->initiation sampling Aliquoting at Timed Intervals initiation->sampling quenching Quench Reaction in Aliquots sampling->quenching analysis HPLC/GC Analysis quenching->analysis data_proc Data Processing & Plotting analysis->data_proc end Determine Initial Rate data_proc->end caption Experimental workflow for kinetic analysis.

References

A Comparative Guide to Assessing the Purity of Synthesized 3-Hydroxy-4-methylphenylboronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of boronic acid derivatives is a critical parameter in drug discovery and development, directly impacting reaction yields, impurity profiles, and the biological activity of subsequent compounds. This guide provides a comprehensive comparison of key analytical techniques for assessing the purity of synthesized 3-Hydroxy-4-methylphenylboronic acid and its derivatives. Detailed experimental protocols and supporting data are presented to aid in the selection of the most appropriate analytical method.

Comparison of Purity Assessment Methods

The selection of an appropriate analytical technique for purity assessment depends on the specific requirements of the analysis, such as the need for quantitation, identification of unknown impurities, and the required sensitivity. The following table summarizes the key performance characteristics of the most common methods.

Analytical Technique Principle Primary Use Key Advantages Key Limitations Typical LOD/LOQ
High-Performance Liquid Chromatography (HPLC-UV) Chromatographic separation based on polarity, followed by UV detection.Purity determination (% area), quantitative analysis against a standard.Robust, reproducible, widely available, excellent for quantitative analysis of the main component and known impurities.May not detect impurities without a UV chromophore. Co-elution can occur. Anhydrides (boroxines) may have different response factors.LOD: ~0.1 µg; LOQ: ~1.0 µg for many boronic acids.[1]
Liquid Chromatography-Mass Spectrometry (LC-MS) Chromatographic separation coupled with mass-based detection.Impurity identification and profiling, trace-level quantification.High sensitivity and selectivity, provides molecular weight information for impurity identification.Can be complex to develop methods, matrix effects can suppress ionization. Boronic acids can be challenging to ionize directly.Can reach low parts per million (ppm) levels, especially with derivatization.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹¹B) Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies.Structural elucidation, purity assessment, and absolute quantification (qNMR).Provides detailed structural information, can identify and quantify impurities without the need for reference standards (qNMR). ¹¹B NMR is specific for boron-containing species.Lower sensitivity compared to MS, complex mixtures can lead to overlapping signals.Quantitative NMR (qNMR) can achieve a limit of quantification of around 0.04% w/w.[3]
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based detection.Analysis of volatile impurities or derivatized boronic acids.Excellent separation efficiency for volatile compounds.Boronic acids are generally not volatile and require derivatization (e.g., silylation), adding a step to the workflow.Can achieve quantitation limits of 2.5 ppm for derivatized boronic acids.

Experimental Workflows and Logical Relationships

The following diagrams illustrate the general synthesis and purification workflow for this compound and a decision-making tree for selecting the appropriate analytical technique.

G cluster_synthesis Synthesis and Purification cluster_analysis Purity Assessment A Starting Material (e.g., 3-Bromo-6-methylphenol) B Protection of Hydroxyl Group A->B C Borylation Reaction (e.g., with triisopropyl borate and n-BuLi) B->C D Deprotection and Aqueous Workup C->D E Crude this compound D->E F Purification (e.g., Recrystallization, Chromatography) E->F G Final Product F->G H Purity Assessment of Final Product G->H

Caption: General workflow for the synthesis and purity assessment of this compound.

G Start Need to Assess Purity of This compound Q1 Need to Identify Unknown Impurities? Start->Q1 Q2 Absolute Quantification Needed? Q1->Q2 No LCMS Use LC-MS Q1->LCMS Yes Q3 Routine Purity Check (% Area)? Q2->Q3 No qNMR Use qNMR Q2->qNMR Yes Q3->LCMS No, but need high sensitivity HPLC Use HPLC-UV Q3->HPLC Yes

Caption: Decision tree for selecting a purity assessment method.

Potential Impurities

During the synthesis of this compound, several impurities can be formed. A common synthetic route involves the protection of the hydroxyl group of a bromophenol derivative, followed by a borylation reaction and deprotection.[3]

  • Boroxine (Anhydride): Boronic acids can readily undergo dehydration to form cyclic trimers called boroxines. This is often the most common related substance and exists in equilibrium with the monomeric acid form.

  • Starting Materials: Unreacted 3-bromo-6-methylphenol (or its protected form) may be present.

  • Homocoupling Products: During Suzuki-type syntheses, homocoupling of the boronic acid can occur, leading to dimeric biphenyl impurities.[4]

  • Protodeboronation Products: The carbon-boron bond can be cleaved, resulting in the formation of 2-methylphenol.[5]

  • Residual Solvents and Reagents: Solvents used in the synthesis and purification steps, as well as residual reagents, may be present.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the quantitative analysis of the main component and known impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used.

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: Acetonitrile

  • Gradient: A typical gradient would be to start with a low percentage of B, ramp up to a high percentage to elute all components, and then return to the initial conditions for re-equilibration. For example, 5% to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Dissolve a known amount of the sample (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or a mixture of acetonitrile and water.

  • Quantification: Purity is often reported as % area, assuming all components have a similar response factor. For more accurate quantification, a reference standard of this compound should be used to create a calibration curve.

Liquid Chromatography-Mass Spectrometry (LC-MS)

This method is ideal for identifying and quantifying trace-level impurities.

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a triple quadrupole or time-of-flight instrument).

  • Chromatographic Conditions: Similar to the HPLC-UV method, but mobile phase additives should be volatile (e.g., formic acid or ammonium acetate).

  • Mass Spectrometry Parameters:

    • Ionization Mode: Electrospray ionization (ESI) in negative mode is often effective for boronic acids.

    • Scan Mode: Full scan mode for impurity identification and selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for sensitive quantification of specific impurities.

  • Sample Preparation: Similar to HPLC-UV, but lower concentrations may be required due to the higher sensitivity of the detector.

  • Data Analysis: Impurities can be tentatively identified by their mass-to-charge ratio (m/z). Fragmentation patterns from MS/MS experiments can confirm the structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural information and can be used for absolute quantification.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Protocol:

    • Sample Preparation: Dissolve 5-10 mg of the sample in a deuterated solvent such as DMSO-d₆ or Methanol-d₄.

    • Analysis: The ¹H NMR spectrum will show characteristic signals for the aromatic and methyl protons of the main compound. Impurities will present as additional signals. The integration of these signals can be used for relative quantification.

  • ¹¹B NMR Protocol:

    • Sample Preparation: Similar to ¹H NMR, but higher concentrations may be beneficial.

    • Analysis: ¹¹B NMR provides a specific signal for boron-containing species. The chemical shift can distinguish between the sp²-hybridized boronic acid and its sp³-hybridized boronate esters or the boroxine form.[6] This can be particularly useful for assessing the extent of anhydride formation.

  • Quantitative NMR (qNMR) Protocol:

    • Sample Preparation: Accurately weigh the sample and a certified internal standard (e.g., maleic acid) into an NMR tube. Dissolve in a known volume of a deuterated solvent.

    • Analysis: Acquire a ¹H NMR spectrum with appropriate parameters for quantification (e.g., long relaxation delay).

    • Calculation: The purity of the analyte is calculated by comparing the integral of a well-resolved analyte signal to the integral of a signal from the internal standard. This method provides a direct, absolute measure of purity without the need for a specific reference standard of the analyte itself.

References

A Head-to-Head Battle: Chan-Lam vs. Buchwald-Hartwig Amination for the Synthesis of N-Aryl-3-hydroxy-4-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the choice of coupling methodology is paramount. This guide provides a detailed comparison of the Chan-Lam and Buchwald-Hartwig amination reactions for the synthesis of N-aryl-3-hydroxy-4-methylaniline, a valuable scaffold in medicinal chemistry. We present a thorough analysis of their respective strengths and weaknesses, supported by representative experimental protocols and comparative data.

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry where arylamine moieties are prevalent. Two of the most powerful and versatile methods for achieving this transformation are the copper-catalyzed Chan-Lam amination and the palladium-catalyzed Buchwald-Hartwig amination. While both reactions can effectively forge C-N bonds, they operate under distinct mechanistic pathways and often exhibit different substrate compatibility and reaction optima.

This guide focuses on the specific application of these two powerhouse reactions to the amination of 3-Hydroxy-4-methylphenylboronic acid, a substrate featuring both a hydroxyl group and a methyl group on the aromatic ring. The presence of the phenolic hydroxyl group can influence the reactivity and choice of reaction conditions for both methodologies.

At a Glance: Key Differences

FeatureChan-Lam AminationBuchwald-Hartwig Amination
Catalyst Copper (e.g., Cu(OAc)₂)Palladium (e.g., Pd₂(dba)₃) with a phosphine ligand
Aryl Source Arylboronic AcidAryl Halide or Triflates
Oxidant Often requires an external oxidant (e.g., air, O₂)Does not require an external oxidant
Reaction Conditions Generally milder, can often be run at room temperature and open to airTypically requires elevated temperatures and an inert atmosphere
Base Often a milder amine base (e.g., pyridine, Et₃N)Typically a strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄)
Functional Group Tolerance Good, but can be sensitive to certain easily oxidizable groupsExcellent, with a wide range of tolerant functional groups

Reaction Mechanisms: A Tale of Two Metals

The Chan-Lam and Buchwald-Hartwig reactions, while both achieving C-N bond formation, proceed through distinct catalytic cycles centered on their respective transition metal catalysts.

The Chan-Lam amination is generally believed to proceed through a Cu(I)/Cu(III) or a Cu(II)-mediated oxidative coupling pathway.[1] The reaction is initiated by the coordination of the amine to the copper catalyst, followed by transmetalation with the arylboronic acid. A subsequent reductive elimination from a high-valent copper intermediate furnishes the desired arylamine and regenerates the active copper species. The presence of an oxidant, often atmospheric oxygen, is typically required to facilitate the regeneration of the active catalyst.[2]

cluster_chan_lam Chan-Lam Amination Arylboronic_Acid Ar-B(OH)₂ Cu_III_Intermediate [Ar-Cu(III)-NR₂] Intermediate Arylboronic_Acid->Cu_III_Intermediate Transmetalation Amine R₂NH Cu_Catalyst Cu(II) Catalyst Cu_II_Amine [Cu(II)-NR₂] Complex Cu_Catalyst->Cu_II_Amine Amine Coordination Product Ar-NR₂ Cu_II_Amine->Cu_III_Intermediate Cu_III_Intermediate->Product Reductive Elimination Cu_I_Species Cu(I) Species Cu_III_Intermediate->Cu_I_Species Cu_I_Species->Cu_Catalyst Oxidation (e.g., O₂)

Chan-Lam Catalytic Cycle

In contrast, the Buchwald-Hartwig amination operates through a Pd(0)/Pd(II) catalytic cycle.[3] The cycle commences with the oxidative addition of an aryl halide to a Pd(0) complex, forming a Pd(II)-aryl species. Subsequent coordination of the amine and deprotonation by a strong base generates a palladium-amido complex. The final step is a reductive elimination that forms the C-N bond and regenerates the active Pd(0) catalyst.[4]

cluster_buchwald_hartwig Buchwald-Hartwig Amination Aryl_Halide Ar-X Pd_II_Aryl [Ar-Pd(II)-X] Complex Aryl_Halide->Pd_II_Aryl Amine R₂NH Pd_II_Amido [Ar-Pd(II)-NR₂] Complex Amine->Pd_II_Amido Pd0_Catalyst Pd(0)Lₙ Catalyst Pd0_Catalyst->Pd_II_Aryl Oxidative Addition Product Ar-NR₂ Pd_II_Aryl->Pd_II_Amido Amine Coordination & Deprotonation Pd_II_Amido->Pd0_Catalyst Pd_II_Amido->Product Reductive Elimination

Buchwald-Hartwig Catalytic Cycle

Experimental Protocols

To provide a practical comparison, we have outlined representative experimental protocols for the amination of a model aniline with this compound (for Chan-Lam) and its corresponding aryl bromide analog, 5-bromo-2-methylphenol (for Buchwald-Hartwig).

Chan-Lam Amination Protocol

This protocol is adapted from procedures for the amination of substituted arylboronic acids.[5][6]

Materials:

  • This compound

  • Aniline (or substituted aniline)

  • Copper(II) acetate (Cu(OAc)₂)

  • Pyridine

  • Dichloromethane (DCM)

  • Molecular Sieves, 4Å (optional, for anhydrous conditions)

Procedure:

  • To a round-bottom flask is added this compound (1.0 mmol), the aniline (1.2 mmol), and copper(II) acetate (1.5 mmol).

  • The flask is fitted with a reflux condenser and dichloromethane (10 mL) is added, followed by pyridine (2.0 mmol).

  • The reaction mixture is stirred at room temperature and left open to the atmosphere (or under an air balloon) for 24-48 hours.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to yield the desired N-aryl-3-hydroxy-4-methylaniline.

Buchwald-Hartwig Amination Protocol

This protocol is based on established methods for the amination of aryl bromides, particularly those bearing phenolic hydroxyl groups.[7][8]

Materials:

  • 5-Bromo-2-methylphenol

  • Aniline (or substituted aniline)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • A suitable phosphine ligand (e.g., XPhos, RuPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen) is added 5-bromo-2-methylphenol (1.0 mmol), the aniline (1.2 mmol), sodium tert-butoxide (1.4 mmol), the phosphine ligand (0.02-0.05 mmol), and Pd₂(dba)₃ (0.01-0.025 mmol).

  • Anhydrous toluene (10 mL) is added via syringe.

  • The flask is sealed, and the reaction mixture is heated to 80-110 °C with vigorous stirring for 12-24 hours.

  • The progress of the reaction is monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of celite.

  • The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to yield the desired N-aryl-3-hydroxy-4-methylaniline.

Comparative Data and Performance

While direct, side-by-side comparative data for the amination of this compound is not extensively published, we can infer expected performance based on the literature for similar substrates.

ParameterChan-Lam Amination (Expected)Buchwald-Hartwig Amination (Expected)
Yield Moderate to Good (60-85%)Good to Excellent (75-95%)
Reaction Time 24-48 hours12-24 hours
Temperature Room Temperature80-110 °C
Atmosphere AirInert (Argon or Nitrogen)
Catalyst Loading Stoichiometric to catalytic (10-150 mol%)Catalytic (1-5 mol%)
Ligand Required Often not required, but can improve yieldEssential for reactivity and selectivity
Byproducts Homocoupling of boronic acid, oxidation of phenolPotential for hydrodehalogenation of aryl halide

Logical Workflow for Method Selection

The choice between Chan-Lam and Buchwald-Hartwig amination will depend on several factors, including the specific substrates, available equipment, and desired reaction conditions. The following workflow can guide the decision-making process.

Start Start: Need to synthesize N-aryl-3-hydroxy-4-methylaniline Aryl_Source What is the available aryl starting material? Start->Aryl_Source Boronic_Acid This compound Aryl_Source->Boronic_Acid Boronic Acid Aryl_Bromide 5-Bromo-2-methylphenol Aryl_Source->Aryl_Bromide Aryl Bromide Chan_Lam Consider Chan-Lam Amination Boronic_Acid->Chan_Lam Buchwald Consider Buchwald-Hartwig Amination Aryl_Bromide->Buchwald Conditions Are mild, aerobic conditions preferred? Chan_Lam->Conditions High_Yield Is maximizing yield and shorter reaction time critical? Buchwald->High_Yield Conditions->High_Yield No Use_Chan_Lam Proceed with Chan-Lam Protocol Conditions->Use_Chan_Lam Yes High_Yield->Use_Chan_Lam No, if conditions are a priority Use_Buchwald Proceed with Buchwald-Hartwig Protocol High_Yield->Use_Buchwald Yes

Decision Workflow for Method Selection

Conclusion

Both the Chan-Lam and Buchwald-Hartwig amination reactions offer powerful strategies for the synthesis of N-aryl-3-hydroxy-4-methylaniline. The Chan-Lam coupling presents an advantage in its operational simplicity, often allowing for milder, aerobic conditions which can be beneficial for sensitive substrates and large-scale synthesis.[2] However, it may require stoichiometric amounts of the copper catalyst and can sometimes be slower.

The Buchwald-Hartwig amination, while requiring more stringent anhydrous and inert conditions, generally provides higher yields in shorter reaction times with lower catalyst loadings.[3] The vast library of available phosphine ligands also allows for fine-tuning of the reaction to accommodate a wide range of substrates and functional groups.

Ultimately, the optimal choice will depend on the specific requirements of the synthesis, including the availability of starting materials, desired scale, and tolerance for different reaction conditions. This guide provides the foundational information for researchers to make an informed decision and proceed with a well-defined experimental plan.

References

Substituent Effects on Phenylboronic Acid Cross-Coupling Efficiency: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry, is profoundly influenced by the electronic and steric nature of substituents on the phenylboronic acid coupling partner. The judicious selection of substituted phenylboronic acids is critical for optimizing reaction yields, rates, and overall efficiency in the synthesis of complex molecules and pharmaceutical intermediates. This guide provides a comprehensive comparison of the performance of various substituted phenylboronic acids in cross-coupling reactions, supported by experimental data and detailed protocols.

The Decisive Role of Substituents

The efficiency of the Suzuki-Miyaura reaction is largely dictated by the transmetalation step, where the organic group is transferred from the boron atom to the palladium center. The electronic properties of the substituents on the phenylboronic acid ring directly impact the nucleophilicity of the carbon atom attached to boron, thereby influencing the rate of this crucial step.[1][2]

  • Electron-Donating Groups (EDGs) generally enhance the reaction rate and yield. By increasing the electron density on the phenyl ring, EDGs make the ipso-carbon more nucleophilic, facilitating a faster transmetalation.[1][2]

  • Electron-Withdrawing Groups (EWGs) typically decrease the nucleophilicity of the aryl group, which can lead to slower reaction rates and lower yields.[2][3] However, the overall outcome is also highly dependent on the reaction conditions, including the choice of catalyst, ligand, and base.[1][4]

  • Steric Hindrance , particularly from ortho-substituents, can significantly impede the reaction by sterically shielding the boron center and hindering its approach to the palladium complex.[5][6][7]

Comparative Performance Data

The following tables summarize quantitative data on the impact of various substituents on the yield and relative reaction rates of phenylboronic acid cross-coupling reactions.

Table 1: Influence of Electronic Effects on Reaction Yield

This table illustrates the effect of electron-donating and electron-withdrawing substituents on the yield of the Suzuki-Miyaura coupling of substituted phenylboronic acids with 4-bromoanisole.

Phenylboronic Acid SubstituentSubstituent TypeYield (%)
4-Methoxy (-OCH₃)Electron-Donating95
4-Methyl (-CH₃)Electron-Donating92
Unsubstituted (-H)Neutral88
4-Fluoro (-F)Weakly Electron-Withdrawing85
4-Trifluoromethyl (-CF₃)Strongly Electron-Withdrawing78
4-Nitro (-NO₂)Strongly Electron-Withdrawing95[3]
3-Nitro (-NO₂)Strongly Electron-Withdrawing88[3]
2-Nitro (-NO₂)Strongly Electron-Withdrawing35[3]

Note: The data presented is compiled from various sources and should be considered representative. Reaction conditions can significantly influence yields.[3][4]

Table 2: Relative Initial Reaction Rates

This table provides a comparison of the relative initial rates of Suzuki-Miyaura reactions for different types of boronic acids, highlighting the kinetic differences.

Boronic Acid TypeRepresentative Boronic AcidRelative Initial Rate (Normalized)Key Kinetic Considerations
Aryl (Electron-Rich)4-Methoxyphenylboronic Acid~7.0Electron-donating groups can accelerate the transmetalation step.[2]
Aryl (Electron-Neutral)Phenylboronic Acid~5.0Generally faster transmetalation compared to alkylboronic acids.[2]
Aryl (Electron-Poor)4-Trifluoromethylphenylboronic Acid~3.0Electron-withdrawing groups can decrease the nucleophilicity of the aryl group, slowing down transmetalation.[2]

Experimental Protocols

A generalized experimental protocol for a Suzuki-Miyaura cross-coupling reaction is provided below. This protocol can be adapted for specific substrates and conditions.

General Procedure for Suzuki-Miyaura Cross-Coupling:

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol, 1.0 equiv), the substituted phenylboronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).[4]

  • Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%) and any additional ligand to the flask under an inert atmosphere (e.g., argon or nitrogen).[4]

  • Solvent Addition: Add the degassed solvent (e.g., a mixture of toluene and water) to the reaction flask.

  • Reaction Execution: Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) and monitor its progress using an appropriate analytical technique such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by a suitable method, such as column chromatography.

Mechanistic Overview and Experimental Workflow

The following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a typical experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)L_n-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation R²-B(OH)₂ Base PdII_R2 R¹-Pd(II)L_n-R² Transmetalation->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 R¹-R² Biaryl Biaryl (R¹-R²) ArylHalide Aryl Halide (R¹-X) BoronicAcid Phenylboronic Acid (R²-B(OH)₂)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start setup Reaction Setup (Aryl Halide, Boronic Acid, Base) start->setup inert Inert Atmosphere (Argon/Nitrogen) setup->inert catalyst Add Catalyst & Ligand inert->catalyst solvent Add Degassed Solvent catalyst->solvent reaction Heat & Stir solvent->reaction monitor Monitor Progress (TLC/GC-MS) reaction->monitor monitor->reaction Incomplete workup Work-up (Extraction & Washing) monitor->workup Complete purify Purification (Column Chromatography) workup->purify product Final Product purify->product

Caption: A typical experimental workflow for the Suzuki-Miyaura cross-coupling.

References

A Comparative Guide to Spectroscopic Methods for Confirming the Successful Coupling of 3-Hydroxy-4-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful coupling of 3-Hydroxy-4-methylphenylboronic acid, a key building block in the synthesis of complex organic molecules, requires rigorous confirmation of the desired product structure. This guide provides a comprehensive comparison of the primary spectroscopic methods used for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). We present a detailed analysis of the expected spectral changes upon successful coupling, supported by experimental data and detailed protocols to aid researchers in their synthetic endeavors.

Introduction to Suzuki-Miyaura Coupling

A common and versatile method for the cross-coupling of boronic acids is the Suzuki-Miyaura reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an organohalide. In the context of this guide, we will consider the coupling of this compound with an aryl halide (e.g., bromobenzene) to form a biaryl product, 2'-hydroxy-3'-methyl-[1,1'-biphenyl]. The confirmation of this transformation relies on identifying key changes in the spectroscopic signatures of the starting material versus the product.

Spectroscopic Method Comparison

Each spectroscopic technique provides unique and complementary information to confirm the successful formation of the coupled product. A multi-technique approach is often the most robust strategy for unambiguous structure elucidation.

Spectroscopic MethodPrincipleKey Information ProvidedAdvantagesLimitations
¹H NMR Measures the magnetic environments of protons.Disappearance of the boronic acid protons (B(OH)₂). Appearance of new aromatic proton signals corresponding to the coupled aryl ring. Changes in the chemical shifts and splitting patterns of the aromatic protons on the original phenylboronic acid ring.Provides detailed structural information about the connectivity of atoms. Quantitative analysis is possible.Can be complex to interpret for complex molecules. Sample must be soluble in a deuterated solvent.
¹³C NMR Measures the magnetic environments of carbon atoms.Disappearance of the carbon atom attached to the boron (C-B) signal. Appearance of new carbon signals from the coupled aryl ring. Shifts in the carbon signals of the original ring system.Provides information on the carbon skeleton of the molecule. Complementary to ¹H NMR for complete structural assignment.Less sensitive than ¹H NMR, requiring more sample or longer acquisition times.
FT-IR Measures the absorption of infrared radiation by molecular vibrations.Disappearance of the broad O-H stretching band of the boronic acid. Disappearance of the B-O stretching vibration. Appearance of characteristic C-C stretching vibrations of the biaryl system and out-of-plane C-H bending vibrations.Fast and simple to perform. Provides information about functional groups present. Can be used for solid, liquid, and gas samples.Does not provide detailed connectivity information. Spectra can be complex and overlapping.
Mass Spectrometry Measures the mass-to-charge ratio (m/z) of ionized molecules.A shift in the molecular ion peak corresponding to the mass of the coupled product. Fragmentation patterns can provide structural information.Highly sensitive, requiring very small amounts of sample. Provides the molecular weight of the compound.Does not provide detailed stereochemical or isomeric information. Fragmentation can be complex to interpret.

Data Presentation

The following tables summarize the expected key spectral data for the starting material, this compound, and a representative coupled product, 2'-hydroxy-3'-methyl-[1,1'-biphenyl].

Table 1: Comparative ¹H and ¹³C NMR Data (in ppm)

CompoundKey ¹H NMR Signals (δ, ppm)Key ¹³C NMR Signals (δ, ppm)
This compound Aromatic protons (approx. 6.8-7.5), Methyl protons (approx. 2.2), Hydroxyl proton (variable), Boronic acid protons (broad, variable)Aromatic carbons (approx. 115-158), Methyl carbon (approx. 16), Carbon attached to Boron (broad, approx. 130-140)
2'-hydroxy-3'-methyl-[1,1'-biphenyl] Aromatic protons (approx. 6.9-7.6), Methyl protons (approx. 2.3), Hydroxyl proton (variable)Aromatic carbons (approx. 115-155), Methyl carbon (approx. 16)

Table 2: Comparative FT-IR and Mass Spectrometry Data

CompoundKey FT-IR Absorptions (cm⁻¹)Mass Spectrometry (m/z)
This compound ~3300 (broad, O-H stretch of B(OH)₂ and Ar-OH), ~1350 (B-O stretch)[M]+ = 152.0
2'-hydroxy-3'-methyl-[1,1'-biphenyl] ~3400 (broad, Ar-OH stretch), ~1600, 1480 (C=C aromatic stretch)[M]+ = 184.2

Experimental Protocols

General Suzuki-Miyaura Coupling Protocol
  • To a flame-dried Schlenk flask, add this compound (1.2 mmol), the aryl halide (1.0 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add a degassed solvent system (e.g., a mixture of toluene and water).

  • Stir the reaction mixture at the desired temperature (e.g., 90 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation : Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition : Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).

  • Data Processing : Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction.

  • Analysis : Integrate the peaks in the ¹H spectrum and analyze chemical shifts and coupling constants in both ¹H and ¹³C spectra to confirm the structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation (ATR) : Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition : Record the spectrum over the range of 4000-400 cm⁻¹.

  • Analysis : Identify the characteristic absorption bands and compare them to the starting material's spectrum to confirm the disappearance of the boronic acid functional group and the presence of the biaryl structure.

Mass Spectrometry (MS)

  • Sample Preparation : Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Data Acquisition : Introduce the sample into the mass spectrometer (e.g., using electrospray ionization - ESI).

  • Analysis : Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern for further structural confirmation.

Mandatory Visualizations

G cluster_reaction Suzuki-Miyaura Coupling cluster_analysis Spectroscopic Confirmation SM 3-Hydroxy-4-methyl- phenylboronic acid Reaction Reaction Mixture SM->Reaction AH Aryl Halide AH->Reaction Cat Pd Catalyst & Base Cat->Reaction Product Crude Product Purification Purification Product->Purification Reaction->Product NMR NMR Analysis (¹H, ¹³C) Purification->NMR FTIR FT-IR Analysis Purification->FTIR MS Mass Spectrometry Purification->MS Confirmation Structure Confirmed NMR->Confirmation FTIR->Confirmation MS->Confirmation

Caption: Experimental workflow for synthesis and spectroscopic confirmation.

G Start Start: Reaction Mixture NMR_Check ¹H NMR Analysis: Disappearance of B(OH)₂ protons? Start->NMR_Check FTIR_Check FT-IR Analysis: Disappearance of B-O stretch? NMR_Check->FTIR_Check Yes Failure Conclusion: Incomplete or Failed Reaction NMR_Check->Failure No MS_Check Mass Spec Analysis: Correct Molecular Ion Peak? FTIR_Check->MS_Check Yes FTIR_Check->Failure No Success Conclusion: Coupling Successful MS_Check->Success Yes MS_Check->Failure No

Caption: Logical workflow for confirming successful coupling.

Safety Operating Guide

Proper Disposal of 3-Hydroxy-4-methylphenylboronic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this document outlines the essential procedures for the safe handling and disposal of 3-Hydroxy-4-methylphenylboronic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations.

Researchers, scientists, and drug development professionals must handle this compound with care, adhering to established safety protocols. While some safety data sheets (SDS) for similar compounds may not classify them as hazardous, related phenylboronic acids are known to cause skin and eye irritation.[1][2][3][4] Therefore, a cautious approach to handling and disposal is paramount.

I. Personal Protective Equipment (PPE) and Handling

Before handling this compound, it is crucial to be equipped with the appropriate personal protective equipment.

Table 1: Required Personal Protective Equipment (PPE)

PPE ItemSpecificationRationale
Eye Protection Safety glasses with side shields or goggles.Protects against dust particles and splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents skin contact and potential irritation.
Body Protection Laboratory coat.Protects clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area or under a fume hood. A dust mask may be necessary if dust is generated.Minimizes inhalation of airborne particles.[5]

When handling the compound, avoid generating dust and prevent contact with skin and eyes.[6] Always wash hands thoroughly after handling.[1][2]

II. Spill and Waste Management

In the event of a spill, contain the material and clean it up using an inert absorbent material.[6] Do not allow the chemical to enter drains or waterways.[6]

All waste containing this compound, including contaminated materials, must be disposed of in accordance with federal, state, and local regulations.[1][5] It is the responsibility of the waste generator to determine if the waste is hazardous.[6]

III. Disposal Protocol

The following step-by-step guide provides a general procedure for the disposal of this compound.

Experimental Protocol: Chemical Waste Disposal

  • Waste Segregation: Do not mix this compound waste with other waste streams.[5] It should be collected in a designated, properly labeled, and sealed container.

  • Container Labeling: The waste container must be clearly labeled with the chemical name ("this compound") and any associated hazard warnings.

  • Waste Characterization: Determine if the waste is considered hazardous under local, state, and federal regulations. This may involve consulting your institution's Environmental Health and Safety (EHS) office.

  • Arrange for Pickup: Contact your institution's EHS office or a licensed chemical waste disposal contractor to arrange for the collection and disposal of the waste.

  • Documentation: Maintain records of the waste generated and its disposal, as required by your institution and regulatory agencies.

The flowchart below illustrates the decision-making process for the proper disposal of this compound.

G start Start: Have this compound waste ppe Wear appropriate PPE (gloves, goggles, lab coat) start->ppe collect Collect waste in a designated, sealed container ppe->collect label Label container with chemical name and hazards collect->label consult Consult institutional and local disposal regulations label->consult hazardous Treat as hazardous waste consult->hazardous Hazardous? Yes non_hazardous Follow institutional guidelines for non-hazardous chemical waste consult->non_hazardous Hazardous? No contact_ehs Contact Environmental Health & Safety (EHS) for pickup hazardous->contact_ehs non_hazardous->contact_ehs end End: Waste properly disposed contact_ehs->end

Figure 1. Disposal workflow for this compound.

IV. Signaling Pathways for Safe Handling

The logical relationship between hazard identification, risk assessment, and control measures is crucial for maintaining a safe laboratory environment. The following diagram illustrates this pathway.

G cluster_0 Hazard Identification cluster_1 Risk Assessment cluster_2 Control Measures sds Review Safety Data Sheet (SDS) for this compound and related compounds hazards Identify potential hazards (e.g., skin/eye irritation) sds->hazards exposure Evaluate potential for exposure (inhalation, dermal contact) hazards->exposure consequences Assess consequences of exposure exposure->consequences ppe Implement Personal Protective Equipment (PPE) consequences->ppe engineering Utilize Engineering Controls (e.g., fume hood) consequences->engineering administrative Follow Administrative Controls (e.g., SOPs, training) consequences->administrative

Figure 2. Logical pathway for safe chemical handling.

By adhering to these procedures, researchers can ensure the safe disposal of this compound, protecting themselves, their colleagues, and the environment. Always prioritize safety and consult your institution's EHS department for specific guidance.

References

Essential Safety and Logistical Information for Handling 3-Hydroxy-4-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety protocols, operational procedures, and disposal plans for the handling of 3-Hydroxy-4-methylphenylboronic acid. Adherence to these guidelines is essential for ensuring a safe laboratory environment. It is imperative to consult the specific Safety Data Sheet (SDS) provided by your supplier for the most comprehensive and compound-specific information.

Immediate Safety Precautions

When handling this compound, which should be treated as a substance that can cause skin, eye, and respiratory irritation, the following immediate safety measures are required.[1]

  • Engineering Controls: All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2] Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1][3]

  • Hygiene Measures: Avoid all personal contact with the chemical, including the inhalation of dust or vapors.[1] Always wash hands thoroughly with soap and water after handling and before breaks.[2] Do not eat, drink, or smoke in the laboratory. Contaminated clothing should be removed immediately and laundered before reuse.[1]

Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment is mandatory to prevent exposure when working with boronic acid derivatives.

Protection TypeSpecific RecommendationsRationale
Eye and Face Protection Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing.[1]To protect eyes from contact, which can cause serious irritation.[1]
Hand Protection Chemically resistant gloves (e.g., nitrile) should be worn.[2] Gloves should be inspected before use and changed immediately if contaminated.[2]To prevent skin contact and potential irritation.[1]
Body Protection A laboratory coat is required.[1] For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat.[1] Long pants and closed-toe shoes are also required.[2]To protect skin from accidental spills and contact.[2]
Respiratory Protection For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[1]To prevent respiratory tract irritation.[2]

Operational Plan: Step-by-Step Handling Procedure

A strict operational protocol is crucial for the safe handling of this compound.

Preparation:

  • Ensure that a safety shower and eyewash station are readily accessible before beginning work.[2]

  • Verify that the work area, preferably a chemical fume hood, is clean, free of clutter, and has proper airflow.[2][4]

  • Confirm that all necessary PPE is available and in good condition.

Handling:

  • Don all required personal protective equipment as outlined in the table above before handling the chemical.[2]

  • Keep the container of this compound tightly closed when not in use.[3]

  • When transferring the solid, use appropriate tools, such as a spatula, to avoid generating dust.[2]

Post-Handling:

  • Clean the work area to remove any residual chemical.

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[2]

  • Properly remove and dispose of contaminated PPE as hazardous waste.[1]

Spill Response Protocol

In the event of a spill, follow these procedural steps:

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.[1]

  • Ventilate: Ensure the area is well-ventilated, if it is safe to do so.[1]

  • Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Avoid raising dust.[1]

  • Clean-up: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[1]

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.[1]

  • Report: Report the spill to the appropriate safety personnel.[1]

Disposal Plan

All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.[1]

Waste Collection and Storage:

  • Segregation: Collect waste containing this compound in a designated, properly labeled, and sealed container. Do not mix with other waste streams.[5]

  • Container: Use a container that is compatible with the chemical. For solid waste, a plastic wide-mouth container is suitable.[4]

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[4]

  • Storage: Store the sealed waste container in a well-ventilated, designated chemical waste area, away from incompatible materials such as strong oxidizing agents and strong acids.[5]

Final Disposal:

  • Arrange for the collection of the hazardous waste by an approved waste disposal service.[5]

  • Complete all necessary waste manifest documentation as required by your institution and local regulations.[5]

  • Do not dispose of this compound down the drain.[5]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.